Tyr-W-MIF-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSOAJXZHSMGE-PMVMPFDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162710 | |
| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144450-13-5 | |
| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Endogenous Neuropeptide Tyr-W-MIF-1: A Technical Overview of its Function in the Central Nervous System
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide with significant modulatory effects on the opioid system within the brain. As a member of the Tyr-MIF-1 family of neuropeptides, it has garnered interest for its potential role in pain perception, cognitive processes, and other neurological functions. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biochemical properties, functional significance, and the experimental methodologies employed in its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Core Biochemical and Pharmacological Profile
This compound is the C-terminally amidated analog of Tyr-Pro-Trp-Gly. This structural feature is crucial for its biological activity and receptor interaction profile. Its primary mechanism of action is through the modulation of the opioid system, although its effects are complex and not fully elucidated.
Receptor Binding Affinity
This compound has been shown to interact with mu-opioid receptors, though its affinity and the nature of this interaction are subjects of ongoing research. The following table summarizes key quantitative data regarding its binding characteristics.
| Parameter | Receptor | Preparation | Value | Reference |
| IC50 | Mu-Opioid | Mouse brain membranes | ~100 nM |
Note: Further research is required to fully characterize the binding profile of this compound across all opioid receptor subtypes and to determine its potential interactions with other receptor systems.
Key Functions of this compound in the Brain
The primary documented function of this compound in the central nervous system is its influence on analgesia. It has been shown to potentiate the analgesic effects of morphine in some contexts, suggesting a role as a positive modulator of opioid signaling.
Modulation of Analgesia
Studies have demonstrated that intracerebroventricular (ICV) administration of this compound can enhance morphine-induced analgesia in rodents. This effect is dose-dependent and suggests that this compound may act to increase the efficacy of endogenous and exogenous opioids. The potentiation of morphine's effects by this compound is a key area of interest for the development of novel analgesic therapies with potentially fewer side effects.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways activated by this compound are still under investigation. However, based on its interaction with the mu-opioid receptor, a G-protein coupled receptor, a putative signaling cascade can be proposed.
Caption: Proposed signaling pathway for this compound via the mu-opioid receptor.
Detailed Experimental Protocols
The study of this compound relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for specific receptors.
Objective: To quantify the interaction between this compound and the mu-opioid receptor.
Materials:
-
Mouse brain membranes (source of receptors)
-
[3H]DAMGO (a high-affinity mu-opioid receptor agonist, used as the radioligand)
-
This compound (unlabeled ligand)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (an opioid antagonist, to determine non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Mouse brain membranes are prepared and homogenized in the incubation buffer.
-
A constant concentration of [3H]DAMGO is incubated with the brain membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with [3H]DAMGO for binding to the mu-opioid receptors.
-
A parallel set of incubations is performed in the presence of a high concentration of naloxone to determine the level of non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed to calculate the IC50 value of this compound, which is the concentration required to inhibit 50% of the specific binding of [3H]DAMGO.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Analgesia Assays (Tail-Flick Test)
This is a common behavioral assay to assess the analgesic properties of a compound in rodents.
Objective: To determine the effect of this compound on pain sensitivity, often in combination with an opioid like morphine.
Materials:
-
Male ICR mice
-
This compound solution
-
Morphine sulfate solution
-
Saline solution (vehicle control)
-
Tail-flick analgesia meter (provides a radiant heat source)
Procedure:
-
Animals are habituated to the testing apparatus.
-
A baseline tail-flick latency (the time it takes for the mouse to flick its tail away from the heat source) is measured for each mouse. A cut-off time is set to prevent tissue damage.
-
Mice are divided into experimental groups (e.g., Vehicle, Morphine, this compound, Morphine + this compound).
-
The respective substances are administered, typically via intracerebroventricular (ICV) injection to deliver them directly to the brain.
-
At specific time points after injection (e.g., 15, 30, 60 minutes), the tail-flick latency is measured again.
-
The data are often expressed as the percentage of maximum possible effect (%MPE) to normalize the results.
-
Statistical analysis is performed to determine if there are significant differences in pain sensitivity between the experimental groups.
Future Directions and Drug Development Implications
The unique modulatory role of this compound on the opioid system presents several avenues for future research and therapeutic development.
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Development of Stable Analogs: this compound is a peptide and thus susceptible to rapid degradation in vivo. The development of more stable, non-peptide analogs could lead to new drugs with improved pharmacokinetic profiles.
-
Elucidation of Non-Opioid Actions: Further investigation is needed to determine if this compound has other biological targets in the brain beyond the opioid receptors.
-
Role in Opioid Tolerance and Dependence: Given its modulatory effects, this compound and its analogs could be investigated for their potential to reduce the development of tolerance and dependence associated with chronic opioid use.
Conclusion
This compound is an intriguing endogenous neuropeptide with a clear, albeit complex, role in the modulation of the brain's opioid system. Its ability to potentiate morphine-induced analgesia highlights its potential as a lead compound for the development of novel pain therapeutics. A deeper understanding of its signaling pathways and the development of stable analogs are critical next steps in translating the therapeutic promise of this compound into clinical applications. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the function of this important neuropeptide.
Tyr-W-MIF-1: A Technical Guide to its Mechanism of Action on Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide with a complex and intriguing mechanism of action at opioid receptors. Unlike classical opioid peptides, this compound exhibits a unique profile, demonstrating selectivity for the µ-opioid receptor with mixed agonist and antagonist properties. This dual functionality has positioned it as a significant subject of research for understanding the nuances of opioid signaling and for the potential development of novel therapeutics with improved side-effect profiles. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with opioid receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate these properties.
Data Presentation: Quantitative Analysis of this compound Interaction with Opioid Receptors
The affinity of this compound for the three main opioid receptor subtypes (µ, δ, and κ) has been characterized through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. Functional activity, expressed as the half-maximal inhibitory concentration (IC50), has been determined using bioassays.
| Ligand | Receptor | Ki (nM) | Assay System | Reference |
| This compound | µ (mu) | 71 | Rat brain membranes | [1] |
| δ (delta) | ~14,200 (inferred from 200-fold selectivity) | Rat brain membranes | [1] | |
| κ (kappa) | ~14,200 (inferred from 200-fold selectivity) | Rat brain membranes | [1] | |
| Tyr-MIF-1 | µ (mu) | 1000 | Rat brain membranes | [1][2] |
| Ligand | Functional Assay | IC50 (µM) | System | Reference |
| This compound | Inhibition of spontaneous firing | 3.8 | Rat locus coeruleus neurons | |
| Tyr-MIF-1 | Inhibition of spontaneous firing | 37.5 | Rat locus coeruleus neurons |
Core Mechanism of Action: A Dual Agonist/Antagonist at Mu-Opioid Receptors
This compound is characterized by its high selectivity for the µ-opioid receptor. Further investigations have revealed a more complex interaction, with evidence suggesting that this compound acts as a mixed agonist/antagonist at µ-opioid receptor subtypes. Specifically, it is proposed to function as an agonist at the µ2-opioid receptor subtype while acting as an antagonist at the µ1-opioid receptor subtype. This differential activity at µ-receptor subtypes likely contributes to its unique pharmacological profile, including its analgesic effects and its ability to modulate the effects of other opioids.
Signaling Pathways
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). While direct studies on this compound's effect on cAMP are not extensively detailed in the provided search results, the related peptide Tyr-MIF-1 has been shown to decrease cAMP-dependent protein kinase activity, albeit through a mechanism suggested to be independent of opioid receptors in that particular study. However, based on its agonistic activity at the µ2-receptor, the canonical Gi/o-mediated inhibition of the cAMP pathway is the presumed primary signaling mechanism.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-Opioid Receptor Signaling Pathway activated by this compound.
Experimental Protocols
The characterization of this compound's interaction with opioid receptors relies on several key experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Objective: To quantify the affinity of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Rat brain membranes (source of opioid receptors)
-
Radioligands: [3H]DAMGO (for µ receptors), [3H]DPDPE (for δ receptors), [3H]U-69593 (for κ receptors)
-
This compound (unlabeled competitor ligand)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in cold buffer and centrifuge to isolate the membrane fraction containing the opioid receptors. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a series of tubes, combine the rat brain membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a ligand.
Objective: To determine the ability of this compound to activate Gi/o proteins coupled to µ-opioid receptors.
Materials:
-
Cell membranes expressing µ-opioid receptors
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)
-
GDP
-
This compound
-
Assay buffer
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of GDP and varying concentrations of this compound.
-
Initiation: Add [³⁵S]GTPγS to the mixture to initiate the binding reaction.
-
Termination: After a set incubation time, terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
Guinea Pig Ileum Bioassay
This classic bioassay assesses the functional activity of opioid agonists and antagonists.
Objective: To measure the agonist and antagonist effects of this compound on the contractility of the guinea pig ileum.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution and maintained at 37°C.
-
Stimulation: The ileum is subjected to electrical field stimulation, which causes the release of acetylcholine and subsequent muscle contraction.
-
Agonist Activity: this compound is added to the organ bath. An agonist effect is observed as an inhibition of the electrically induced contractions. The IC50 value is the concentration of this compound that causes a 50% reduction in the contractile response.
-
Antagonist Activity: To test for antagonist activity, the ileum is pre-incubated with this compound before the addition of a known opioid agonist (e.g., morphine). An antagonist effect is observed as a rightward shift in the dose-response curve of the agonist.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound represents a fascinating departure from typical opioid peptide activity. Its high selectivity for the µ-opioid receptor, coupled with its mixed agonist/antagonist profile at µ-receptor subtypes, underscores the complexity of the opioid system. The data gathered from radioligand binding assays, functional bioassays, and signaling studies provide a foundational understanding of its mechanism of action. This in-depth technical guide serves as a resource for researchers and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound. Further elucidation of its unique properties holds promise for the development of novel analgesics and other therapeutics targeting the opioid system.
References
The Dualistic Role of Tyr-W-MIF-1 in the Central Nervous System: A Technical Guide
An In-depth Examination of a Neuropeptide with Complex Opioid-Modulating Properties for Researchers, Scientists, and Drug Development Professionals.
Abstract
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide belonging to the Tyr-MIF-1 family of neuropeptides that exerts a complex and multifaceted influence on the central nervous system (CNS). Initially isolated from the human frontal cortex, this peptide has garnered significant interest due to its dualistic ability to act as both an agonist and an antagonist at opioid receptors, particularly the mu-opioid receptor (μOR). This paradoxical functionality positions this compound as a key modulator of endogenous opioid signaling, with profound implications for pain perception, reward pathways, and potentially learning and memory. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its receptor binding profile, its dose-dependent effects on nociception and behavior, and the underlying signaling mechanisms. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and drug development efforts in this area.
Introduction
The Tyr-MIF-1 family of peptides, which includes MIF-1, Tyr-MIF-1, and this compound, represents a class of endogenous neuropeptides with significant modulatory effects on the opioid system.[1][2] this compound, with its chemical structure Tyr-Pro-Trp-Gly-NH2, is a prominent member of this family.[3] Unlike classical opioid peptides, this compound exhibits a unique pharmacological profile, demonstrating both opioid-like (agonistic) and anti-opioid (antagonistic) properties.[2][4] This duality is largely dependent on the dose, route of administration, and the specific physiological context.
The primary molecular target of this compound in the CNS is the μ-opioid receptor, for which it shows high selectivity. Its interaction with the μOR is complex, with evidence suggesting it may act as an agonist at the μ2-subtype, mediating analgesia, while simultaneously functioning as an antagonist at the μ1-subtype. This intricate receptor interaction is believed to underlie its variable effects on pain and its ability to modulate the effects of other opioids like morphine.
Beyond its role in pain modulation, this compound has been implicated in reward and motivational processes, as evidenced by its ability to induce conditioned place preference (CPP). The peptide is also transported across the blood-brain barrier, suggesting that its physiological and pharmacological actions can be influenced by both central and peripheral administration. This technical guide will delve into the quantitative aspects of this compound's function, provide detailed methodologies for its study, and visualize its proposed signaling pathways.
Quantitative Data on this compound Activity
The functional characteristics of this compound have been quantified through various in vitro and in vivo assays. This section summarizes the key quantitative data to provide a comparative overview of its binding affinities and effective concentrations for its diverse biological effects.
Table 1: Opioid Receptor Binding Affinities of this compound and Related Peptides
| Peptide | Receptor Subtype | Ki (nM) | Species | Reference |
| This compound | Mu (μ) | 71 | Rat | |
| Delta (δ) | >10,000 | Rat | ||
| Kappa (κ) | >10,000 | Rat | ||
| Tyr-MIF-1 | Mu (μ) | 1000 | Rat | |
| DAMGO (μ agonist) | Mu (μ) | ~1.3 (comparison) | Rat |
Table 2: Effective Doses and Concentrations of this compound in Functional Assays
| Assay | Effect | Dose/Concentration | Route of Administration | Species | Reference |
| Tail-Flick Test | Analgesia (Agonist) | ED50 = 31.4 µg | Intracerebroventricular (i.c.v.) | Mouse | |
| Locus Coeruleus Firing | Inhibition (Agonist) | IC50 = 3.8 µM | In vitro slice | Rat | |
| Conditioned Place Preference | Reward (Agonist) | 200 µg | Intracerebroventricular (i.c.v.) | Rat | |
| Morphine-Induced Analgesia | Antagonism | 1 mg/kg | Intraperitoneal (i.p.) | Rat | |
| Morphine-Induced CPP | No Antagonism | 25, 50, 100 µg | Intracerebroventricular (i.c.v.) | Rat |
Experimental Protocols
This section provides detailed methodologies for key experiments that have been instrumental in characterizing the function of this compound.
Radioligand Binding Assay for Opioid Receptors
This protocol is adapted from studies determining the binding affinity of this compound to opioid receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Rat brain membrane homogenates
-
[3H]DAMGO (for μ receptors)
-
[3H]DPDPE (for δ receptors)
-
[3H]U-69,593 (for κ receptors)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain membrane homogenates according to standard protocols.
-
In a series of tubes, add a constant concentration of the radioligand (e.g., 1 nM [3H]DAMGO).
-
Add increasing concentrations of unlabeled this compound (e.g., from 10^-10 to 10^-5 M).
-
To determine non-specific binding, add a high concentration of a non-radioactive ligand (e.g., 10 µM naloxone) to a separate set of tubes.
-
Initiate the binding reaction by adding the brain membrane preparation to the tubes.
-
Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tail-Flick Test for Analgesia
This protocol describes a common method to assess the analgesic (agonist) effects of this compound.
Objective: To measure the antinociceptive effect of this compound in response to a thermal stimulus.
Materials:
-
Male ICR mice or Sprague-Dawley rats
-
This compound dissolved in sterile saline
-
Tail-flick analgesia meter
-
Animal restrainers
Procedure:
-
Acclimate the animals to the testing room and restrainers for a defined period before the experiment.
-
Establish a baseline tail-flick latency for each animal by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Administer this compound via the desired route (e.g., intracerebroventricularly, i.c.v., or intraperitoneally, i.p.) at various doses. A control group should receive vehicle (saline).
-
At specific time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
To confirm opioid receptor mediation, a separate group of animals can be pre-treated with an opioid antagonist like naloxone before this compound administration.
Conditioned Place Preference (CPP)
This protocol is used to evaluate the rewarding or aversive properties of this compound.
Objective: To determine if this compound induces a preference for a drug-paired environment.
Materials:
-
Male Sprague-Dawley rats
-
Conditioned place preference apparatus with at least two distinct compartments (differentiated by visual and tactile cues)
-
This compound dissolved in sterile saline
-
Surgical equipment for implantation of i.c.v. cannulae (if applicable)
Procedure:
-
Pre-conditioning phase: On day 1, allow the animals to freely explore all compartments of the apparatus for a set time (e.g., 15 minutes) to establish baseline preference.
-
Conditioning phase (typically 4-8 days): On alternating days, administer this compound (e.g., 200 µg, i.c.v.) and confine the animal to one compartment for a set period (e.g., 30 minutes). On the other days, administer the vehicle (saline) and confine the animal to the other compartment. The pairing of the drug with a specific compartment should be counterbalanced across animals.
-
Post-conditioning (test) phase: On the day after the last conditioning session, place the animal in the neutral center of the apparatus and allow it to freely explore all compartments for the same duration as in the pre-conditioning phase.
-
Record the time spent in each compartment. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline and/or the vehicle-paired compartment indicates a conditioned place preference, suggesting rewarding properties.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Proposed Signaling Pathway of this compound at the Mu-Opioid Receptor
Caption: Proposed Gi/o-coupled signaling cascade for this compound at the μ-opioid receptor.
Experimental Workflow for Characterizing this compound
Caption: A typical workflow for the functional characterization of this compound.
Discussion and Future Directions
This compound stands out as a neuropeptide with a complex and intriguing pharmacological profile. Its ability to act as a mixed agonist/antagonist at the μ-opioid receptor suggests a sophisticated mechanism for modulating the endogenous opioid system. The data presented in this guide highlight its high affinity and selectivity for the μOR, and its dose-dependent effects on pain and reward.
The dual functionality of this compound presents both challenges and opportunities for drug development. A compound that can produce analgesia with a potentially lower risk of tolerance and dependence, or one that can selectively antagonize certain opioid effects, would be of significant therapeutic value. The differential activity at μ-receptor subtypes (agonist at μ2, antagonist at μ1) is a particularly interesting avenue for further investigation.
Future research should focus on several key areas. Firstly, a more detailed elucidation of the downstream signaling pathways activated by this compound is needed to fully understand its mechanism of action. This includes identifying the specific G-protein subunits involved and the subsequent effects on various intracellular effectors beyond the adenylyl cyclase/cAMP pathway. Secondly, the role of this compound in learning and memory, which has been less explored compared to its effects on pain, warrants further investigation. Finally, the development of more potent and selective analogs of this compound could lead to novel therapeutics for pain management and potentially for the treatment of opioid addiction. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers pursuing these important questions.
Conclusion
This compound is a pivotal endogenous neuropeptide that fine-tunes opioid signaling in the central nervous system. Its unique dualistic properties as both an agonist and an antagonist at the μ-opioid receptor underscore the complexity of neptidergic regulation of pain and behavior. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating molecule and its analogs. A deeper understanding of this compound's role in the CNS will undoubtedly pave the way for innovative strategies in pain management and beyond.
References
- 1. Electrophysiology Recordings [bio-protocol.org]
- 2. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid and antiopioid actions of Tyr-MIF-1, this compound and hemorphin-4 on rat locus coeruleus neurons: intracellular recording in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyr-W-MIF-1: An Endogenous Neuropeptide with Complex Opioid Modulatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide belonging to the Tyr-MIF-1 family of neuropeptides, which have been isolated from both bovine hypothalamus and human brain cortex.[1][2] This peptide has garnered significant interest within the neuroscience and pharmacology communities due to its complex interactions with the opioid system, exhibiting both opioid agonist and antagonist properties. Structurally similar to the potent mu-opioid receptor agonists, endomorphin-1 and endomorphin-2, this compound demonstrates a more nuanced pharmacological profile.[3][4] It serves as a selective ligand for the mu-opioid receptor and has been shown to modulate pain, stress responses, and reward pathways.[3] This document provides a comprehensive technical overview of this compound, including its receptor binding characteristics, functional activity, and the experimental protocols utilized for its study.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a comparative perspective with related peptides.
Table 1: G-Protein Activation in SH-SY5Y Human Neuroblastoma Cell Membranes
| Compound | ED50 (nM) | Maximal Stimulation above Basal (%) |
| DAMGO | 49 ± 8 | 60 ± 9 |
| Endomorphin-1 | 38 ± 8 | 47 ± 9 |
| Endomorphin-2 | 64 ± 13 | 43 ± 6 |
| This compound | 2000 | 5 |
| Data from [35S]GTPγS binding assays. |
Table 2: Inhibition of Spontaneous Firing in Rat Locus Coeruleus Neurons
| Compound | IC50 (µM) |
| This compound | 3.8 |
| Hemorphin-4 | 6.7 |
| Tyr-MIF-1 | 37.5 |
| Data from intracellular recording experiments. |
Table 3: Transport Across the Blood-Brain Barrier (BBB)
| Peptide | Transport Direction | Half-time Disappearance from Brain (min) |
| This compound | Brain to Blood | 22.4 |
| Data from in vivo transport studies in mice. |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects through interaction with the mu-opioid receptor, a G-protein coupled receptor (GPCR). However, its functional outcome is complex, displaying characteristics of a partial agonist or a biased agonist.
Mu-Opioid Receptor Interaction
This compound is a selective ligand for the mu-opioid receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation is significantly weaker compared to full agonists like DAMGO or the endomorphins. The activated G-protein, typically of the Gi/o family, dissociates into its α and βγ subunits, which then modulate downstream effectors. The Giα subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while the βγ subunits can modulate ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Anti-opioid and Modulatory Effects
In addition to its weak agonist activity, this compound can attenuate the G-protein activation induced by other full opioid agonists. This suggests a competitive antagonist or partial agonist profile at the mu-opioid receptor. This dual action may explain its observed anti-opioid properties in certain behavioral models, where it can reduce morphine-induced analgesia. Furthermore, the Tyr-MIF-1 family of peptides has been shown to interact with the GABAergic system, potentially modulating the effects of GABA at the GABAA receptor complex.
Experimental Protocols
The characterization of this compound relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This protocol is designed to determine the binding affinity of this compound for mu-opioid receptors in brain tissue homogenates.
Materials:
-
Bovine thalamus tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]DAMGO (selective mu-opioid agonist radioligand)
-
This compound and other test compounds
-
Naloxone (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Homogenizer, centrifuge, filtration apparatus, scintillation counter
Procedure:
-
Membrane Preparation: Homogenize bovine thalamus tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in Tris-HCl buffer and protein concentration is determined (e.g., by Bradford assay).
-
Binding Reaction: In a final volume of 1 ml, combine the membrane preparation (approximately 100-200 µg of protein), [3H]DAMGO (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound (e.g., 10^-12 to 10^-5 M). For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Incubation: Incubate the reaction tubes at 25°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]DAMGO binding) using non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the ability of this compound to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
SH-SY5Y cell membranes
-
HEPES buffer (containing MgCl2, NaCl, and EDTA)
-
[35S]GTPγS
-
GDP
-
This compound and other test compounds
-
Glass fiber filters, filtration apparatus, scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from SH-SY5Y cells as described in section 4.1.
-
Assay Reaction: In a final volume of 1 ml, combine the cell membranes (20-40 µg of protein), [35S]GTPγS (50-100 pM), GDP (10 µM), and varying concentrations of this compound. Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Incubation: Incubate the reaction tubes at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction and quantify radioactivity as described in section 4.1.
-
Data Analysis: Calculate the specific binding of [35S]GTPγS. Plot the percentage of stimulation above basal binding against the logarithm of the this compound concentration. Determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) using non-linear regression.
In Vivo Behavioral Assessment: Tail-Flick Test
This protocol assesses the anti-nociceptive or pro-nociceptive effects of this compound.
Materials:
-
Male Wistar rats
-
Tail-flick analgesia meter
-
This compound, morphine, and saline solutions for injection
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and the tail-flick apparatus.
-
Baseline Measurement: Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and measuring the time to tail withdrawal. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg, i.p.), morphine (e.g., 1 mg/kg, i.p.), a combination of both, or saline vehicle.
-
Post-injection Testing: Measure the tail-flick latency at several time points after injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Convert the latencies to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments over time.
Conclusion and Future Directions
This compound is a fascinating endogenous neuropeptide with a complex pharmacological profile that distinguishes it from classic opioid agonists. Its ability to act as a weak partial agonist or antagonist at the mu-opioid receptor suggests a role as a fine-tuner of endogenous opioid signaling. The dualistic nature of its activity, coupled with its ability to cross the blood-brain barrier, makes it an intriguing candidate for further investigation in the context of pain modulation, addiction, and affective disorders.
Future research should focus on elucidating the precise molecular mechanisms underlying its biased agonism, exploring its potential interactions with other receptor systems, and further characterizing its physiological roles in both normal and pathological states. The development of more selective ligands based on the this compound scaffold could provide novel therapeutic avenues for a range of neurological and psychiatric conditions.
References
- 1. Antiopioid properties of the TYR-MIF-1 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of this compound from bovine hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of endomorphin-1, endomorphin-2, and this compound on activation of G-proteins in SH-SY5Y human neuroblastoma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Tyr-W-MIF-1: A Technical Guide
Introduction
Tyr-W-MIF-1, with the amino acid sequence Tyr-Pro-Trp-Gly-NH2, is an endogenous tetrapeptide that belongs to the Tyr-MIF-1 family of neuropeptides. These peptides are significant neuromodulators within the central nervous system. First isolated from the human brain cortex, this compound is recognized for its distinct interaction with the endogenous opioid system, acting as a selective and potent ligand for the µ-opioid receptor.[1] Its discovery has paved the way for further investigation into the complex mechanisms of opioid signaling and has led to the identification of other related peptides, such as the endomorphins.[1] This guide provides a detailed overview of the pioneering methodologies employed for the discovery, isolation, and characterization of this compound, intended for researchers and professionals in neuroscience and drug development.
Discovery and Source Material
The initial discovery and isolation of this compound was reported from human brain tissue, specifically the frontal cortex. Subsequently, the peptide was also successfully isolated from bovine hypothalami, confirming its presence across different mammalian species.[2] The isolation process was guided by a radioimmunoassay (RIA) originally developed for the related peptide, Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), demonstrating the immunological cross-reactivity between these structurally similar neuropeptides.[2][3]
Quantitative Data
Precise quantitative data, such as the final yield of this compound from a given starting weight of brain tissue and the purification factor at each step, are not detailed in the available scientific abstracts. This information would typically be presented in a purification table within the full-text research articles. For illustrative purposes, a template for such a table is provided below.
Table 1: Illustrative Purification Scheme for an Endogenous Neuropeptide
| Purification Step | Total Protein (mg) | Total Activity (pmol) | Specific Activity (pmol/mg) | Yield (%) | Purification (Fold) |
| Crude Extract | Data not available | Data not available | Data not available | 100 | 1 |
| Solid-Phase Extraction | Data not available | Data not available | Data not available | Data N/A | Data N/A |
| RP-HPLC Step 1 | Data not available | Data not available | Data not available | Data N/A | Data N/A |
| RP-HPLC Step 2 | Data not available | Data not available | Data not available | Data N/A | Data N/A |
| RP-HPLC Step 3 | Data not available | Data not available | Data not available | Data N/A | Data N/A |
Note: Specific values from the original isolation studies for this compound are not available in the referenced literature abstracts.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Full Name | Tyrosyl-prolyl-tryptophyl-glycinamide |
| Amino Acid Sequence | Tyr-Pro-Trp-Gly-NH2 |
| Molecular Formula | C27H32N6O5 |
| Molecular Weight | 520.59 g/mol |
| Primary Receptor Target | µ-Opioid Receptor |
Experimental Protocols
The isolation of this compound from brain tissue is a multi-step process requiring meticulous technique to separate the target peptide from a complex mixture of biological molecules. While the precise, step-by-step protocols from the original discovery papers are not publicly available, the following sections outline the established methodologies for neuropeptide isolation that were employed.
Tissue Extraction and Homogenization
The initial step involves the extraction of peptides from brain tissue.
-
Tissue Source : Frontal cortex (human) or hypothalami (bovine).
-
Procedure : The tissue is typically flash-frozen in liquid nitrogen immediately after dissection to prevent enzymatic degradation. The frozen tissue is then homogenized in an acidic extraction buffer (e.g., 2 M acetic acid) to denature degradative enzymes and facilitate peptide solubilization. The homogenate is then clarified by high-speed centrifugation to pellet cellular debris, yielding a crude peptide extract in the supernatant.
Solid-Phase Extraction (SPE)
For the isolation from bovine hypothalami, a solid-phase extraction step was used for initial purification and concentration.
-
Stationary Phase : A reversed-phase sorbent, such as C18-silica, is typically used.
-
Procedure : The acidic crude extract is passed through an equilibrated SPE cartridge. Hydrophobic and lipophilic molecules, including peptides, are retained on the C18 sorbent while salts and very polar molecules pass through. After a washing step with a weak organic solvent (e.g., 5% acetonitrile in 0.1% trifluoroacetic acid) to remove less hydrophobic impurities, the peptide fraction is eluted with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% TFA).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The core of the purification strategy relies on several consecutive rounds of RP-HPLC. This technique separates peptides based on their hydrophobicity.
-
Principle : A liquid mobile phase carries the sample through a column packed with a nonpolar stationary phase (e.g., C18, C4, or diphenyl silica). Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile) in an aqueous, ion-pairing acidic buffer (typically 0.1% trifluoroacetic acid, TFA). More hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher acetonitrile concentration.
-
Multi-Step Approach : To achieve purification to homogeneity, multiple HPLC steps using different column chemistries or gradient conditions are performed sequentially. For example, an initial separation on a C18 column might be followed by further purification of the immunoreactive fractions on a C4 or a diphenyl column to separate peptides with very similar hydrophobicities.
Monitoring by Radioimmunoassay (RIA)
Throughout the purification process, fractions from the HPLC are collected and assayed to track the location of the target peptide.
-
Principle : The RIA is a competitive binding assay. A known quantity of radiolabeled peptide (the tracer) competes with the unlabeled peptide in the sample for a limited number of specific antibody binding sites. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled peptide in the sample.
-
Application : For this compound, an antibody raised against Tyr-MIF-1 was used. Aliquots of each HPLC fraction are incubated with the Tyr-MIF-1 antibody and a radiolabeled Tyr-MIF-1 tracer. Fractions containing this compound (or other cross-reactive peptides) displace the tracer, leading to a reduction in bound radioactivity. These "immunoreactive" fractions are then pooled for the next purification step.
Structure Confirmation
Once the peptide is purified to homogeneity, its primary structure is determined.
-
Amino Acid Sequencing : Automated Edman degradation was the standard method for determining the amino acid sequence of the purified peptide.
-
Mass Spectrometry : Mass spectrometry is used to determine the precise molecular weight of the peptide, which must match the theoretical mass of the proposed structure (Tyr-Pro-Trp-Gly-NH2).
-
Chromatographic Comparison : The ultimate confirmation involves comparing the retention time of the isolated peptide on an analytical HPLC column with that of a synthetically produced version of Tyr-Pro-Trp-Gly-NH2. A perfect co-elution of the natural and synthetic peptides provides strong evidence of structural identity.
Visualizations: Workflows and Pathways
Isolation Workflow
The logical flow for the isolation and discovery of this compound can be visualized as a multi-stage process from raw biological material to a confirmed, pure peptide.
References
Tyr-W-MIF-1 and its relationship to the MIF-1 peptide family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tyr-MIF-1 family of peptides represents a fascinating class of endogenous neuropeptides with a diverse range of biological activities, primarily centered around the modulation of opioid signaling. This technical guide provides an in-depth exploration of Tyr-W-MIF-1 and its relationship to the broader MIF-1 peptide family, offering a comprehensive resource for researchers and drug development professionals. This document details their structure, binding affinities, functional activities, and the experimental methodologies used for their characterization.
The Tyr-MIF-1 Peptide Family: An Overview
The Tyr-MIF-1 family of peptides are structurally related neuropeptides originally isolated from brain tissue. The parent molecule, MIF-1 (Pro-Leu-Gly-NH2), was first identified as a factor that inhibits the release of melanocyte-stimulating hormone (MSH) from the pituitary.[1][2] Subsequent research has revealed a family of related peptides, including Tyr-MIF-1, this compound, and Tyr-K-MIF-1, which all share a core structural motif but exhibit distinct biological profiles.[1] this compound (Tyr-Pro-Trp-Gly-NH2) was later isolated from human and bovine brain tissue.[3][4] These peptides are notable for their ability to interact with opioid receptors, often displaying a complex interplay of agonist and antagonist activities.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the binding affinities and functional potencies of this compound and other members of the MIF-1 peptide family, providing a basis for comparative analysis.
Table 1: Opioid Receptor Binding Affinities (Ki) of MIF-1 Family Peptides
| Peptide | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| This compound | Mu (µ) | 71 | Rat Brain | |
| Delta (δ) | ~14,200 (200-fold lower than µ) | Rat Brain | ||
| Kappa (κ) | ~14,200 (200-fold lower than µ) | Rat Brain | ||
| Tyr-MIF-1 | Mu (µ) | 1000 | Rat Brain | |
| Delta (δ) | ~400,000 (400-fold lower than µ) | Rat Brain | ||
| Kappa (κ) | ~700,000 (700-fold lower than µ) | Rat Brain | ||
| Tyr-K-MIF-1 | Mu (µ) | Very Low Affinity | Not Specified | |
| MIF-1 | Mu (µ) | Weakly Inhibitory | Guinea-Pig Ileum |
Table 2: Functional Activity (IC50) of MIF-1 Family Peptides on Neuronal Firing
| Peptide | IC50 (µM) | Assay | Tissue | Reference |
| This compound | 3.8 | Inhibition of spontaneous firing | Rat Locus Coeruleus | Not Found |
| Tyr-MIF-1 | 37.5 | Inhibition of spontaneous firing | Rat Locus Coeruleus | Not Found |
| Hemorphin-4 | 6.7 | Inhibition of spontaneous firing | Rat Locus Coeruleus | Not Found |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of the Tyr-MIF-1 peptide family.
Solid-Phase Peptide Synthesis of this compound
Principle: Solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method facilitates the purification process as excess reagents and byproducts are removed by simple washing steps. The most common strategy is the Fmoc/tBu approach.
Detailed Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) for at least 8 hours.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 10-20 minutes). This exposes the free amine for the coupling of the first amino acid.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a sufficient duration (e.g., 1-2 hours).
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Tryptophan, Proline, Tyrosine), using the corresponding Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH). The Boc and tBu groups are acid-labile side-chain protecting groups.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component, along with scavengers such as water, triisopropylsilane (TIS), and 2,2'-(ethylenedioxy)diethanethiol (DODT) to prevent side reactions, particularly with the tryptophan residue. The cleavage reaction is typically carried out for 2-3 hours.
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as mass spectrometry and analytical RP-HPLC.
Competitive Radioligand Binding Assay for Opioid Receptors
Principle: This assay measures the affinity of a test compound (e.g., this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibitory constant (Ki).
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).
-
50 µL of the competing test compound (e.g., this compound) at various concentrations.
-
50 µL of the radioligand solution (e.g., [³H]-DAMGO for mu-opioid receptors) at a fixed concentration, typically near its Kd value.
-
-
Include control wells for:
-
Total binding: Contains membranes and radioligand only.
-
Non-specific binding: Contains membranes, radioligand, and a high concentration of a non-labeled ligand known to bind to the receptor to saturate all specific binding sites.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters) that have been pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Tail-Flick Test for Analgesia
Principle: The tail-flick test is a common method to assess the analgesic properties of a compound in rodents. It measures the latency of the animal to withdraw its tail from a noxious thermal stimulus. An increase in the tail-flick latency after administration of a test compound indicates an analgesic effect.
Detailed Methodology:
-
Animal Acclimation:
-
House the animals (e.g., mice or rats) in a controlled environment with a regular light-dark cycle and free access to food and water.
-
Acclimate the animals to the testing apparatus by placing them in the restrainer for brief periods on several occasions before the actual test.
-
-
Apparatus Setup:
-
Use a tail-flick analgesiometer, which consists of a radiant heat source (e.g., an intense light beam) and a timer.
-
Set the intensity of the heat source to a level that elicits a baseline tail-flick latency of approximately 3-5 seconds in untreated animals.
-
Set a cut-off time (e.g., 10-12 seconds) to prevent tissue damage to the tail.
-
-
Baseline Latency Measurement:
-
Gently place the animal in a restrainer, leaving its tail exposed.
-
Position the tail over the heat source, typically at a specific distance from the tip (e.g., 3 cm).
-
Start the heat stimulus and the timer simultaneously.
-
Stop the timer as soon as the animal flicks its tail away from the heat. This is the baseline latency.
-
Perform several baseline measurements for each animal to ensure a stable response.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or a vehicle control via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection).
-
-
Post-Treatment Latency Measurement:
-
At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again as described in step 3.
-
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) or the increase in reaction time for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE values between the drug-treated and vehicle-treated groups using appropriate statistical tests to determine the analgesic effect of the compound.
-
Mandatory Visualizations
Signaling Pathway of this compound at the Mu-Opioid Receptor
Caption: Mu-opioid receptor signaling cascade initiated by this compound.
Experimental Workflow for Characterization of this compound
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound and the broader MIF-1 peptide family represent a compelling area of research for the development of novel therapeutics, particularly in the realm of pain management and neurological disorders. Their complex interactions with opioid and other receptor systems offer opportunities for the design of molecules with unique pharmacological profiles. This technical guide has provided a comprehensive overview of the current understanding of these peptides, including their quantitative biological data, detailed experimental protocols for their study, and visualizations of their signaling pathways and experimental workflows. It is anticipated that this resource will serve as a valuable tool for scientists and researchers dedicated to advancing our knowledge of this intriguing class of neuropeptides and harnessing their therapeutic potential.
References
- 1. Study on the antinociceptive action of Tyr-K-MIF-1, a peptide from the MIF family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation of this compound from bovine hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mu, delta, and kappa opiate receptor binding of Tyr-MIF-1 and of this compound, its active fragments, and two potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyr-W-MIF-1: A Technical Guide to its Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide belonging to the Tyr-MIF-1 family of neuropeptides. These peptides exhibit a range of neuromodulatory activities, including interactions with the opioid system. This compound is particularly noted for its high selectivity as a ligand for the µ-opioid receptor (µOR), a key target in pain management and a mediator of opioid addiction.[1] Understanding the specific signal transduction pathways activated by this compound is crucial for elucidating its physiological roles and exploring its therapeutic potential. This technical guide provides an in-depth overview of the core signaling cascades initiated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Hub: The µ-Opioid Receptor
The primary molecular target of this compound is the µ-opioid receptor (µOR), a class A G-protein coupled receptor (GPCR).[1] this compound displays a notable affinity for the µOR, with a reported inhibitory constant (Ki) of 71 nM.[1] Its interaction with the µOR is complex, exhibiting both agonistic and antagonistic properties, which suggests a modulatory role in the opioid system. Evidence suggests that this compound may function as a mixed µ2-opioid receptor agonist and µ1-opioid receptor antagonist. Upon binding, this compound is thought to induce conformational changes in the µOR, initiating downstream signaling through both G-protein dependent and independent pathways.
Quantitative Data: Receptor Binding Affinity
A critical parameter for understanding ligand-receptor interaction is the binding affinity. The following table summarizes the reported binding affinity of this compound for the µ-opioid receptor.
| Ligand | Receptor | Preparation | Radioligand | Ki (nM) |
| This compound | µ-Opioid | Brain tissue | [3H]-DAMGO | 71 |
G-Protein Dependent Signaling Pathways
The canonical signaling pathway for µORs involves the activation of heterotrimeric Gi/o proteins. While direct studies on this compound's influence on all these pathways are limited, its binding to the µOR suggests the potential to modulate the following cascades:
-
Inhibition of Adenylyl Cyclase: Activated Gi/o proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state of numerous downstream targets.
-
Activation of Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon Gi/o activation can directly bind to and open G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also inhibit N-type and P/Q-type voltage-gated calcium channels. This reduces calcium influx, which in turn decreases neurotransmitter release from presynaptic terminals.
Caption: G-Protein Dependent Signaling Pathways of the µ-Opioid Receptor.
G-Protein Independent Signaling: The Role of β-Arrestin
Upon agonist binding, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestins desensitize G-protein signaling and can also act as scaffolds for other signaling proteins, initiating a second wave of G-protein independent signaling. While direct evidence for this compound inducing β-arrestin-mediated signaling is lacking, this is a recognized pathway for µOR activation. Key β-arrestin-mediated pathways include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: β-arrestins can scaffold components of the MAPK cascade, such as Raf, MEK, and ERK. Activation of this pathway can lead to changes in gene expression and cell proliferation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Some studies have shown that µOR activation can lead to the stimulation of the PI3K/Akt pathway, which is a critical regulator of cell survival and metabolism.
Caption: Potential G-Protein Independent Signaling via β-Arrestin.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Membrane preparation from cells or tissues expressing µORs.
-
Radioligand (e.g., [3H]-DAMGO).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a constant concentration of the radioligand with varying concentrations of unlabeled this compound in the presence of the membrane preparation.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
GTPγS Binding Assay
Objective: To assess the ability of this compound to activate G-proteins.
Materials:
-
Membrane preparation from cells expressing µORs and Gi/o proteins.
-
[35S]GTPγS.
-
Non-radiolabeled GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
Procedure:
-
Pre-incubate the membranes with GDP to ensure G-proteins are in an inactive state.
-
Add varying concentrations of this compound to the membranes.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [35S]GTPγS.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [35S]GTPγS bound to the membranes.
-
Determine the EC50 and Emax values for this compound-stimulated [35S]GTPγS binding.
Caption: Workflow for GTPγS Binding Assay.
Western Blot for ERK Phosphorylation
Objective: To determine if this compound induces the phosphorylation of ERK.
Materials:
-
Cell line expressing µORs.
-
This compound.
-
Lysis buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for various time points.
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-ERK primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK antibody for normalization.
Caption: Workflow for Western Blot Analysis of ERK Phosphorylation.
Conclusion and Future Directions
This compound is a selective ligand for the µ-opioid receptor, positioning it as a key modulator of opioid signaling. While its primary interaction with the µOR suggests the involvement of canonical G-protein dependent and independent pathways, direct experimental evidence detailing the specific downstream effects of this compound is still emerging. Its documented dual agonist/antagonist activity implies a complex signaling profile that may differ significantly from classical opioid agonists.
Future research should focus on delineating the precise downstream signaling signature of this compound. Key areas of investigation include:
-
G-protein subtype coupling: Identifying the specific Gi/o subtypes that this compound-bound µORs couple to.
-
β-arrestin recruitment and signaling: Quantifying the extent to which this compound promotes β-arrestin recruitment and subsequent activation of MAPK and Akt pathways.
-
Electrophysiological studies: Directly measuring the effects of this compound on GIRK and VGCC activity using patch-clamp techniques.
-
Transcriptomic and proteomic analyses: Uncovering global changes in gene and protein expression in response to this compound treatment.
A comprehensive understanding of these signaling pathways will be instrumental in harnessing the therapeutic potential of this compound and designing novel therapeutics with improved efficacy and side-effect profiles.
References
The Physiological Significance of Tyr-W-MIF-1: A Technical Guide for Researchers
An In-depth Examination of a Neuropeptide with Dual Opioid and Anti-Opioid Properties
This technical guide provides a comprehensive overview of the physiological significance of Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2), an endogenous tetrapeptide with complex and intriguing pharmacological activities. This document is intended for researchers, scientists, and drug development professionals investigating novel modulators of the opioid system and related neurological pathways. Herein, we delve into the core physiological functions of this compound, its interactions with opioid receptors, and its effects on nociception and other central nervous system processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to the Tyr-MIF-1 Family of Peptides
The Tyr-MIF-1 family of peptides is a group of endogenous neuropeptides that includes MIF-1 (Pro-Leu-Gly-NH2), Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), this compound, and Tyr-K-MIF-1.[1] These peptides have been isolated from bovine hypothalamus and human brain cortex and are known to interact with the opioid system, exhibiting both opioid-like and anti-opioid effects.[1] this compound, in particular, has garnered significant interest due to its high selectivity for the µ-opioid receptor, a primary target for potent analgesic drugs like morphine.[2] Unlike classical opioids, this compound demonstrates a mixed agonist/antagonist profile, suggesting a potential for therapeutic applications with a reduced side-effect profile.[1][3]
Interaction with Opioid Receptors
This compound's primary physiological relevance stems from its interaction with opioid receptors, particularly the µ-opioid receptor. This interaction is characterized by high affinity and selectivity, distinguishing it from other members of the Tyr-MIF-1 family.
Binding Affinity and Selectivity
Competitive binding assays have been instrumental in quantifying the affinity of this compound for different opioid receptor subtypes. These studies consistently demonstrate a high affinity and selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Related Peptides
| Peptide | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity (µ vs. δ/κ) |
| This compound | 71 | ~14,200 | ~14,200 | ~200-fold |
| Tyr-MIF-1 | 1,000 | >400,000 | >700,000 | 400- to 700-fold |
| DAMGO | ~1.3 | - | - | - |
| Morphine | - | - | - | - |
Note: Ki values represent the concentration of the competing ligand that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.
Functional Activity: A Mixed Agonist/Antagonist Profile
Beyond simple binding, functional assays reveal the dualistic nature of this compound's activity. In different experimental contexts, it can act as both an agonist, activating the µ-opioid receptor to produce physiological effects, and an antagonist, blocking the effects of other opioid agonists like morphine.
-
Agonist Activity: In naive (non-opioid-tolerant) systems, this compound exhibits opioid agonist properties, such as inducing analgesia.
-
Antagonist Activity: In morphine-tolerant systems, this compound can act as an opioid antagonist. It has also been shown to antagonize morphine- and DAMGO-induced analgesia, likely through the blockade of supraspinal µ1 receptors.
Physiological Effects of this compound
The unique pharmacological profile of this compound translates into a range of physiological effects, primarily related to pain modulation and interaction with the central nervous system.
Analgesia and Antinociception
Intracerebroventricular (i.c.v.) administration of this compound induces a dose-dependent analgesic response. This effect is mediated by µ2-opioid receptors.
Table 2: Analgesic Potency of this compound
| Administration Route | Analgesic Effect (ED50) | Animal Model | Nociceptive Test | Reference |
| Intracerebroventricular (i.c.v.) | 31.4 µg | Mice | Tail-flick |
Modulation of Morphine's Effects
A key area of interest is this compound's ability to modulate the effects of morphine. Studies have shown that pretreatment with this compound can lead to tolerance to morphine's analgesic effects. Conversely, in animals tolerant to morphine, this compound does not exhibit cross-tolerance, meaning it can still produce an analgesic effect. This suggests a complex interaction with the µ-opioid receptor system that differs from that of classical opioids.
Central Nervous System Effects and Blood-Brain Barrier Transport
This compound is an endogenous brain peptide that can be transported across the blood-brain barrier (BBB). Specifically, it is transported from the brain to the blood via a saturable transport system known as peptide transport system-1 (PTS-1). This active transport mechanism suggests a role for this compound in regulating its own levels within the central nervous system and potentially communicating with the periphery.
Signaling Pathways
The physiological effects of this compound are initiated by its binding to the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of the µ-opioid receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the physiological significance of this compound.
Mu-Opioid Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
Detailed Methodology:
-
Tissue Preparation: Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled µ-opioid receptor agonist, such as [3H]DAMGO, and varying concentrations of the unlabeled competitor ligand (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid, such as naloxone.
-
Incubation: The reaction mixture is typically incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]DAMGO (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tail-Flick Test for Analgesia
This in vivo assay is used to assess the antinociceptive (pain-relieving) effects of this compound.
Detailed Methodology:
-
Animal Model: Male ICR mice or Sprague-Dawley rats are commonly used.
-
Apparatus: A tail-flick apparatus consists of a radiant heat source focused on the animal's tail.
-
Procedure: The animal is gently restrained, and its tail is positioned over the heat source. The time taken for the animal to flick its tail away from the heat (latency) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: this compound is administered, typically via intracerebroventricular (i.c.v.) injection, at various doses.
-
Data Collection: Tail-flick latencies are measured at different time points after drug administration.
-
Data Analysis: The analgesic effect is quantified as the increase in tail-flick latency compared to baseline. The dose that produces a 50% maximal effect (ED50) is calculated to determine the potency of the compound.
Guinea Pig Ileum Bioassay
This ex vivo assay is a classical method for determining the opioid agonist or antagonist activity of a compound.
Detailed Methodology:
-
Tissue Preparation: A segment of the ileum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Electrical Stimulation: The nerve endings within the ileum are electrically stimulated, causing the release of acetylcholine and subsequent contraction of the smooth muscle. The contractions are recorded using an isometric transducer.
-
Agonist Activity: To assess agonist activity, cumulative concentrations of this compound are added to the organ bath, and the inhibition of the electrically induced contractions is measured.
-
Antagonist Activity: To assess antagonist activity, the tissue is pre-incubated with this compound before adding a known opioid agonist (e.g., morphine). The ability of this compound to prevent or reverse the inhibitory effect of the agonist is quantified.
Conclusion and Future Directions
This compound is a fascinating endogenous peptide with a complex physiological profile centered on its high-affinity and selective interaction with the µ-opioid receptor. Its dualistic nature as a mixed agonist/antagonist presents a unique opportunity for the development of novel analgesics with potentially fewer side effects, such as tolerance and dependence, compared to traditional opioids. The detailed experimental protocols and quantitative data provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this compound and its analogues.
Future research should focus on elucidating the precise molecular mechanisms underlying its mixed agonist/antagonist activity, including its interaction with different µ-opioid receptor subtypes (µ1 and µ2) and potential downstream signaling pathways beyond adenylyl cyclase inhibition. Further in vivo studies are warranted to explore its efficacy and safety profile in various pain models and to better understand its role in the complex interplay of endogenous opioid and anti-opioid systems. The development of stable and orally bioavailable analogues of this compound could pave the way for its clinical translation as a next-generation analgesic.
References
An In-Depth Technical Guide on the Transport of Tyr-W-MIF-1 Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the transport of Tyr-W-MIF-1, an endogenous neuropeptide, across the blood-brain barrier (BBB). This compound, with the amino acid sequence Tyr-Pro-Trp-Gly-NH2, is a member of the Tyr-MIF-1 family of peptides that exhibit neuromodulatory activities. Understanding the mechanisms by which this peptide traverses the BBB is crucial for elucidating its physiological roles and for its potential therapeutic applications in central nervous system (CNS) disorders. This document details the transport characteristics of this compound, including quantitative data, experimental protocols for its study, and the signaling pathways potentially involved in its transit.
Introduction
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The Tyr-MIF-1 family of peptides, including this compound, are notable for their ability to be transported across this barrier.[1] this compound has been shown to have both opiate and antiopiate activities and is a more selective ligand for the mu-opiate receptor than Tyr-MIF-1.[2][3] The transport of these peptides across the BBB is a critical step for their central actions. This guide will focus on the brain-to-blood efflux and the blood-to-brain influx of this compound.
Quantitative Data on this compound Transport
The transport of this compound across the blood-brain barrier is characterized by a saturable efflux system from the brain to the blood, mediated by Peptide Transport System-1 (PTS-1).[3] In contrast, the influx of the closely related peptide, Tyr-MIF-1, from the blood to the brain appears to be a non-saturable process.[4]
Table 1: Brain-to-Blood Efflux of this compound
| Parameter | Value | Species | Method | Reference |
| Half-time of Disappearance | 22.4 min | Mouse | Intracerebroventricular Injection | |
| Inhibition | 50% inhibition with 4.2 nmol of unlabeled this compound | Mouse | Intracerebroventricular Injection |
Table 2: Blood-to-Brain Influx of Tyr-MIF-1 (as a proxy for this compound)
| Transport Characteristic | Observation | Species | Method | Reference |
| Saturability | Non-saturable | Rat | In Situ Brain Perfusion |
Experimental Protocols
The study of this compound transport across the BBB involves specialized in vivo techniques. The following are detailed methodologies for key experiments.
In Situ Brain Perfusion for Blood-to-Brain Influx Studies
This technique allows for the precise control of the composition of the perfusate reaching the brain, enabling the measurement of unidirectional influx of substances.
Protocol:
-
Animal Preparation: Anesthetize the subject animal (e.g., mouse or rat) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery in a retrograde direction.
-
Perfusion: Initiate perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled peptide (e.g., ¹²⁵I-Tyr-W-MIF-1) and a vascular space marker (e.g., ¹⁴C-sucrose) at a constant flow rate.
-
Termination: After a predetermined time (e.g., 1-5 minutes), stop the perfusion and decapitate the animal.
-
Sample Collection: Collect the brain and dissect it into regions of interest.
-
Analysis: Homogenize the brain tissue and measure the radioactivity of the peptide and the vascular marker using a gamma and beta counter, respectively.
-
Calculation: The brain uptake can be calculated as the ratio of brain-to-perfusate radioactivity, corrected for the vascular space marker.
Intracerebroventricular (ICV) Injection for Brain-to-Blood Efflux Studies
This method is used to introduce substances directly into the brain's ventricular system to study their clearance from the CNS.
Protocol:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Injection: Drill a small hole in the skull over the lateral ventricle. Inject a small volume (e.g., 1-5 µL) of a solution containing the radiolabeled peptide (e.g., ¹²⁵I-Tyr-W-MIF-1) into the lateral ventricle using a microsyringe.
-
Time Course: At various time points after injection, collect blood samples and, at the end of the experiment, collect the brain.
-
Analysis: Measure the amount of radioactivity remaining in the brain at each time point.
-
Calculation: The rate of efflux can be determined by plotting the percentage of the initial dose remaining in the brain over time. The half-time of disappearance can be calculated from this data. For inhibition studies, a co-injection of an excess of the unlabeled peptide is performed.
Visualizations of Pathways and Workflows
Brain-to-Blood Efflux of this compound via PTS-1
Caption: Brain-to-blood efflux of this compound.
Experimental Workflow for In Situ Brain Perfusion
Caption: Workflow for in situ brain perfusion.
Experimental Workflow for Intracerebroventricular Injection
Caption: Workflow for ICV injection and efflux studies.
Signaling Pathways
Currently, there is limited direct evidence detailing the specific intracellular signaling pathways that are activated or modulated by the transport of this compound across the blood-brain barrier. The transport process itself via PTS-1 is a carrier-mediated event. However, once in the CNS, this compound can interact with mu-opiate receptors, which are G-protein coupled receptors. Activation of these receptors can initiate various intracellular signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Further research is required to elucidate any direct signaling events at the BBB endothelial cells triggered by this compound binding and transport.
Conclusion
This compound is a neuropeptide with significant neuromodulatory potential that can cross the blood-brain barrier. Its transport is primarily characterized by a saturable efflux system, PTS-1, from the brain to the blood. The methodologies outlined in this guide provide a framework for the quantitative assessment of this transport. While the precise signaling pathways at the BBB related to this compound transport are yet to be fully understood, its interaction with central opiate receptors highlights its potential for therapeutic intervention in CNS disorders. Further investigation into the kinetics of this compound transport and its interaction with the BBB at a molecular level will be crucial for the development of novel drug delivery strategies targeting the brain.
References
- 1. The Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous peptide Tyr-Pro-Trp-Gly-NH2 (this compound) is transported from the brain to the blood by peptide transport system-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposite direction of transport across the blood-brain barrier for Tyr-MIF-1 and MIF-1: comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Receptor Binding Affinity and Selectivity of Tyr-W-MIF-1
This guide provides a comprehensive overview of the binding characteristics of the tetrapeptide Tyr-W-MIF-1 and its analogs to opioid receptors. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neurobiology, and medicinal chemistry. This document summarizes key quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Introduction
This compound (Tyr-Pro-Trp-Gly-NH2) is a member of the Tyr-MIF-1 family of endogenous peptides that exhibit modulatory effects on the opioid system.[1] These peptides are of significant interest due to their potential as therapeutic agents with unique pharmacological profiles. This compound has been identified as a selective ligand for the mu (µ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] Understanding the binding affinity and selectivity of this compound is crucial for elucidating its mechanism of action and for the rational design of novel analgesics and other therapeutics targeting the opioid system.
Quantitative Binding Affinity and Selectivity Data
The binding affinities of this compound and related peptides for the mu (µ), delta (δ), and kappa (κ) opioid receptors have been characterized using competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The data presented in Table 1 summarizes the binding affinities of this compound, its parent compound Tyr-MIF-1, and the highly selective endogenous mu-opioid agonists, endomorphin-1 and endomorphin-2.
Table 1: Opioid Receptor Binding Affinities of this compound and Related Peptides
| Peptide | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | µ/δ Selectivity Ratio | µ/κ Selectivity Ratio |
| This compound | 71 | >10,000 | >10,000 | >140 | >140 |
| Tyr-MIF-1 | ~1000 | >10,000 | >10,000 | >10 | >10 |
| Endomorphin-1 | 0.36 | ~1440 | ~5400 | ~4000 | ~15,000 |
| Endomorphin-2 | 0.69 | ~8970 | ~5175 | ~13,000 | ~7500 |
Data compiled from multiple sources.
The data clearly indicates that this compound is a selective ligand for the µ-opioid receptor, with a significantly higher affinity for this receptor subtype compared to the δ and κ receptors. While not as potent as the endomorphins, its selectivity makes it a valuable tool for studying the physiological roles of the µ-opioid system.
Experimental Protocols
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed protocol for a standard in vitro radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for the µ-opioid receptor in brain tissue homogenates. This protocol is a composite of established methodologies.[2][3]
3.1. Materials and Reagents
-
Radioligand: [³H]DAMGO (a high-affinity, selective µ-opioid receptor agonist)
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist)
-
Tissue Source: Whole rat or mouse brain
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
-
Equipment:
-
Tissue homogenizer (e.g., Polytron)
-
Refrigerated centrifuge
-
96-well microplates
-
Filtration apparatus (e.g., Brandel or Packard cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
-
3.2. Membrane Preparation from Brain Tissue
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain on ice.
-
Homogenize the brain tissue in 10-20 volumes of ice-cold Homogenization Buffer using a tissue homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a protein assay.
-
Aliquots of the membrane preparation can be stored at -80°C until use.
3.3. Competitive Radioligand Binding Assay
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [³H]DAMGO (at a final concentration near its Kd, typically 1-2 nM), and 150 µL of the membrane preparation.
-
Non-specific Binding: 25 µL of Naloxone (at a final concentration of 10 µM), 25 µL of [³H]DAMGO, and 150 µL of the membrane preparation.
-
Competition: 25 µL of varying concentrations of this compound (typically ranging from 10⁻¹⁰ M to 10⁻⁵ M), 25 µL of [³H]DAMGO, and 150 µL of the membrane preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
3.4. Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a Competition Curve: Plot the percentage of specific binding of [³H]DAMGO as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO).
-
Calculate the Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]DAMGO).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways
The µ-opioid receptor is a canonical G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[4] Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
4.1. Mu-Opioid Receptor Signaling Cascade
Activation of the µ-opioid receptor initiates a series of intracellular events:
-
G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein.
-
G Protein Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It typically activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.
-
Activation of Kinase Cascades: The Gβγ subunit can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating gene expression and cell growth.
-
-
Receptor Desensitization and Internalization: Prolonged agonist exposure leads to the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the G protein and targets it for internalization, a process that contributes to the development of tolerance.
4.2. Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the radioligand binding assay and the µ-opioid receptor signaling pathway.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Mu-opioid receptor signaling pathway.
Conclusion
This compound is a selective µ-opioid receptor ligand with a distinct binding profile compared to other endogenous opioid peptides. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the pharmacology of the Tyr-MIF-1 peptide family and the broader field of opioid receptor research. The elucidation of its signaling pathways provides a foundation for understanding its physiological effects and for the development of novel therapeutics with improved selectivity and potentially reduced side effects. Further research into the in vivo effects and structure-activity relationships of this compound and its analogs is warranted to fully explore their therapeutic potential.
References
- 1. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
Tyr-W-MIF-1 as a neuromodulator of the opioid system
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide that exhibits complex modulatory effects on the opioid system. It is a member of the Tyr-MIF-1 family of peptides and has been shown to possess a unique pharmacological profile, acting as both an agonist and an antagonist at different subtypes of the µ-opioid receptor.[1][2] This dual functionality, coupled with its ability to cross the blood-brain barrier, makes this compound a compelling subject of research for its potential therapeutic applications in pain management, addiction, and stress-related disorders.[2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its binding characteristics, functional activities, and the experimental protocols used to elucidate its mechanisms of action.
Core Concepts: Dual Modulatory Role
This compound's primary interaction with the opioid system is characterized by its distinct actions at µ-opioid receptor subtypes. It functions as a µ2-opioid receptor agonist, an activity associated with its analgesic effects.[1] Conversely, it acts as a µ1-opioid receptor antagonist, which allows it to counteract the effects of other µ-opioid agonists like morphine.[1] This mixed agonist/antagonist profile suggests a nuanced role in modulating opioid signaling, potentially offering a mechanism to separate the analgesic properties of opioids from their adverse effects.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various experimental paradigms.
Table 1: Opioid Receptor Binding Affinities of this compound and Related Peptides
| Peptide | Receptor Subtype | Ki (nM) | Selectivity (µ vs. δ/κ) | Reference |
| This compound | µ (mu) | 71 | ~200-fold vs. δ and κ | |
| δ (delta) | >10,000 | |||
| κ (kappa) | >10,000 | |||
| Tyr-MIF-1 | µ (mu) | ~1000 | ~400-fold vs. δ, ~700-fold vs. κ | |
| Cyclized this compound Analog | µ (mu) | 1.3 | High |
Table 2: In Vivo Analgesic Effects of this compound
| Administration Route | Animal Model | Analgesia Test | ED50 | Antagonism | Reference |
| Intracerebroventricular (i.c.v.) | Mouse | Tail-flick | 31.4 µg | Naloxone (ED50 = 4.46 nmol, i.c.v.), β-funaltrexamine | |
| Intrathecal (i.t.) | Mouse | Tail-flick | Potent Analgesia | Naloxone (ED50 = 0.12 nmol, i.t.) | |
| Intracerebroventricular (i.c.v.) | Rat | Tail-flick | Significant increase in latency | Naloxone |
Table 3: Electrophysiological Effects of this compound
| Preparation | Neuron Type | Effect | IC50 | Reference |
| Rat brain slice | Locus Coeruleus | Inhibition of spontaneous firing | 3.8 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay for Opioid Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound to opioid receptors.
Objective: To determine the inhibition constant (Ki) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
µ-receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin)
-
δ-receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]-enkephalin)
-
κ-receptor: [³H]U69,593
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (GF/B or GF/C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of various concentrations of this compound (or buffer for total binding, or naloxone for non-specific binding).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tail-Flick Test for Analgesia in Mice
This protocol is a standard method for assessing spinal analgesia.
Objective: To evaluate the analgesic effect of this compound.
Materials:
-
Animals: Male Swiss-Webster or C57BL/6 mice (20-25 g).
-
Test Compound: this compound dissolved in sterile saline.
-
Control: Sterile saline.
-
Tail-flick apparatus: Consists of a radiant heat source and a timer.
-
Animal restrainers.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the restrainers for at least 30 minutes before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by placing the distal third of its tail over the radiant heat source. The timer starts automatically and stops when the mouse flicks its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage. Repeat this measurement 2-3 times for each mouse with a 5-minute interval and average the values.
-
Drug Administration: Administer this compound or saline via the desired route (e.g., intracerebroventricularly or intrathecally).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the this compound treated group and the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
The ED50 can be calculated from the dose-response curve.
-
Intracellular Recording from Locus Coeruleus Neurons
This in vitro electrophysiology technique is used to assess the direct effects of this compound on neuronal excitability.
Objective: To determine the effect of this compound on the spontaneous firing rate and membrane potential of locus coeruleus (LC) neurons.
Materials:
-
Animals: Young adult Sprague-Dawley rats.
-
Solutions:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, glucose 10; bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): K-gluconate 140, HEPES 10, EGTA 1, Mg-ATP 2, Na-GTP 0.2; pH adjusted to 7.3 with KOH.
-
-
Test Compound: this compound.
-
Vibratome for slicing brain tissue.
-
Recording Chamber and perfusion system.
-
Micromanipulators and glass microelectrodes.
-
Electrophysiology recording setup (amplifier, digitizer, and software).
Procedure:
-
Brain Slice Preparation: Anesthetize the rat and decapitate. Quickly remove the brain and place it in ice-cold, oxygenated aCSF. Cut coronal or horizontal slices (300-400 µm thick) containing the locus coeruleus using a vibratome.
-
Incubation: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.
-
Cell Identification: Visualize LC neurons using infrared differential interference contrast (IR-DIC) microscopy. LC neurons are typically large and have a characteristic firing pattern.
-
Whole-Cell Patch-Clamp Recording:
-
Pull glass microelectrodes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron with the electrode while applying positive pressure.
-
Form a giga-ohm seal between the electrode tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record spontaneous firing activity in current-clamp mode.
-
Apply this compound to the perfusion bath at various concentrations.
-
Monitor changes in firing rate and resting membrane potential.
-
-
Data Analysis:
-
Measure the firing frequency and membrane potential before, during, and after the application of this compound.
-
Construct a concentration-response curve to determine the IC50 for the inhibition of spontaneous firing.
-
Visualization of Signaling and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental investigation.
Caption: Dual modulation of µ-opioid receptors by this compound.
Caption: Workflow for assessing the analgesic effects of this compound.
Conclusion
This compound stands out as a unique endogenous neuromodulator with a complex and intriguing profile of activity at opioid receptors. Its ability to selectively activate µ2-receptors while blocking µ1-receptors presents a promising avenue for the development of novel analgesics with potentially fewer side effects than traditional opioids. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and its analogs. Future research should focus on elucidating the precise downstream signaling pathways activated by this compound at the µ2-receptor and further exploring its behavioral effects beyond analgesia.
References
The Anti-Opioid Properties of the Tyr-MIF-1 Family of Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-opioid properties of the Tyr-MIF-1 family of peptides. This family of endogenous neuropeptides presents a complex and fascinating area of research with significant potential for the development of novel therapeutics for opioid-related disorders. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the known signaling pathways to offer a comprehensive resource for professionals in the field.
Introduction to the Tyr-MIF-1 Family of Peptides
The Tyr-MIF-1 family consists of several small peptides, originally isolated from bovine hypothalamus and human brain cortex, that exhibit a range of biological activities, including modulation of the opioid system.[1][2] Unlike classical opioid antagonists, members of this family display a nuanced pharmacology, with some exhibiting both opioid-like and anti-opioid effects.[1][3] The primary members of this family include:
-
MIF-1 (Pro-Leu-Gly-NH2): The first identified peptide in this family, MIF-1 has been shown to reduce the analgesic activity of morphine and block the development of morphine tolerance and dependence.[3] Notably, it does not bind to opioid receptors.
-
Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2): This tetrapeptide demonstrates clear anti-opioid activity by significantly decreasing the analgesic effect of morphine in various pain models. It shows selectivity for the mu-opioid receptor (MOR).
-
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2): This peptide displays a mixed pharmacology, acting as an antagonist at µ1-opioid receptors and an agonist at µ2-opioid receptors. This dual activity leads to complex effects on opioid-induced analgesia.
-
Tyr-K-MIF-1 (Tyr-Pro-Lys-Gly-NH2): Unlike other members, Tyr-K-MIF-1 has a very low affinity for mu-opioid receptors. Its anti-opioid effects are believed to be mediated through the release of histamine and subsequent activation of H1 and H2 receptors.
Quantitative Data: Receptor Binding and In Vivo Efficacy
The interaction of the Tyr-MIF-1 family of peptides with opioid receptors has been quantified through various binding assays. The following tables summarize the key binding affinities (Ki and IC50) and in vivo potencies (ED50) reported in the literature.
Table 1: Opioid Receptor Binding Affinities of Tyr-MIF-1 Family Peptides
| Peptide | Receptor Subtype | Ki (nM) | IC50 (µM) | Reference(s) |
| Tyr-MIF-1 | Mu (µ) | 1000 | ~1 | |
| Delta (δ) | > 400,000 | > 50 | ||
| Kappa (κ) | > 700,000 | - | ||
| This compound | Mu (µ) | 71 | - | |
| Delta (δ) | > 14,200 | - | ||
| Kappa (κ) | > 14,200 | - | ||
| Tyr-K-MIF-1 | Mu (µ) | No significant binding | - | |
| MIF-1 | Mu (µ) | No significant binding | > 100 |
Table 2: In Vivo Anti-Opioid and Opioid-like Effects of this compound
| Effect | Experimental Model | Administration Route | ED50 | Reference(s) |
| Analgesia | Mouse Tail-Flick Test | Intracerebroventricular (i.c.v.) | 31.4 µg | |
| Antagonism of Morphine Analgesia | Mouse Tail-Flick Test | Intracerebroventricular (i.c.v.) | - | |
| Antagonism of DAMGO Analgesia | Mouse Tail-Flick Test | Intracerebroventricular (i.c.v.) | - |
Experimental Protocols
The anti-opioid properties of the Tyr-MIF-1 family are primarily assessed through in vivo analgesia models and in vitro receptor binding and functional assays. Below are detailed methodologies for key experiments.
In Vivo Analgesia Assays
The tail-flick test is a common method to assess spinal nociceptive reflexes and the analgesic effects of centrally acting compounds.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
A rat or mouse is gently restrained, and its tail is positioned over the light source.
-
The latency to flick the tail away from the heat source is recorded automatically. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
A baseline latency is determined for each animal before any treatment.
-
The test compound (e.g., a Tyr-MIF-1 peptide) is administered, typically via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.
-
An opioid agonist (e.g., morphine) is administered at a predetermined time relative to the test compound.
-
Tail-flick latencies are measured at various time points after drug administration to assess the antagonism of the opioid-induced analgesia.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
The hot-plate test measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
An animal (typically a mouse or rat) is placed on the heated surface, which is enclosed by a transparent cylinder to keep the animal on the plate.
-
The latency to the first sign of nociception, such as licking a hind paw or jumping, is recorded. A cut-off time is used to prevent injury.
-
Baseline latency is established before drug administration.
-
The test peptide and an opioid agonist are administered as described for the tail-flick test.
-
Post-treatment latencies are measured at specific time intervals.
-
-
Data Analysis: Similar to the tail-flick test, the data can be expressed as the latency of response or converted to %MPE.
In Vitro Assays
This assay is used to determine the affinity of a ligand for a specific receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human mu-opioid receptor).
-
A radiolabeled ligand with high affinity and selectivity for the receptor (e.g., [³H]DAMGO for the mu-opioid receptor).
-
Unlabeled test compounds (Tyr-MIF-1 peptides).
-
Incubation buffer and wash buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the ligand for the receptor, can then be calculated using the Cheng-Prusoff equation.
This assay is particularly relevant for studying the mechanism of action of Tyr-K-MIF-1.
-
Materials:
-
Mast cells (e.g., rat peritoneal mast cells or a mast cell line).
-
Tyr-K-MIF-1.
-
Buffer for cell suspension and histamine release.
-
Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric detection).
-
-
Procedure:
-
Mast cells are isolated and suspended in a suitable buffer.
-
The cells are incubated with varying concentrations of Tyr-K-MIF-1 for a specific period (e.g., 30 minutes).
-
The reaction is stopped, and the cells are separated from the supernatant by centrifugation.
-
The amount of histamine released into the supernatant is measured using a fluorometric or colorimetric method.
-
-
Data Analysis: The amount of histamine released is expressed as a percentage of the total cellular histamine content (determined by lysing a separate aliquot of cells).
Signaling Pathways and Mechanisms of Action
The anti-opioid properties of the Tyr-MIF-1 family are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms.
General Experimental Workflow for Assessing Anti-Opioid Properties
Caption: Experimental workflow for evaluating the anti-opioid properties of Tyr-MIF-1 peptides.
Signaling Pathway of Tyr-MIF-1 at the Mu-Opioid Receptor
Caption: Tyr-MIF-1 antagonizes morphine's action at the mu-opioid receptor.
Dual Signaling Pathway of this compound
Caption: this compound acts as a µ1-antagonist and a µ2-agonist.
Proposed Mechanism of Tyr-K-MIF-1 Anti-Opioid Action
Caption: Tyr-K-MIF-1 induces histamine release, leading to anti-opioid effects.
Conclusion
The Tyr-MIF-1 family of peptides represents a complex endogenous system with the potential to modulate opioid signaling. Their diverse pharmacological profiles, ranging from selective mu-opioid receptor antagonism to indirect modulation via histamine release, offer multiple avenues for therapeutic intervention. The data and methodologies presented in this guide provide a foundation for further research into these intriguing peptides. A deeper understanding of their mechanisms of action could lead to the development of novel non-addictive analgesics or effective treatments for opioid use disorder. Further investigation into the downstream signaling cascades and the physiological roles of their non-opioid binding sites is warranted to fully elucidate their therapeutic potential.
References
Methodological & Application
Tyr-W-MIF-1: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide that belongs to the Tyr-MIF-1 family of neuropeptides.[1] These peptides are recognized for their diverse modulatory roles within the central nervous system (CNS). Notably, this compound exhibits a high affinity and selectivity for the µ-opioid receptor, suggesting its potential involvement in pain modulation, reward, and other opioid-mediated processes.[1][2] Furthermore, evidence indicates interactions with the GABAergic system, implying a broader spectrum of activity that may include anxiolytic and gastrointestinal motility effects.[3][4] This document provides detailed application notes and standardized protocols for conducting in vivo studies to investigate the pharmacological profile of this compound.
Mechanism of Action
This compound primarily acts as a ligand for the µ-opioid receptor. It also demonstrates the ability to cross the blood-brain barrier, a critical characteristic for centrally acting therapeutic agents. The peptide has been shown to modulate the GABA-A receptor complex, which may contribute to its observed anxiolytic and gastrointestinal effects. Its interaction with the dopaminergic system has also been suggested, indicating a potential role in mood and motor control.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity | Reference |
| µ-opioid | 71 nM | ~200-fold over δ and κ | |
| δ-opioid | >14,000 nM | - | |
| κ-opioid | >14,000 nM | - |
Table 2: In Vivo Dosage and Administration Routes for this compound and Related Peptides
| Animal Model | Application | Dosage Range | Administration Route | Observed Effects | Reference |
| Mice | Analgesia (Tail-flick test) | 1 mg/kg | Intraperitoneal (IP) | Antagonism of morphine-induced analgesia | |
| Mice | Anxiety (Elevated Plus Maze) | Not specified for this compound | Intraperitoneal (IP) | Anxiolytic effects observed with Tyr-MIF-1 | |
| Mice | Gastric Emptying | 5 mg/kg | Oral (PO) or Subcutaneous (SC) | Accelerated gastric emptying | |
| Rats | Gastric Motility | 20 mg/kg | Oral (PO) or Subcutaneous (SC) | Increased gastrointestinal motility | |
| Rats | Catalepsy Inhibition | 1.0 mg/kg | Subcutaneous (SC) | Inhibition of haloperidol-induced catalepsy | |
| Rats | Conditioned Place Preference | 25, 50, 100, 200 µg | Intracerebroventricular (ICV) | Opiate agonistic effects at high dose | |
| Rats | Hyperphagia Model | 0.1 - 10.0 mg/kg | Intraperitoneal (IP) | No effect on PYY-induced eating |
Experimental Protocols
Assessment of Analgesic Properties: Tail-Flick Test
This protocol is adapted from standard tail-flick test procedures and dosages used in studies of the Tyr-MIF-1 peptide family.
Objective: To evaluate the analgesic or anti-analgesic effects of this compound.
Materials:
-
Male ICR mice (20-25 g)
-
This compound solution (dissolved in sterile saline)
-
Morphine sulfate solution (positive control)
-
Saline solution (vehicle control)
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainers
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each mouse in a restrainer and position its tail over the radiant heat source of the tail-flick apparatus. The distal third of the tail should be exposed to the heat. Measure the time it takes for the mouse to flick its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
Administration: Administer this compound (e.g., 1 mg/kg, IP), morphine (e.g., 5 mg/kg, SC), or saline to different groups of mice.
-
Post-treatment Latency: At various time points after administration (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Evaluation of Anxiolytic Activity: Elevated Plus Maze (EPM)
This protocol is based on standard EPM procedures.
Objective: To assess the anxiolytic or anxiogenic potential of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound solution (in sterile saline)
-
Vehicle control (sterile saline)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Acclimation: Allow rats to acclimate to the dimly lit testing room for at least 30 minutes prior to testing.
-
Administration: Administer this compound (e.g., 0.1-10 mg/kg, IP) or saline to the rats 30 minutes before the test.
-
EPM Test: Place the rat in the center of the EPM, facing one of the open arms. Allow the rat to explore the maze for 5 minutes. Record the session using a video camera.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Assessment of Gastrointestinal Motility: Gastric Emptying Assay
This protocol is based on a study investigating the effects of Tyr-MIF-1 on gastric emptying.
Objective: To determine the effect of this compound on the rate of gastric emptying.
Materials:
-
Male mice (20-25 g)
-
This compound solution (in sterile water for oral administration)
-
Vehicle control (sterile water)
-
Non-absorbable marker (e.g., phenol red in methylcellulose)
-
Spectrophotometer
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administration: Administer this compound (e.g., 5 mg/kg, PO) or vehicle to the mice.
-
Test Meal: 15 minutes after drug administration, orally administer a test meal containing a non-absorbable marker (e.g., 0.1 ml of 1.5% methylcellulose with 0.05% phenol red).
-
Stomach Collection: 20 minutes after the test meal, euthanize the mice by cervical dislocation.
-
Analysis:
-
Clamp the pylorus and cardia of the stomach and carefully remove it.
-
Homogenize the stomach in a known volume of 0.1 N NaOH.
-
Add trichloroacetic acid to precipitate proteins and centrifuge the samples.
-
Add NaOH to the supernatant to develop the color of the phenol red.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
-
Calculation: Gastric emptying is calculated as a percentage: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red in stomachs of 0-minute control mice)) x 100.
Mandatory Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: General workflow for in vivo experiments with this compound.
References
- 1. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu, delta, and kappa opiate receptor binding of Tyr-MIF-1 and of this compound, its active fragments, and two potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Tyr-MIF-1 and MIF-1 at the GABAA receptor chloride channel site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of Tyr-MIF-1 stimulates gastric emptying and gastrointestinal motility in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyr-W-MIF-1 in Analgesia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2), an endogenous neuropeptide with significant potential in analgesia research. This document outlines its mechanism of action, summarizes key preclinical data on its analgesic dosages, and offers detailed protocols for its investigation in established animal models of nociception.
Introduction
This compound is a member of the Tyr-MIF-1 family of peptides that has garnered interest for its unique interactions with the opioid system.[1][2] Unlike traditional opioids, it exhibits a complex pharmacological profile, acting as a mixed agonist/antagonist at mu (µ)-opioid receptors.[3] This dual activity suggests a potential for developing analgesics with a modified side-effect profile. These notes are intended to guide researchers in designing and executing preclinical studies to further elucidate the analgesic properties of this compound.
Mechanism of Action
This compound displays high selectivity for µ-opioid receptors.[3][4] Its analgesic effects are primarily mediated through a dual action:
-
µ2-Opioid Receptor Agonism: Activation of spinal µ2-opioid receptors by this compound leads to a potent analgesic response.
-
µ1-Opioid Receptor Antagonism: Concurrently, this compound acts as an antagonist at supraspinal µ1-opioid receptors. This may modulate some of the side effects associated with µ1 agonism, such as respiratory depression.
The binding of this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, which ultimately reduces neuronal excitability and nociceptive signaling.
This compound Signaling Pathway
Caption: Signaling pathway of this compound at the µ-opioid receptor.
Pharmacokinetics and Administration
This compound is part of the Tyr-MIF-1 family of peptides, which have been shown to cross the blood-brain barrier (BBB). Specifically, this compound is transported from the brain to the blood via Peptide Transport System-1 (PTS-1), with a reported half-time disappearance from the brain of approximately 22.4 minutes in mice. For research purposes, direct administration into the central nervous system (e.g., intracerebroventricular or intrathecal) is common to bypass the BBB and study its direct central effects. For administration, this compound is typically dissolved in sterile saline or artificial cerebrospinal fluid.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound in preclinical analgesia studies.
Table 1: Analgesic Efficacy of this compound (Intracerebroventricular Administration)
| Animal Model | Test | Dosage | Observed Effect | Reference |
| Mouse | Tail-flick | ED50: 31.4 µg | Dose-dependent analgesia | |
| Rat | Tail-flick | Not specified | Significant increase in tail-flick latency for at least 50 minutes |
Table 2: Antagonist Activity of this compound
| Animal Model | Administration | Agonist | This compound Dose | Observed Effect | Reference |
| Mouse | i.c.v. | Morphine (i.c.v.) | Co-administered | Significantly decreased the analgesic response to morphine | |
| Mouse | i.c.v. | DAMGO (i.c.v.) | Co-administered | Significantly decreased the analgesic response to DAMGO |
Experimental Protocols
The following are detailed protocols for assessing the analgesic effects of this compound in rodents. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow for In Vivo Analgesia Study
Caption: General experimental workflow for in vivo analgesia studies.
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Rodents
This protocol describes the administration of this compound directly into the cerebral ventricles.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Injection syringe (e.g., Hamilton syringe) with tubing
-
This compound solution
-
Suturing material
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Stereotaxic Placement: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level.
-
Surgical Preparation: Shave the scalp and sterilize the area. Make a midline incision to expose the skull.
-
Craniotomy: Using a stereotaxic atlas for coordinates, drill a small hole over the target ventricle (e.g., for rats, approximately 0.6 mm posterior to bregma and 1.6 mm lateral to the midline).
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth (e.g., 4.5 mm ventral from the skull surface). Secure the cannula to the skull with dental cement. Insert a dummy cannula to keep the guide patent.
-
Recovery: Allow the animal to recover for 3-5 days post-surgery.
-
Injection: On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert the injector connected to the Hamilton syringe. Infuse the this compound solution at a slow rate (e.g., 1 µL/min).
-
Post-Injection: Leave the injector in place for a minute to prevent backflow, then slowly withdraw it and replace the dummy cannula.
-
Verification: After the experiment, the injection site can be verified by injecting a dye (e.g., Evans blue).
Protocol 2: Tail-Flick Test
This test measures the latency of a rodent to withdraw its tail from a source of thermal radiation, a spinal reflex.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Habituation: Acclimatize the animal to the restrainer for 15-30 minutes before testing.
-
Baseline Latency: Place the animal in the restrainer and position its tail over the heat source. Start the timer and the heat source. The time taken for the animal to flick its tail is the baseline latency.
-
Cut-off Time: A cut-off time (typically 10-12 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off and the maximum latency is recorded.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.c.v.).
-
Post-Treatment Latency: At specified time points after administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 3: Hot-Plate Test
This test assesses the response to a constant thermal stimulus, involving a more complex, supraspinal response.
Apparatus:
-
Hot-plate apparatus with adjustable temperature.
-
Plexiglas cylinder to confine the animal on the plate.
Procedure:
-
Apparatus Setup: Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Baseline Latency: Place the animal on the hot plate within the cylinder and start the timer. Observe the animal for nocifensive behaviors such as hind paw licking, shaking, or jumping. The time until the first clear sign of pain is the baseline latency.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) is used to prevent injury.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: Measure the hot-plate latency at various time points post-administration.
-
Data Analysis: Calculate %MPE as described for the tail-flick test.
Protocol 4: Paw Pressure (Randall-Selitto) Test
This test measures the response to a mechanical stimulus by applying increasing pressure to the paw.
Apparatus:
-
Paw pressure analgesy meter with a blunt-tipped pusher.
-
Animal restrainer.
Procedure:
-
Habituation: Gently restrain the animal, allowing one hind paw to be accessible.
-
Baseline Threshold: Position the animal's paw on the plinth and apply a linearly increasing pressure with the pusher to the dorsal surface of the paw. The pressure (in grams) at which the animal withdraws its paw or vocalizes is the baseline withdrawal threshold.
-
Cut-off Pressure: Set a maximum pressure (e.g., 250-300g) to avoid tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Threshold: Measure the paw withdrawal threshold at specified time points after administration.
-
Data Analysis: The analgesic effect is calculated as the increase in the withdrawal threshold compared to baseline.
Conclusion
This compound presents a fascinating target for analgesia research due to its unique dual action on µ-opioid receptors. The protocols and data provided in these notes offer a framework for the systematic evaluation of its analgesic potential. Further research is warranted to explore its efficacy in different pain models, its potential for reduced side effects, and the therapeutic viability of its analogs.
References
- 1. anesthesiaexperts.com [anesthesiaexperts.com]
- 2. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of this compound from bovine hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tyr-W-MIF-1 Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is a naturally occurring tetrapeptide and a selective ligand for the mu-opioid receptor.[1] As a member of the Tyr-MIF-1 family of peptides, it is implicated in various neuromodulatory processes.[2] While much of the research on this compound has focused on its in vivo effects related to analgesia and stress, its direct cellular effects in vitro are less characterized. These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on cell proliferation, migration, and apoptosis. The described assays and signaling pathways are based on the known functions of related peptides and the downstream signaling of its target receptor.
Note: Specific quantitative data on the effects of this compound in the following assays are not yet widely available in published literature. The provided tables are templates for data presentation, and researchers are encouraged to use the following protocols to generate this valuable data.
Data Presentation
Table 1: Effect of this compound on Cell Proliferation (MTT Assay)
| Cell Line | This compound Concentration | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | Control (Vehicle) | 24 | 100 ± 5.2 | |
| 0.1 µM | 24 | Data to be generated | ||
| 1 µM | 24 | Data to be generated | ||
| 10 µM | 24 | Data to be generated | ||
| 100 µM | 24 | Data to be generated | ||
| U-87 MG (Glioblastoma) | Control (Vehicle) | 24 | 100 ± 4.8 | |
| 0.1 µM | 24 | Data to be generated | ||
| 1 µM | 24 | Data to be generated | ||
| 10 µM | 24 | Data to be generated | ||
| 100 µM | 24 | Data to be generated |
Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration | Time Point (hours) | % Wound Closure (Mean ± SD) |
| U-87 MG (Glioblastoma) | Control (Vehicle) | 0 | 0 ± 0 |
| 24 | Data to be generated | ||
| 10 µM | 0 | 0 ± 0 | |
| 24 | Data to be generated |
Table 3: Effect of this compound on Cell Migration (Transwell Assay)
| Cell Line | This compound Concentration | Incubation Time (hours) | Number of Migrated Cells (Mean ± SD) | % Migration vs. Control |
| SH-SY5Y (Neuroblastoma) | Control (Vehicle) | 24 | Data to be generated | 100 |
| 10 µM | 24 | Data to be generated | Data to be generated |
Table 4: Effect of this compound on Apoptosis (Annexin V-FITC Assay)
| Cell Line | This compound Concentration | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| HL-60 (Leukemia) | Control (Vehicle) | Data to be generated | Data to be generated | Data to be generated |
| 1 µM | Data to be generated | Data to be generated | Data to be generated | |
| 10 µM | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Cell Proliferation: MTT Assay
This protocol measures cell viability and proliferation based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Target cells (e.g., SH-SY5Y, U-87 MG)
-
Complete culture medium
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Quantification of Tyr-W-MIF-1
Introduction Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is a neuropeptide belonging to the Tyr-MIF-1 family of endogenous peptides that exhibit complex interactions with the opioid system.[1][2] It has been isolated from human and bovine brain tissue and is known to act as a selective ligand for the mu-opioid receptor, displaying both agonist and antagonist properties.[2][3][4] The precise purification and accurate quantification of this compound are critical for its study in neuroscience research and potential therapeutic development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification and analysis of peptides like this compound due to its high resolution, sensitivity, and reproducibility. This document provides detailed protocols for the purification and quantification of synthetic or extracted this compound using RP-HPLC.
Principle of RP-HPLC for Peptide Separation Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase, typically silica modified with C8 or C18 alkyl chains, is nonpolar, while the mobile phase is polar (e.g., a mixture of water and a less polar organic solvent like acetonitrile). Peptides are introduced into the column in a highly polar mobile phase and bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent (gradient elution) in the mobile phase reduces its polarity, causing the peptides to elute in order of increasing hydrophobicity. Trifluoroacetic acid (TFA) is commonly added as an ion-pairing agent to improve peak shape and resolution.
Experimental Protocols
Materials and Reagents
-
Crude this compound peptide (synthesized or extracted)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm or 0.45 µm syringe filters
-
Analytical and Preparative RP-HPLC systems with UV detector
-
C18 reversed-phase columns (e.g., 4.6 x 250 mm for analytical, ≥20 mm diameter for preparative)
-
Lyophilizer (Freeze-dryer)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases by sparging with helium or sonicating for 15-20 minutes to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A or a minimal amount of a suitable solvent like water.
-
The final concentration should be approximately 1-5 mg/mL for analytical runs and can be higher for preparative runs, depending on column capacity.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.
HPLC Purification Protocol (Preparative)
This protocol is for isolating the target peptide from synthesis-related impurities.
-
Column: Install a preparative C18 column.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.
-
Injection: Inject the prepared crude peptide sample onto the column.
-
Elution Gradient: Run a linear gradient to separate the peptide from its impurities. A typical shallow gradient is effective for peptides.
-
Time 0-5 min: 5% B (isocratic)
-
Time 5-45 min: 5% to 55% B (linear gradient)
-
Time 45-50 min: 55% to 95% B (wash)
-
Time 50-60 min: 95% B (hold)
-
Time 60-65 min: 95% to 5% B (return to initial)
-
Time 65-75 min: 5% B (re-equilibration)
-
-
Detection: Monitor the elution profile at 210-220 nm, where the peptide bond absorbs UV light.
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the this compound peptide.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%). Freeze the pooled solution and lyophilize it to obtain the purified peptide as a white powder.
HPLC Quantification Protocol (Analytical)
This protocol uses an external standard curve to determine the concentration of the purified peptide.
-
Column: Install an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Standard Preparation: Prepare a stock solution of highly purified (>98%) this compound reference standard. Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with Mobile Phase A.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of each calibration standard and the unknown purified sample.
-
Run an analytical gradient similar to the purification gradient, but it can be faster (e.g., over 20-30 minutes).
-
-
Data Acquisition: Record the peak area of the this compound peak from the chromatogram for each injection.
-
Calibration Curve: Plot the peak area versus the concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Concentration Calculation: Use the peak area of the unknown sample and the regression equation to calculate the concentration of this compound.
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Preparative HPLC | Analytical HPLC |
|---|---|---|
| Instrument | Preparative HPLC System | Analytical HPLC System |
| Column | C18, ≥20 x 250 mm, 10 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 10-20 mL/min (column dependent) | 1.0 mL/min |
| Gradient | 5-55% B over 40 min | 5-60% B over 25 min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 1-5 mL (sample dependent) | 20 µL |
| Column Temp. | Ambient | Ambient |
Table 2: Representative Purification Results for this compound
| Sample | Purity before HPLC (%) | Purity after HPLC (%) | Recovery Yield (%) |
|---|
| Crude Peptide | ~65% | >98% | ~40-50% |
Table 3: Example Data for Quantification Standard Curve
| Standard Conc. (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 10 | 150,234 |
| 25 | 375,585 |
| 50 | 751,160 |
| 100 | 1,502,320 |
| 250 | 3,755,800 |
| Linear Regression | R² = 0.9998 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification and quantification of this compound.
Signaling Pathway Diagram
Caption: Putative signaling pathway for this compound via the μ-opioid receptor.
References
- 1. The Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of a novel tetrapeptide with opiate and antiopiate activity from human brain cortex: Tyr-Pro-Trp-Gly-NH2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of this compound from bovine hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Tyr-W-MIF-1: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and purification of the tetrapeptide Tyr-W-MIF-1 (H-Tyr-Pro-Trp-Gly-NH₂). This compound is a neuromodulatory peptide with high selectivity for the μ-opioid receptor, exhibiting both agonist and antagonist properties.[1] This protocol details the application of Fmoc-based solid-phase peptide synthesis (SPPS), followed by peptide cleavage, and purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Analytical methods for characterization, including mass spectrometry, are also discussed. The provided methodologies are intended to serve as a detailed guide for researchers in neuroscience, pharmacology, and drug development.
Introduction
The Tyr-MIF-1 family of peptides, which includes this compound, are endogenous neuropeptides that play a significant role in the central nervous system.[2] this compound (Tyr-Pro-Trp-Gly-NH₂) is a selective ligand for the μ-opioid receptor.[1][2] Its unique mixed agonist/antagonist profile at different mu-opioid receptor subtypes makes it a molecule of interest for studying opioid signaling and for the development of novel therapeutics. The synthesis of high-purity this compound is essential for accurate in vitro and in vivo studies. This application note provides a detailed protocol for its chemical synthesis and purification.
Data Presentation
Table 1: Materials and Reagents for this compound Synthesis and Purification
| Category | Item | Supplier Example | Notes |
| Resin | Fmoc-Gly-Rink Amide MBHA Resin | Biosynth (RFG-10021-PI) | For the synthesis of C-terminal peptide amides. |
| Amino Acids | Fmoc-Trp(Boc)-OH | Chem-Impex | Boc protection on the tryptophan indole ring is crucial to prevent side reactions. |
| Fmoc-Pro-OH | |||
| Fmoc-Tyr(tBu)-OH | tBu protection for the tyrosine hydroxyl group. | ||
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | ||
| HOBt (Hydroxybenzotriazole) | |||
| DIPEA (N,N-Diisopropylethylamine) | |||
| Deprotection Reagent | Piperidine | ||
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | ||
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions. | ||
| Water | |||
| HPLC Solvents | Acetonitrile (ACN), HPLC Grade | ||
| Water, HPLC Grade | |||
| Trifluoroacetic acid (TFA), HPLC Grade | Ion-pairing agent. | ||
| Analytical Reagents | Mass Spectrometry Matrix (e.g., α-Cyano-4-hydroxycinnamic acid) | For MALDI-TOF analysis. |
Table 2: Expected Synthesis and Purification Parameters for this compound
| Parameter | Expected Value | Notes |
| Synthesis Scale | 0.1 mmol | |
| Crude Peptide Yield | >80% | Dependent on coupling efficiency at each step. |
| Crude Peptide Purity | 60-80% (by HPLC) | |
| Final Purity (after HPLC) | ≥95% | |
| Final Yield (after HPLC) | 15-30% | Highly dependent on the crude purity and purification efficiency. |
| Molecular Weight (Monoisotopic) | 520.24 g/mol | C₂₇H₃₂N₆O₅ |
| Observed Mass (m/z) [M+H]⁺ | 521.25 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the Fmoc/tBu strategy.
1.1. Resin Preparation:
-
Place 0.1 mmol of Fmoc-Gly-Rink Amide MBHA resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes with gentle agitation.
-
Drain the DMF.
1.2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
1.3. Amino Acid Coupling (Pro, Trp, Tyr): This process is repeated for each amino acid in the sequence (Pro, then Trp, then Tyr).
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, or Fmoc-Tyr(tBu)-OH), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling for another hour.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 times) and then dichloromethane (DCM) (3 times).
-
Proceed to the next Fmoc deprotection step (1.2) before coupling the subsequent amino acid.
Workflow for SPPS of this compound
Cleavage and Deprotection
-
After the final amino acid coupling, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: Work in a fume hood.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
3.1. System Preparation:
-
Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3.2. Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the HPLC column with the starting conditions (e.g., 95% A / 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient for a tetrapeptide like this compound is 5% to 60% B over 30-40 minutes. This may require optimization.
-
Monitor the elution at 220 nm and 280 nm (due to the presence of Tyr and Trp).
-
Collect fractions corresponding to the major peak.
3.3. Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions with the desired purity (≥95%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
Purification and Analysis Workflow
Analytical Characterization
4.1. Analytical RP-HPLC:
-
Confirm the purity of the final product using a C18 analytical column with a suitable gradient. The final product should appear as a single, sharp peak.
4.2. Mass Spectrometry:
-
Verify the identity of the synthesized peptide by determining its molecular weight.
-
Sample Preparation: Dissolve a small amount of the purified peptide in a 50:50 acetonitrile:water solution with 0.1% formic acid.
-
Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Expected Mass: The calculated monoisotopic mass of this compound is 520.24 Da. The expected protonated molecule [M+H]⁺ should be observed at m/z 521.25.
Biological Context: this compound and μ-Opioid Receptor Signaling
This compound exerts its biological effects primarily through the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it modulates the receptor's activity, leading to downstream cellular responses. The canonical signaling pathway involves the activation of inhibitory G-proteins (Gαi/o).
μ-Opioid Receptor Signaling Pathway
Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability, which is the basis for the analgesic effects of opioid agonists.
Conclusion
This application note provides a detailed framework for the successful synthesis and purification of this compound. Adherence to these protocols, particularly the use of Boc-protected tryptophan and careful purification, will enable the production of high-purity peptide suitable for rigorous scientific investigation. The provided workflows and diagrams offer a clear overview of the experimental process and the relevant biological signaling pathway. While the provided protocols are based on established methods, optimization of specific parameters such as coupling times and HPLC gradients may be necessary to achieve the best results in individual laboratory settings.
References
Preparing Tyr-W-MIF-1 Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) solutions for various experimental applications. This compound is a neuropeptide and a member of the Tyr-MIF-1 family, known for its selective interaction with mu-opioid receptors, exhibiting both agonist and antagonist properties.[1][2][3][4] Proper preparation and handling of this compound solutions are critical for obtaining reliable and reproducible experimental results.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C27H32N6O5 | [5] |
| Molecular Weight | 520.59 g/mol | |
| Amino Acid Sequence | Tyr-Pro-Trp-Gly-NH2 | |
| Purity | ≥95% | |
| Solubility | Soluble in water. | |
| Receptor Binding | Selective for mu-opioid receptors. | |
| Binding Affinity (Ki) | 71 nM at the mu-opioid site. |
Quantitative Data for Experimental Use
The following tables summarize effective concentrations and dosages of this compound and related peptides from published studies.
In Vitro Experimental Data
| Peptide | Assay | System | Effective Concentration | Observed Effect | Reference |
| Tyr-MIF-1 | Receptor Binding | Mouse brain membranes | 10⁻¹⁰ to 10⁻⁷ M | Augmented displacement of [³⁵S]-TBPS binding by muscimol. | |
| This compound | Receptor Binding | Rat brain homogenates | Ki = 71 nM | High affinity and selectivity for mu-opioid receptors. | |
| Tyr-MIF-1 | Receptor Binding | Rat brain homogenates | Ki = 1 µM | Selective for mu-opioid receptors. |
In Vivo Experimental Data
| Peptide | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| This compound | Mice | Intracerebroventricular (i.c.v.) | ED₅₀ = 31.4 µg | Dose-dependent analgesia. | |
| Tyr-MIF-1 Family | Male Wistar Rats | Intraperitoneal (i.p.) | 1 mg/kg | Decreased analgesic effect of morphine. |
Experimental Protocols
Reconstitution of Lyophilized this compound
Objective: To properly reconstitute lyophilized this compound peptide for the preparation of stock solutions.
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled, deionized water or sterile Milli-Q water
-
For concentrations >2 mg/ml: Acetonitrile
-
Vortex mixer
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.
-
To prepare a stock solution, add the appropriate volume of sterile water (for concentrations up to 2 mg/ml). For higher concentrations, acetonitrile is recommended.
-
Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of this compound for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound in a sterile buffer suitable for cell culture experiments.
Materials:
-
Reconstituted this compound stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile cell culture medium appropriate for the cell line
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Prepare an intermediate dilution of the stock solution in sterile PBS if a large dilution is required. This helps to ensure accuracy.
-
On the day of the experiment, further dilute the stock or intermediate solution to the final working concentration using the appropriate sterile cell culture medium.
-
Gently mix the final solution by pipetting up and down. Do not vortex.
-
Add the final working solution to your cell cultures as per your experimental design.
Preparation of this compound for In Vivo Animal Studies
Objective: To prepare a sterile solution of this compound in a physiologically compatible vehicle for administration to animals.
Materials:
-
Reconstituted this compound stock solution (from Protocol 1)
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile, low-protein binding vials or tubes
-
Sterile syringe and needles
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution to achieve the desired dose (e.g., in mg/kg) based on the animal's weight and the desired injection volume.
-
In a sterile tube, dilute the calculated volume of the this compound stock solution with sterile isotonic saline to the final injection volume.
-
Gently mix the solution.
-
Draw the solution into a sterile syringe for administration.
-
Administer the solution to the animal via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection).
Signaling Pathway
This compound exerts its effects primarily through the mu-opioid receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the mu-opioid receptor initiates a signaling cascade that leads to various cellular responses.
The binding of this compound to the mu-opioid receptor activates the inhibitory G protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently reduces the activity of protein kinase A (PKA), leading to downstream effects on gene expression through transcription factors like CREB. Additionally, the activated G protein can directly modulate ion channels, typically leading to an increase in potassium efflux and a decrease in calcium influx, which results in hyperpolarization of the cell membrane and reduced neuronal excitability.
References
- 1. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of this compound: a mixed mu2-opioid receptor agonist/mu1-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - LKT Labs [lktlabs.com]
Techniques for Measuring Tyr-W-MIF-1 Levels in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is a neuropeptide with both opiate and anti-opiate activities, primarily interacting with mu-opioid receptors.[1][2][3][4] Its role in various neurological processes makes the accurate quantification of its levels in brain tissue a critical aspect of neuroscience research and drug development. This document provides detailed application notes and protocols for the primary techniques used to measure this compound in brain tissue, including Mass Spectrometry, Radioimmunoassay (RIA), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Quantitative Levels of MIF-1 in Mouse Brain Tissue
While specific quantitative data for this compound is sparse in publicly available literature, data for the closely related peptide MIF-1 (Pro-Leu-Gly-NH2) provides a valuable reference for expected concentration ranges in different brain regions. The following table summarizes MIF-1 concentrations as determined by mass spectrometry.[5]
| Brain Region | MIF-1 Concentration (fg/µg protein) | Limit of Quantification (fg) | Limit of Detection (fg) |
| Hypothalamus | 930 ± 60 | 300 | 60 |
| Striatum | Moderate | 300 | 60 |
| Thalamus | Moderate | 300 | 60 |
| Hippocampus | Moderate | 300 | 60 |
| Cerebral Cortex | 22 ± 3 | 300 | 60 |
Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Quantification
The general workflow for measuring this compound levels in brain tissue involves several key steps, from sample preparation to final detection and analysis.
Caption: General experimental workflow for this compound quantification.
Simplified Signaling Pathway of this compound
This compound is known to interact with opioid receptors, modulating downstream signaling pathways. This simplified diagram illustrates its interaction with the mu-opioid receptor.
Caption: Simplified this compound signaling via the mu-opioid receptor.
Experimental Protocols
Brain Tissue Preparation Protocol
This initial protocol is critical for all subsequent quantification methods.
Materials:
-
Fresh or flash-frozen brain tissue
-
Cold lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Glass-Teflon homogenizer
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Dissect the brain region of interest on an ice-cold surface.
-
Weigh the tissue sample.
-
Add cold lysis buffer at a 1:7 weight-to-volume ratio (e.g., 700 µL of buffer per 100 mg of tissue).
-
Homogenize the tissue using a glass-Teflon homogenizer with approximately 10 strokes at 800 rpm.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 17,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction including this compound.
-
Store the supernatant at -80°C until further analysis.
-
Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA or Bradford assay) for normalization of peptide levels.
Mass Spectrometry Protocol (based on Multiple Reaction Monitoring)
Mass spectrometry offers high sensitivity and specificity for the quantification of peptides like this compound.
Materials:
-
Brain tissue extract (from Protocol 1)
-
Stable isotope-labeled this compound internal standard
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., 4000 QTRAP)
Procedure:
-
Sample Preparation:
-
Thaw the brain tissue extract on ice.
-
Spike the extract with a known concentration of the stable isotope-labeled this compound internal standard.
-
Perform solid-phase extraction to enrich for low molecular weight peptides and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the purified peptide fraction into the LC-MS/MS system.
-
Separate the peptides using a suitable C18 reverse-phase HPLC column.
-
Perform mass spectrometric analysis using Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both endogenous (unlabeled) this compound and the stable isotope-labeled internal standard. For example, based on MIF-1 analysis, multiple transitions should be monitored for each peptide to ensure specificity.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the endogenous peptide and the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the endogenous peptide to the internal standard against a standard curve.
-
Normalize the final concentration to the total protein content of the tissue extract.
-
Radioimmunoassay (RIA) Protocol
RIA is a classic and highly sensitive method for peptide quantification.
Materials:
-
Brain tissue extract (from Protocol 1)
-
Specific primary antibody against this compound
-
Radiolabeled this compound (e.g., ¹²⁵I-Tyr-W-MIF-1)
-
Secondary antibody (precipitating antibody)
-
Standard this compound peptide
-
Assay buffer
-
Gamma counter
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the standard this compound peptide in assay buffer to create a standard curve.
-
-
Assay Setup:
-
In assay tubes, add a known amount of primary antibody, a fixed amount of radiolabeled this compound, and either the standard peptide or the brain tissue extract.
-
Incubate the mixture, typically overnight at 4°C, to allow for competitive binding between the labeled and unlabeled peptide for the antibody.
-
-
Precipitation and Detection:
-
Add the secondary antibody to precipitate the primary antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Plot the radioactivity counts for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the brain tissue samples by interpolating their radioactivity counts on the standard curve.
-
Normalize the results to the total protein concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General)
While a specific commercial ELISA kit for this compound may not be readily available, a custom assay can be developed, or existing MIF-1 kits can be tested for cross-reactivity. The following is a general protocol for a sandwich ELISA.
Materials:
-
Brain tissue extract (from Protocol 1)
-
Capture antibody specific for this compound
-
Detection antibody specific for this compound (conjugated to an enzyme like HRP)
-
Standard this compound peptide
-
Microplate pre-coated with capture antibody
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation:
-
If not using a pre-coated plate, coat the microplate wells with the capture antibody and incubate. Block non-specific binding sites.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve by diluting the standard this compound peptide.
-
Add the standards and brain tissue extracts to the appropriate wells and incubate.
-
Wash the plate to remove unbound substances.
-
-
Detection Antibody Incubation:
-
Add the enzyme-conjugated detection antibody to each well and incubate. This forms the "sandwich" (capture antibody - this compound - detection antibody).
-
Wash the plate thoroughly.
-
-
Signal Development and Measurement:
-
Add the substrate solution to each well. The enzyme on the detection antibody will catalyze a color change.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Calculate the concentration of this compound in the samples from the standard curve.
-
Normalize to the total protein concentration.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Isolation of this compound from bovine hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of a novel tetrapeptide with opiate and antiopiate activity from human brain cortex: Tyr-Pro-Trp-Gly-NH2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric quantification of MIF-1 in mouse brain by multiple reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Tyr-W-MIF-1 using Radioimmunoassay
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) using a competitive radioimmunoassay (RIA). This document is intended for researchers, scientists, and drug development professionals working with this neuropeptide.
Introduction
This compound is a member of the Tyr-MIF-1 family of endogenous peptides, which also includes MIF-1, Tyr-MIF-1, and Tyr-K-MIF-1.[1][2][3] These peptides have been isolated from the bovine hypothalamus and human brain cortex.[2][3] this compound is a tetrapeptide with the sequence Tyr-Pro-Trp-Gly-NH2. It exhibits a range of biological activities, including acting as a selective ligand for the mu-opioid receptor. Like other members of its family, this compound can display both opioid agonist and antagonist properties. The Tyr-MIF-1 family of peptides are known to be transported across the blood-brain barrier. Radioimmunoassay is a highly sensitive technique that can be employed to detect and quantify this compound in various biological samples.
Principle of the Radioimmunoassay
The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with unlabeled this compound from a sample or standard for a limited number of binding sites on a specific antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled tracer that binds to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled standards. The concentration of this compound in unknown samples can then be determined by interpolating their percentage of bound tracer on this standard curve.
Data Presentation
Table 1: Cross-Reactivity of the Tyr-MIF-1 Antiserum
| Peptide | Cross-Reactivity (%) |
| This compound | 100 |
| Tyr-MIF-1 | >100 |
| MIF-1 | <100 |
| Oxytocin | 5.4** |
*In a study developing an RIA for MIF-1, the resulting antiserum showed greater reactivity with Tyr-MIF-1 than MIF-1, suggesting a conformation more favorable for antibody binding. Specific cross-reactivity with this compound would need to be determined empirically. **Cross-reactivity of an antibody for N-Tyr-MIF-1.
Table 2: Example Quantitative Data from this compound Studies
| Parameter | Value | Species/Tissue | Reference |
| Half-time disappearance of ¹²⁵I-Tyr-W-MIF-1 from brain | 22.4 min | Mice | |
| 50% Inhibition of ¹²⁵I-Tyr-W-MIF-1 transport from brain | 4.2 nmol of unlabeled this compound | Mice | |
| Tyr-MIF-1-like immunoreactivity in adrenal medulla | Higher than adrenal cortex | Rat | |
| Tyr-MIF-1-like immunoreactivity in plasma of adrenalectomized rats | ~2-fold increase | Rat |
Experimental Protocols
Materials and Reagents
-
This compound Standard: Lyophilized, high-purity synthetic this compound.
-
Anti-Tyr-W-MIF-1 Antibody: Polyclonal or monoclonal antibody specific for this compound.
-
¹²⁵I-labeled this compound (Tracer): Radioiodinated this compound.
-
RIA Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA) and 0.01% sodium azide.
-
Secondary Antibody: e.g., Goat anti-rabbit IgG serum (if the primary antibody is raised in rabbit).
-
Normal Rabbit Serum (NRS): (if the primary antibody is from a rabbit).
-
Precipitating Reagent: e.g., Polyethylene glycol (PEG).
-
Sample Collection Tubes: Containing protease inhibitors like aprotinin.
-
Gamma Counter
-
Centrifuge
-
Vortex Mixer
-
Pipettes and tips
Protocol 1: Sample Preparation
-
Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor such as aprotinin (0.6 TIU/ml of blood).
-
Plasma Separation: Immediately after collection, gently mix the blood and centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Storage: Collect the plasma supernatant and store at -70°C until the assay is performed. Plasma is stable for up to one month at this temperature.
-
Tissue Homogenization: For tissue samples, homogenize in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant. The protein concentration of the supernatant should be determined.
Protocol 2: Radioimmunoassay Procedure
This protocol is based on a general competitive RIA procedure and should be optimized for specific antibody and tracer characteristics.
-
Reagent Preparation:
-
Reconstitute lyophilized standards, antibodies, and tracer according to the manufacturer's instructions.
-
Prepare a series of standard dilutions of this compound in RIA buffer to generate a standard curve (e.g., 10-1280 pg/ml).
-
Dilute the primary antibody and tracer to their optimal working concentrations in RIA buffer. This will need to be determined empirically through checkerboard titrations.
-
-
Assay Setup:
-
Label duplicate or triplicate tubes for each of the following: Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.
-
Add 100 µl of RIA buffer to the NSB tubes.
-
Add 100 µl of each standard dilution to the respective standard tubes.
-
Add 100 µl of each unknown sample to the respective sample tubes.
-
-
Incubation with Primary Antibody:
-
Add 100 µl of the diluted primary antibody to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently.
-
Incubate for 16-24 hours at 4°C.
-
-
Incubation with Tracer:
-
Add 100 µl of the ¹²⁵I-labeled this compound tracer solution (e.g., 8,000-10,000 cpm/100 µl) to all tubes.
-
Vortex all tubes gently.
-
Incubate for another 16-24 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add 100 µl of the secondary antibody (e.g., goat anti-rabbit IgG) and 100 µl of normal rabbit serum to all tubes except the TC tubes.
-
Vortex and incubate for a sufficient time to allow precipitation (e.g., 90-120 minutes at 4°C).
-
Add 500 µl of cold RIA buffer to each tube (except TC) and vortex.
-
Centrifuge all tubes (except TC) at approximately 1,700 x g for 20 minutes at 4°C.
-
-
Counting:
-
Carefully aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.
-
Count the radioactivity in the pellets of all tubes (and the total radioactivity in the TC tubes) using a gamma counter.
-
Protocol 3: Data Analysis
-
Calculate the average counts per minute (cpm) for each set of duplicate or triplicate tubes.
-
Calculate the percentage of tracer bound (%B/B0) for each standard and sample using the following formula: %B/B0 = [(cpm_standard_or_sample - cpm_NSB) / (cpm_B0 - cpm_NSB)] x 100
-
Generate a Standard Curve: Plot the %B/B0 for each standard as a function of its concentration on a semi-logarithmic scale.
-
Determine Sample Concentrations: Interpolate the %B/B0 values of the unknown samples on the standard curve to determine their this compound concentrations.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for this compound Radioimmunoassay.
Caption: Postulated Signaling Pathway of this compound.
References
Animal Models for Investigating Tyr-W-MIF-1 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide, part of the Tyr-MIF-1 family of neuropeptides, that exhibits complex modulatory effects on the central nervous system. It has garnered significant interest due to its dualistic interaction with the opioid system, acting as both an agonist and an antagonist at mu-opioid receptors.[1][2][3] This unique pharmacological profile suggests its potential involvement in pain perception, stress responses, and the development of opioid tolerance and dependence. This document provides detailed application notes and protocols for utilizing animal models to investigate the multifaceted functions of this compound.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound in various animal models.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Test System | Radioligand | This compound Kᵢ (nM) | Reference |
| Mu (μ) | Rat brain homogenate | [³H]-DAMGO | 71 | [3] |
| Delta (δ) | Rat brain homogenate | [³H]-DPDPE | >10,000 | [4] |
| Kappa (κ) | Rat brain homogenate | [³H]-U69,593 | >10,000 |
Table 2: Behavioral Effects of this compound in Rodent Models
| Animal Model | Behavioral Test | This compound Dose & Route | Observed Effect | Reference |
| Rat | Tail-Flick Test | 1 mg/kg, i.p. | Decreased morphine-induced analgesia | |
| Rat | Paw-Pressure Test | 1 mg/kg, i.p. | Decreased morphine-induced analgesia | |
| Rat | Conditioned Place Preference | 200 µg, i.c.v. | Induced conditioned place preference (opioid agonist-like) | |
| Rat | Conditioned Place Preference | 25, 50, 100 µg, i.c.v. | No effect on morphine-induced CPP (no antagonist effect) | |
| Mouse | Hot Plate Test | 0.1 - 10 mg/kg, i.p. | Reduced stress-induced analgesia | |
| Guinea Pig | Isolated Ileum Assay | 10⁻⁹ - 10⁻⁵ M | Potent opioid agonist activity |
Experimental Protocols
Assessment of Analgesic and Anti-Analgesic Effects
a) Hot Plate Test in Mice
This test is used to evaluate the thermal nociceptive threshold.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.
-
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the hot plate.
-
Start a timer and observe the mouse for signs of nociception, such as licking a hind paw, shaking a paw, or jumping.
-
Record the latency to the first clear sign of a pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
-
-
Data Analysis: Compare the latency times between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in latency suggests an analgesic effect, while a decrease in the analgesic effect of a known substance (e.g., morphine) suggests an anti-analgesic or antagonistic effect.
b) Tail-Flick Test in Rats
This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the ventral surface of the rat's tail.
-
Procedure:
-
Gently restrain the rat, allowing the tail to be positioned over the heat source.
-
Administer this compound, an opioid agonist (e.g., morphine), and/or vehicle control.
-
At specified time points, apply the heat stimulus to the tail.
-
The instrument will automatically detect the tail flick and record the latency.
-
A cut-off time (typically 10-15 seconds) is set to avoid tissue damage.
-
-
Data Analysis: The latency to tail withdrawal is the primary measure. Compare latencies across treatment groups. A decrease in morphine-induced prolongation of tail-flick latency by this compound would indicate an anti-opioid effect.
Evaluation of Rewarding and Aversive Properties
a) Conditioned Place Preference (CPP) in Rats
The CPP paradigm is used to assess the rewarding or aversive properties of a substance.
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, allow the rat to freely explore all three chambers for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 6-8 days and consists of alternating injections of the drug and vehicle.
-
On drug conditioning days, administer this compound (e.g., 200 µg, i.c.v.) and confine the rat to one of the outer chambers (typically the initially non-preferred one) for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the rat to the opposite chamber for the same duration.
-
-
Post-Conditioning (Test): On the test day, place the rat in the central chamber with free access to all chambers and record the time spent in each chamber for 15-20 minutes.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect (place preference). Conversely, a significant decrease suggests an aversive effect (place aversion).
Investigation of Opioid Dependence and Withdrawal
a) Naloxone-Precipitated Withdrawal in Morphine-Dependent Rats
This model is used to induce and quantify the severity of opioid withdrawal.
-
Procedure:
-
Induce morphine dependence in rats by repeated injections of escalating doses of morphine (e.g., starting at 10 mg/kg and increasing to 50 mg/kg over several days).
-
On the test day, administer this compound or vehicle.
-
After a specified pretreatment time, administer the opioid antagonist naloxone (e.g., 1-3 mg/kg, s.c.) to precipitate withdrawal.
-
Immediately observe and score the rats for a defined period (e.g., 30 minutes) for characteristic withdrawal signs. These signs can be graded for severity and may include:
-
Wet dog shakes
-
Teeth chattering
-
Ptosis (drooping eyelids)
-
Diarrhea
-
Jumping
-
Abdominal writhing
-
-
-
Data Analysis: A global withdrawal score can be calculated by summing the scores for each sign. Compare the withdrawal scores between the this compound and vehicle-treated groups to determine if the peptide modulates the severity of withdrawal.
In Vitro and Ex Vivo Assays
a) Guinea Pig Isolated Ileum Assay
This classic bioassay is used to assess the opioid agonist or antagonist activity of a compound.
-
Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mount the ileum segment in an organ bath containing Krebs-bicarbonate solution at 37°C, bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the tissue to a force-displacement transducer to record isometric contractions.
-
-
Procedure for Agonist Activity:
-
Electrically stimulate the tissue to induce twitch contractions.
-
Add increasing concentrations of this compound to the organ bath and record the inhibition of the electrically induced contractions.
-
-
Procedure for Antagonist Activity:
-
Establish a dose-response curve for a standard opioid agonist (e.g., morphine).
-
In the presence of a fixed concentration of this compound, repeat the dose-response curve for the opioid agonist.
-
-
Data Analysis: For agonist activity, calculate the IC₅₀ value (the concentration that inhibits the twitch response by 50%). For antagonist activity, a rightward shift in the agonist's dose-response curve indicates competitive antagonism.
b) Radioligand Binding Assay for Mu-Opioid Receptors
This assay determines the affinity of this compound for mu-opioid receptors.
-
Materials:
-
Rat brain tissue (e.g., cortex or thalamus) homogenized and centrifuged to prepare a membrane fraction.
-
A radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO).
-
Unlabeled this compound at various concentrations.
-
A non-specific binding control (e.g., a high concentration of naloxone).
-
-
Procedure:
-
Incubate the brain membrane preparation with the radioligand and varying concentrations of unlabeled this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) can be determined. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the affinity of this compound for the mu-opioid receptor.
Neurochemical Analysis
a) In Vivo Microdialysis in the Nucleus Accumbens of Rats
This technique allows for the measurement of extracellular neurotransmitter levels, such as dopamine, in specific brain regions of freely moving animals.
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the nucleus accumbens of an anesthetized rat using stereotaxic coordinates.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer this compound and continue collecting dialysate samples.
-
Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Compare the dopamine levels in the dialysate before and after the administration of this compound to determine its effect on dopamine release in the nucleus accumbens.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for investigating this compound function.
Concluding Remarks
The study of this compound in animal models is crucial for unraveling its complex physiological and behavioral effects. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the role of this intriguing neuropeptide in the central nervous system. The dualistic nature of its interaction with the opioid system, coupled with its influence on other neurotransmitter systems, makes this compound a compelling target for future research and potential therapeutic development. Consistent and detailed experimental reporting will be essential for building a comprehensive understanding of this compound's function.
References
- 1. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid and antiopioid actions of Tyr-MIF-1, this compound and hemorphin-4 on rat locus coeruleus neurons: intracellular recording in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of Tyr-MIF-1 at opiate receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyr-W-MIF-1 in Pain Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2), an endogenous neuropeptide, in the investigation of pain modulation. This document includes its mechanism of action, quantitative data on its effects, and detailed protocols for key in vivo experiments.
Introduction
This compound is a member of the Tyr-MIF-1 family of peptides that has been shown to possess complex modulatory effects on the endogenous opioid system.[1][2] It is characterized by its dualistic action, functioning as both an agonist at µ2-opioid receptors and an antagonist at µ1-opioid receptors.[3][4] This unique pharmacological profile makes it a valuable tool for dissecting the roles of different µ-opioid receptor subtypes in analgesia and for exploring novel therapeutic strategies for pain management.
Mechanism of Action
This compound exerts its effects primarily through interaction with µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[5] Its analgesic properties are believed to be mediated by its agonist activity at µ2-opioid receptors, while its antagonistic activity at µ1-opioid receptors can modulate the effects of other opioids, such as morphine. The binding of this compound to µ-opioid receptors initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signal transmission.
Quantitative Data
The following tables summarize the quantitative data regarding the analgesic and receptor-binding properties of this compound from various studies.
Table 1: In Vivo Analgesic Potency of this compound
| Administration Route | Pain Model | Species | ED50 | Antagonist | Antagonist ED50 | Reference |
| Intracerebroventricular (i.c.v.) | - | Mouse | 31.4 µg | Naloxone (i.c.v.) | 4.46 nmol | |
| Intracerebroventricular (i.c.v.) | - | Mouse | 31.4 µg | Naloxone (i.t.) | 0.12 nmol |
Table 2: In Vitro Receptor Binding and Functional Activity
| Peptide | Assay | Preparation | IC50 | Reference |
| This compound | Inhibition of spontaneous firing | Rat Locus Coeruleus Neurons | 3.8 µM | |
| Tyr-MIF-1 | Inhibition of spontaneous firing | Rat Locus Coeruleus Neurons | 37.5 µM | |
| Tyr-MIF-1 | 125I-DAGO Binding | Rat Brain Membranes | ~1 µM |
Signaling Pathway
The proposed signaling pathway for this compound's agonistic action at the µ-opioid receptor is depicted below. As a GPCR ligand, it triggers a cascade of intracellular events that modulate neuronal function.
Caption: this compound µ-opioid receptor signaling pathway.
Experimental Protocols
Detailed protocols for common behavioral assays used to assess the analgesic effects of this compound are provided below.
Hot-Plate Test
This test measures the latency of a thermal pain response and is effective for evaluating centrally acting analgesics.
Workflow:
Caption: Experimental workflow for the hot-plate test.
Methodology:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.c.v., i.t., i.p.).
-
Testing:
-
Set the hot plate to a constant temperature (e.g., 52.5 ± 0.5°C).
-
At a predetermined time post-injection, place the animal on the hot plate within a transparent cylinder to confine it.
-
Start a timer immediately upon placement.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 60 seconds) must be established. If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.
-
-
Data Analysis: The results are often expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
This assay assesses the spinal reflex to a thermal stimulus and is highly sensitive to opioid analgesics.
Workflow:
Caption: Experimental workflow for the tail-flick test.
Methodology:
-
Acclimatization: Acclimate the animals to the restrainer and testing environment on several occasions before the experiment to minimize stress.
-
Baseline Measurement: Gently place the animal in a restrainer, leaving the tail exposed. Position the tail over the radiant heat source of the tail-flick apparatus. Measure the baseline latency for the tail-flick response. Typically, 2-3 baseline readings are taken and averaged.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
At various time points post-injection, place the animal back in the restrainer.
-
Focus the radiant heat source on a specific portion of the tail (e.g., 3 cm from the tip).
-
Activate the heat source and the timer.
-
The apparatus will automatically detect the tail flick and record the latency.
-
A cut-off time (e.g., 10-18 seconds) is used to prevent tissue damage.
-
-
Data Analysis: Calculate %MPE as described for the hot-plate test.
Paw Pressure (Randall-Selitto) Test
This test evaluates the response threshold to a mechanical stimulus and is useful for studying mechanical hyperalgesia.
Workflow:
Caption: Experimental workflow for the paw pressure test.
Methodology:
-
Acclimatization: Acclimate the animals to handling and the testing apparatus to reduce stress-induced variability.
-
Baseline Measurement: Gently restrain the animal and place its hind paw on the plinth of the paw pressure apparatus.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Position the animal's paw on the plinth under the pusher.
-
Apply a linearly increasing mechanical force to the dorsal surface of the paw.
-
The pressure at which the animal withdraws its paw, struggles, or vocalizes is recorded as the paw withdrawal threshold in grams.
-
A cut-off pressure (e.g., 300g) should be set to avoid injury.
-
-
Data Analysis: The results are typically presented as the change in paw withdrawal threshold from baseline.
Administration Protocols
Intracerebroventricular (i.c.v.) Injection (Free-hand method for mice)
This technique allows for the direct delivery of substances into the cerebral ventricles.
Methodology:
-
Preparation: Anesthetize the mouse (e.g., with isoflurane).
-
Injection Site Identification: Locate the bregma by identifying the intersection of the sagittal and coronal sutures. The injection site is typically 1 mm posterior and 2 mm lateral to the bregma.
-
Injection:
-
Use a microsyringe with a needle equipped with a stop to limit penetration depth (e.g., 3.5 mm).
-
Insert the needle perpendicularly through the skull at the identified coordinates.
-
Infuse the desired volume (e.g., 1-5 µL) slowly over 1 minute to prevent reflux.
-
Leave the needle in place for an additional minute before slowly withdrawing it.
-
Intrathecal (i.t.) Injection (Direct lumbar puncture for mice)
This method delivers substances directly into the cerebrospinal fluid of the spinal cord.
Methodology:
-
Restraint: Manually restrain the conscious mouse by holding the iliac crests to arch the back.
-
Injection Site Identification: Palpate the space between the L4 and L5 vertebrae.
-
Injection:
-
Use a 30-gauge needle attached to a microsyringe.
-
Insert the needle into the intervertebral space. A slight tail-flick often indicates successful entry into the intrathecal space.
-
Inject a small volume (typically 5 µL) of the solution.
-
References
- 1. Intrathecal injections [bio-protocol.org]
- 2. The Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 4. Analgesic effects of this compound: a mixed mu2-opioid receptor agonist/mu1-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Experimental Design for Studying Tyr-W-MIF-1 in Stress Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting experiments to investigate the role of the neuropeptide Tyr-W-MIF-1 in animal models of stress. This compound, a member of the Tyr-MIF-1 family of endogenous peptides, has shown potential as a modulator of the stress response, making it a person of interest for therapeutic development in stress-related disorders.
Introduction to this compound and its Role in Stress
The Tyr-MIF-1 family of peptides, which includes MIF-1, Tyr-MIF-1, this compound, and Tyr-K-MIF-1, are neuropeptides that can act as neuromodulators.[1] These peptides have been shown to inhibit some forms of stress-induced analgesia.[1] Studies indicate that the Tyr-MIF-1 family of peptides may have anti-stress properties, as they have been found to significantly inhibit the stress-induced rise in both adrenocorticotropic hormone (ACTH) and corticosterone plasma concentrations.[1] this compound, in particular, has been shown to exert protective effects against the pro-oxidative impact of physical stress in the brain, especially in models of immobilization and cold stress.[2]
The mechanism of action for this compound is believed to involve interaction with µ-opioid receptors and modulation of the GABAergic system. This document outlines experimental designs to further elucidate the anxiolytic and anti-stress properties of this compound.
Experimental Workflow
A typical experimental workflow for evaluating the anti-stress effects of this compound involves several key stages, from stress induction to behavioral and biochemical analysis.
Detailed Experimental Protocols
Animal Models and Stress Induction
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Stress Models:
-
Immobilization Stress: Rats are placed in restrainers for a period of 1-2 hours.[3] This model is known to significantly elevate plasma ACTH and corticosterone levels.
-
Forced Swim Stress: Mice are placed in a cylinder of water from which they cannot escape for a period of 6-15 minutes. This can be used as an acute stressor or repeated for a chronic stress model.
-
Chronic Unpredictable Mild Stress (CUMS): This model involves exposing rodents to a series of mild, unpredictable stressors over a period of several weeks to induce a depressive-like phenotype.
-
This compound Administration
-
Formulation: this compound can be dissolved in sterile saline for intraperitoneal (i.p.) and subcutaneous (s.c.) injections, or in artificial cerebrospinal fluid (aCSF) for intracerebroventricular (i.c.v.) administration.
-
Dosage and Route of Administration:
-
Intraperitoneal (i.p.): Doses ranging from 0.1 to 1.0 mg/kg have been shown to be effective for MIF-1 in a chronic stress model. A similar dose range is a reasonable starting point for this compound. In a study on immobilization stress-induced antinociception, Tyr-MIF-1 family peptides were administered i.p. at a dose of 1 mg/kg.
-
Intracerebroventricular (i.c.v.): For direct central nervous system effects, i.c.v. administration can be used. A dose of 200 µg was used for this compound in a conditioned place preference test in rats.
-
Subcutaneous (s.c.): A dose of 1 mg/kg of Tyr-MIF-1 has been used in passive avoidance behavior tests in rats.
-
Behavioral Assays
The EPM is used to assess anxiety-like behavior in rodents. The apparatus consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Protocol:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Clean the maze with 70% ethanol between each trial.
-
The FST is used to assess depressive-like behavior. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Protocol:
-
Place the mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C).
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Biochemical Assays
-
Sample Collection: Immediately after the final behavioral test, collect trunk blood in EDTA-coated tubes. Centrifuge at 4°C to separate the plasma and store at -80°C until analysis.
-
Protocol (ELISA):
-
Use a commercially available corticosterone ELISA kit.
-
Follow the manufacturer's instructions for sample dilution, reagent preparation, and incubation times.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate corticosterone concentrations based on a standard curve.
-
-
Sample Preparation: After blood collection, rapidly dissect the brain, isolating regions of interest such as the hippocampus and prefrontal cortex. Homogenize the tissue in an appropriate buffer.
-
Assays:
-
Lipid Peroxidation (Malondialdehyde - MDA): Measure MDA levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD): Assay SOD activity using a commercial kit that measures the inhibition of a chromogen reduction.
-
Catalase (CAT): Measure CAT activity by monitoring the decomposition of hydrogen peroxide.
-
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (Hypothetical Data)
| Treatment Group | % Time in Open Arms | Open Arm Entries | Closed Arm Entries |
| Vehicle + No Stress | 40 ± 5 | 12 ± 2 | 15 ± 3 |
| Vehicle + Stress | 15 ± 3 | 5 ± 1 | 18 ± 2 |
| This compound (1 mg/kg) + Stress | 35 ± 4# | 10 ± 2# | 16 ± 3 |
*p < 0.05 compared to Vehicle + No Stress; #p < 0.05 compared to Vehicle + Stress. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Depressive-Like Behavior in the Forced Swim Test (Hypothetical Data)
| Treatment Group | Immobility Time (s) |
| Vehicle + No Stress | 120 ± 10 |
| Vehicle + Stress | 180 ± 15* |
| This compound (1 mg/kg) + Stress | 130 ± 12# |
*p < 0.05 compared to Vehicle + No Stress; #p < 0.05 compared to Vehicle + Stress. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Plasma Corticosterone and Brain Oxidative Stress Markers (Hypothetical Data)
| Treatment Group | Plasma Corticosterone (ng/mL) | Brain MDA (nmol/mg protein) | Brain SOD (U/mg protein) |
| Vehicle + No Stress | 50 ± 8 | 2.5 ± 0.3 | 25 ± 3 |
| Vehicle + Stress | 200 ± 25 | 5.0 ± 0.6 | 15 ± 2* |
| This compound (1 mg/kg) + Stress | 100 ± 15# | 3.0 ± 0.4# | 22 ± 2# |
*p < 0.05 compared to Vehicle + No Stress; #p < 0.05 compared to Vehicle + Stress. Data are presented as mean ± SEM.
Signaling Pathways of this compound in Stress Modulation
The anti-stress effects of this compound are thought to be mediated through its interaction with the endogenous opioid and GABAergic systems.
These application notes and protocols provide a comprehensive framework for investigating the therapeutic potential of this compound in stress-related disorders. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. Effect of Tyr-MIF-1 peptides on blood ACTH and corticosterone concentration induced by three experimental models of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Tyr-MIF's family of peptides on immobilization stress-induced antinociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyr-W-MIF-1 as a Tool for Studying Mu-Opioid Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is a naturally occurring tetrapeptide that exhibits high selectivity for the mu-opioid receptor (MOR), making it a valuable tool for researchers investigating the complexities of the opioid system.[1] Unlike broad-spectrum opioid ligands, this compound displays a unique pharmacological profile, acting as a mixed mu2-opioid receptor agonist and a mu1-opioid receptor antagonist.[2] This distinct activity allows for the targeted investigation of the differential roles of these two critical mu-opioid receptor subtypes in various physiological and pathological processes.
These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize its interaction with mu-opioid receptor subtypes. The included methodologies and data will aid researchers in elucidating the nuanced pharmacology of MORs and in the development of novel subtype-selective opioid therapeutics.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at opioid receptors. This data highlights its selectivity for the mu-opioid receptor and its distinct effects on mu-opioid receptor subtypes.
Table 1: Opioid Receptor Binding Affinity of this compound
| Ligand | Receptor Subtype | Kᵢ (nM) | Selectivity (fold vs. delta) | Selectivity (fold vs. kappa) |
| This compound | Mu (μ) | 71 | ~200 | ~200 |
| Delta (δ) | >10,000 | - | - | |
| Kappa (κ) | >10,000 | - | - |
Data compiled from Zadina et al. (1994).[1]
Table 2: Functional Activity of this compound at Mu-Opioid Receptor Subtypes
| Receptor Subtype | This compound Activity | Experimental Evidence |
| Mu1 (μ₁) | Antagonist | Blocks morphine- and DAMGO-induced analgesia.[2] |
| Mu2 (μ₂) | Agonist | Induces analgesia, particularly at the spinal level.[2] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with mu-opioid receptors are provided below.
Protocol 1: Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of this compound for the mu-opioid receptor through competition with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).
-
Radioligand: [³H]DAMGO (a high-affinity, selective mu-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM naloxone (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
-
Add 50 µL of [³H]DAMGO (at a final concentration close to its Kd, typically 1-2 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (typically 20-50 µg of protein) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of mu-opioid receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. This protocol can be used to assess the agonist activity of this compound at the mu2 receptor subtype.
Materials:
-
Receptor Source: Membranes from cells expressing the mu-opioid receptor (e.g., CHO-hMOR).
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Positive Control: DAMGO (a full mu-opioid receptor agonist).
-
Non-specific Binding Control: Unlabeled GTPγS (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
20 µL of assay buffer.
-
20 µL of varying concentrations of this compound or DAMGO (e.g., 0.1 nM to 10 µM).
-
20 µL of GDP (final concentration 10 µM).
-
20 µL of the cell membrane preparation (20-50 µg protein).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Terminate the reaction by rapid filtration and perform scintillation counting as described in Protocol 1.
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (potency) and Emax (efficacy) values for this compound and DAMGO using non-linear regression.
-
Protocol 3: cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity upon activation of the Gi/o-coupled mu-opioid receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can be used to further characterize the agonist properties of this compound.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Test Compound: this compound.
-
Positive Control: DAMGO.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium.
-
Phosphodiesterase Inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or DAMGO to the wells and incubate for 15 minutes at 37°C.
-
Add forskolin (to a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound and DAMGO.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Determine the IC₅₀ (potency) and the maximum percentage of inhibition (efficacy) for each compound.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Signaling pathways of this compound at mu1 and mu2 opioid receptor subtypes.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
References
- 1. Mu, delta, and kappa opiate receptor binding of Tyr-MIF-1 and of this compound, its active fragments, and two potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of this compound: a mixed mu2-opioid receptor agonist/mu1-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Tyr-W-MIF-1 Solubility in Aqueous Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals, achieving optimal solubility of peptides is a critical first step for reliable and reproducible experimental results. This guide provides a comprehensive resource for troubleshooting solubility issues encountered with the peptide Tyr-W-MIF-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For concentrations up to 2 mg/mL, sterile, distilled water is the recommended solvent for this compound.[1] For higher concentrations, acetonitrile is suggested.[1] It is always best practice to first attempt to dissolve a small amount of the peptide before proceeding with the entire sample.[2]
Q2: My this compound did not dissolve completely in water. What should I do next?
A2: If you observe particulates, cloudiness, or gelling after attempting to dissolve this compound in water, it indicates incomplete solubilization. The next step is to consider the peptide's amino acid composition and net charge to select an appropriate solvent. This compound (Tyr-Pro-Trp-Gly-NH2) contains hydrophobic residues (Tyrosine, Tryptophan, Proline). Due to the presence of a free N-terminal amine and a C-terminal amide, the overall charge of the peptide is likely positive at neutral pH. Therefore, trying a dilute acidic solution is a logical next step.
Q3: What type of acidic solution should I use for a basic peptide like this compound?
A3: For basic peptides (net positive charge), it is recommended to try dissolving them in a small amount of 10-25% aqueous acetic acid.[3][4] After the peptide has completely dissolved, you can slowly add your aqueous buffer of choice to reach the desired final concentration.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for very hydrophobic peptides, using a small amount of an organic solvent to create a stock solution is a common strategy. Recommended organic solvents include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). However, it is crucial to note that this compound contains a Tryptophan (Trp) residue, which is susceptible to oxidation. Therefore, using an oxygen-free buffer is recommended when working with this peptide. When using DMSO, it is advisable to use it with caution due to the potential for oxidation of Tryptophan.
Q5: How should I properly dilute my this compound stock solution from an organic solvent into an aqueous buffer?
A5: To prevent precipitation, the peptide stock solution should be added dropwise to the gently stirring aqueous buffer. This gradual dilution helps to avoid localized high concentrations of the peptide that can lead to aggregation.
Q6: I've tried different solvents and my peptide still won't dissolve. What other techniques can I use?
A6: Several physical methods can aid in dissolving difficult peptides:
-
Sonication: This can help break up aggregates and increase the surface area of the peptide exposed to the solvent. It is recommended to sonicate in short bursts in an ice bath to prevent heating and potential degradation of the peptide.
-
Gentle Warming: Increasing the temperature can sometimes improve solubility. However, excessive heat should be avoided as it can lead to peptide degradation.
-
Vortexing: Vigorous vortexing can also help to break apart peptide particles and facilitate dissolution.
Q7: How should I store my this compound solution?
A7: Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Peptides containing oxidation-sensitive residues like Tryptophan should ideally be stored in an oxygen-free environment.
Troubleshooting Quick Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Poor solubility in the chosen solvent. | - Try a different solvent based on the peptide's properties (e.g., dilute acetic acid for basic peptides).- Use a small amount of an organic solvent (DMSO or DMF) to create a stock solution and then dilute into your aqueous buffer. |
| Gel Formation | Peptide aggregation. | - Use chaotropic agents like 6M Guanidine HCl or 8M Urea to disrupt aggregation.- Sonication can also help break up gels. |
| No Dissolution Observed | Highly hydrophobic nature of the peptide. | - Use a stronger organic solvent like acetonitrile or a mixture of trifluoroethanol (TFE) and dichloromethane (DCM).- Ensure proper mixing through vortexing or sonication. |
| Solution Becomes Cloudy Upon Dilution | Reached the solubility limit in the final buffer. | - Add the organic stock solution more slowly to the stirring aqueous buffer.- Consider if the final concentration is too high for the chosen buffer system. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of this compound
This protocol provides a systematic approach to dissolving this compound, starting with the least harsh conditions.
-
Initial Attempt with Water:
-
To a vial containing a small, pre-weighed amount of lyophilized this compound, add the calculated volume of sterile, distilled water to achieve a concentration of up to 2 mg/mL.
-
Vortex the vial for 30 seconds.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, it is ready for use.
-
-
Acidic Solution for Incomplete Dissolution:
-
If the peptide did not dissolve in water, add a small volume of 10% aqueous acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
Once dissolved, slowly add your desired aqueous buffer to reach the final concentration.
-
-
Organic Solvent for Highly Insoluble Peptide:
-
If the peptide remains insoluble in the acidic solution, use a minimal amount of DMSO or DMF to dissolve the peptide completely.
-
While vigorously stirring your desired aqueous buffer, add the dissolved peptide solution drop by drop.
-
If the solution becomes turbid, you have likely reached the solubility limit.
-
Protocol 2: Using Sonication to Aid Dissolution
-
Prepare the peptide solution as described in Protocol 1 (steps 1 or 2).
-
If undissolved particles remain, place the vial in a beaker of ice water.
-
Sonicate the solution in short bursts of 10-15 seconds.
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Allow the solution to cool on ice between bursts to prevent overheating.
-
Visually inspect the solution for clarity. Repeat sonication if necessary.
Signaling Pathway and Experimental Workflow
This compound is a member of the Tyr-MIF-1 family of peptides and has been shown to be a selective ligand for the mu-opioid receptor. Its interaction with this receptor can modulate downstream signaling pathways.
Caption: this compound signaling via the μ-opioid receptor.
Caption: Workflow for troubleshooting this compound solubility.
References
Optimizing Tyr-W-MIF-1 dosage to avoid inverted U-shaped dose-response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyr-W-MIF-1. The information is designed to help optimize dosage and avoid the potential for an inverted U-shaped dose-response relationship in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Tyr-Pro-Trp-Gly-NH2) is a neuropeptide belonging to the Tyr-MIF-1 family of endogenous peptides.[1] It is a selective ligand for the mu-opioid receptor (μOR).[1][2] Its mechanism of action primarily involves binding to and activating μORs, which are G-protein coupled receptors (GPCRs). This activation can lead to various downstream signaling events, including the inhibition of adenylyl cyclase and modulation of ion channel activity. Interestingly, this compound has been described as a mixed agonist/antagonist, potentially acting as an agonist at μ2-opioid receptors and an antagonist at μ1-opioid receptors.[3]
Q2: What is an inverted U-shaped dose-response curve and why is it a concern with peptides like this compound?
An inverted U-shaped dose-response curve, also known as a biphasic or hormetic response, is a non-linear relationship where the biological effect of a substance increases with dose up to a certain point, after which higher doses lead to a diminished response.[1] This can be a concern for researchers as it complicates the determination of an optimal therapeutic or experimental dose, and high concentrations may lead to unexpected or off-target effects. The parent peptide, MIF-1, has been observed to exhibit an inverted U-shaped dose-response in some studies.
Q3: What are the potential molecular mechanisms that could lead to an inverted U-shaped dose-response with this compound?
Several mechanisms could contribute to an inverted U-shaped dose-response for a mu-opioid receptor ligand like this compound:
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Receptor Desensitization and Downregulation: At high concentrations, prolonged or intense activation of μORs can trigger desensitization, where the receptor becomes less responsive to the ligand. This is often mediated by receptor phosphorylation and the recruitment of β-arrestins, leading to receptor internalization and a reduced number of available receptors on the cell surface.
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Activation of Opposing Signaling Pathways: Mu-opioid receptors can couple to different intracellular signaling pathways. It is possible that at lower concentrations, this compound preferentially activates a primary signaling cascade leading to the desired effect. At higher concentrations, it may engage secondary or opposing pathways that counteract the primary effect.
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Receptor Subtype Selectivity: this compound may have different affinities and efficacies for different μOR subtypes (e.g., μ1 and μ2). At varying concentrations, the net effect could be a composite of agonistic and antagonistic actions at these different subtypes, resulting in a biphasic response.
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Off-Target Effects: At higher doses, this compound might interact with other receptors or cellular targets, leading to effects that interfere with its primary action at the μOR.
Troubleshooting Guide: Optimizing this compound Dosage
Problem: My dose-response curve for this compound is showing an inverted U-shape. How can I optimize the dosage to achieve a predictable, monotonic response?
Solution: A systematic approach is necessary to understand and mitigate the inverted U-shaped dose-response. The following steps can help you identify the optimal dose range for your experiments.
Step 1: Refine Your Dose Range
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Conduct a broad-range dose-response study: If you are observing a downturn at higher concentrations, it is crucial to test a wider range of doses, including several lower concentrations, to fully characterize the curve. A logarithmic or semi-logarithmic dilution series is recommended.
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Focus on the rising phase of the curve: Once the full curve is established, subsequent experiments should utilize concentrations within the initial rising portion of the curve to ensure a predictable dose-response relationship.
Step 2: Adjust Experimental Conditions
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Time-course experiments: The duration of exposure to this compound can influence the cellular response. Receptor desensitization and internalization are time-dependent processes. Perform time-course experiments at a few key concentrations (low, optimal, and high) to determine if the inverted U-shape is a time-dependent phenomenon. Shorter incubation times may prevent the onset of desensitization.
-
Cell density: Ensure that cell density is consistent across all experiments, as this can affect the ligand-to-receptor ratio and cellular health, potentially influencing the dose-response.
Step 3: Investigate the Mechanism
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Receptor subtype-selective antagonists: If you hypothesize that the biphasic response is due to interactions with different μOR subtypes, consider co-incubating with selective antagonists for μ1 and μ2 receptors to dissect the contribution of each subtype to the overall response.
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Downstream signaling readouts: Instead of a single endpoint, measure multiple downstream signaling markers (e.g., cAMP levels, ERK phosphorylation, or specific ion channel currents) at different concentrations and time points. This can help identify the engagement of different signaling pathways at varying doses.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its parent compound, Tyr-MIF-1, to aid in experimental design.
Table 1: Receptor Binding Affinity
| Peptide | Receptor | Ki (nM) | Ligand | Tissue Source | Reference |
| This compound | Mu-Opioid | 71 | [3H]DAMGO | Rat Brain | |
| Tyr-MIF-1 | Mu-Opioid | 1000 | [3H]DAMGO | Rat Brain |
Table 2: Functional Potency
| Peptide | Assay | IC50 (µM) | System | Reference |
| This compound | Inhibition of spontaneous firing | 3.8 | Rat Locus Coeruleus Neurons | |
| Tyr-MIF-1 | Inhibition of spontaneous firing | 37.5 | Rat Locus Coeruleus Neurons | |
| Tyr-MIF-1 | Inhibition of [125I]DAGO binding | ~1 | Rat Brain Homogenates |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound using a cAMP Inhibition Assay
This protocol is designed to determine the EC50 of this compound in inhibiting forskolin-stimulated cAMP production in a cell line expressing the mu-opioid receptor (e.g., CHO-μOR cells).
Materials:
-
CHO-μOR cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound peptide
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Forskolin
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3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture CHO-μOR cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: The day before the experiment, seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Perform a serial dilution to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
Assay Procedure: a. Wash the cells once with warm PBS. b. Add 50 µL of stimulation buffer containing a fixed concentration of IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) to each well. c. Add 25 µL of the this compound dilutions to the appropriate wells. Include a vehicle control. d. Pre-incubate for 15 minutes at 37°C. e. Add 25 µL of forskolin solution (a direct activator of adenylyl cyclase, e.g., 10 µM final concentration) to all wells except the basal control. f. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: a. Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%). b. Plot the percentage of inhibition of cAMP production against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
Visualizations
Caption: Simplified Mu-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Dose-Response Assay.
Caption: Troubleshooting Logic for Inverted U-shaped Dose-Response.
References
- 1. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu, delta, and kappa opiate receptor binding of Tyr-MIF-1 and of this compound, its active fragments, and two potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effects of this compound: a mixed mu2-opioid receptor agonist/mu1-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyr-W-MIF-1 In Vivo Experiments: A Technical Support Center
Welcome to the technical support center for researchers utilizing Tyr-W-MIF-1 in in vivo experiments. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during scientific research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Tyr-Pro-Trp-Gly-NH2) is a synthetic tetrapeptide analog of the endogenous neuropeptide Tyr-MIF-1. Its primary mechanism of action involves interaction with the µ-opioid receptor, where it exhibits a dualistic nature. It can act as a µ2-opioid receptor agonist and a µ1-opioid receptor antagonist, leading to complex, dose-dependent effects.[1] This dual activity allows it to modulate pain, stress responses, and reward pathways.[1][2]
Q2: What are the common in vivo applications of this compound?
Researchers commonly use this compound in vivo to investigate its effects on:
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Analgesia and Nociception: Due to its interaction with opioid receptors, it is often studied for its pain-modulating properties.
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Stress and Anxiety: It has been shown to inhibit the stress-induced secretion of adrenocorticotropic hormone (ACTH) and corticosterone.[1]
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Reward and Addiction: Its ability to induce conditioned place preference suggests a role in reward processing.[1]
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Neuromodulation: As part of the Tyr-MIF-1 family, it is investigated for its broader effects on the central nervous system.
Q3: What is the stability of this compound in biological fluids?
Q4: Can this compound cross the blood-brain barrier (BBB)?
Yes, this compound is transported from the brain to the blood by Peptide Transport System-1 (PTS-1). The half-time disappearance from the brain after intracerebroventricular (ICV) injection is approximately 22.4 minutes, which is faster than can be accounted for by cerebrospinal fluid reabsorption alone, indicating a saturable transport mechanism.
Troubleshooting Guide
Problem 1: Peptide Solubility and Vehicle Preparation
Q: I am having trouble dissolving this compound for injection. What is the recommended solvent?
A: The solubility of peptides is highly dependent on their amino acid sequence. For this compound, which is a relatively small and neutral peptide, the following steps are recommended for solubilization:
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Start with sterile water or saline: Attempt to dissolve the peptide in sterile, distilled water or a buffered saline solution (e.g., PBS) first.
-
Sonication: If solubility is limited, gentle sonication can help to dissolve the peptide.
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Use of organic solvents: For highly concentrated solutions or if aqueous solubility is poor, a small amount of an organic solvent like DMSO can be used. First, dissolve the peptide in a minimal amount of DMSO, and then slowly add the aqueous vehicle to the desired final concentration. Be mindful that the final concentration of DMSO should be kept low (typically <1% for in vivo studies) to avoid toxicity.
Note: Always prepare fresh solutions for each experiment to avoid degradation. If storage is necessary, aliquot the solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Problem 2: Inconsistent or Unexpected Experimental Results
Q: My in vivo experiments with this compound are yielding inconsistent results. What could be the cause?
A: Inconsistent results can arise from several factors:
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Dose-Dependent Effects: this compound has a complex pharmacological profile, exhibiting both agonistic and antagonistic effects at the µ-opioid receptor in a dose-dependent manner. It is crucial to perform a dose-response study to identify the optimal concentration for the desired effect in your experimental model. An inverted U-shaped dose-response curve has been observed for the related peptide MIF-1, where increasing doses can lead to decreasing effects.
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Route of Administration: The route of administration (e.g., intracerebroventricular vs. intraperitoneal) will significantly impact the bioavailability and concentration of the peptide in the central nervous system. Ensure the chosen route is appropriate for your research question and is performed consistently.
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Peptide Stability: While stable in CSF, the stability of this compound in your chosen vehicle and at physiological temperature should be considered. Prepare fresh solutions and handle them appropriately to minimize degradation.
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Animal Handling and Stress: Stress can influence the endogenous opioid system. Ensure consistent and gentle handling of experimental animals to minimize stress-induced variability in your results.
Problem 3: Off-Target Effects
Q: I am concerned about potential off-target effects of this compound. What is known about its binding profile?
A: this compound is a selective ligand for the µ-opioid receptor. While its primary known interactions are with the µ-opioid receptor subtypes, the broader Tyr-MIF-1 family has been shown to interact with other systems. For example, Tyr-MIF-1 can augment the effects of GABA at the GABA-A receptor. It is advisable to include appropriate controls in your experiments, such as co-administration with a µ-opioid receptor antagonist like naloxone, to confirm that the observed effects are mediated by this receptor.
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound and Related Peptides
| Peptide | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| This compound | Rat | Intracerebroventricular (ICV) | 200 µg | Conditioned place preference | |
| This compound | Rat | Intracerebroventricular (ICV) | 25, 50, 100 µg | Challenge of morphine-induced CPP | |
| Tyr-MIF-1 Family | Rat | Intraperitoneal (i.p.) | 1 mg/kg | Attenuation of morphine-induced analgesia | |
| Tyr-MIF-1 | Mouse | Oral | 5 mg/kg | Accelerated gastric emptying | |
| Tyr-MIF-1 | Rat | Oral | 20 mg/kg | Increased gastrointestinal motility |
Experimental Protocols
Intracerebroventricular (ICV) Injection Protocol (Rodent Model)
This protocol provides a general guideline for ICV injection. Specific coordinates and volumes may need to be optimized for your animal model and experimental setup.
Materials:
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This compound peptide
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Sterile vehicle (e.g., artificial CSF, sterile saline)
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Anesthetic (e.g., isoflurane, ketamine/xylazine)
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Stereotaxic apparatus
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Hamilton syringe with a 30-gauge needle
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Surgical tools (scalpel, drill, etc.)
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Suturing material or tissue adhesive
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Heating pad
Procedure:
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Preparation: Prepare the this compound solution in the chosen sterile vehicle at the desired concentration.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic protocol.
-
Stereotaxic Surgery:
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Place the anesthetized animal in the stereotaxic frame.
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Make a midline incision on the scalp to expose the skull.
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Identify bregma and lambda as reference points.
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Determine the coordinates for the lateral ventricle (a common target is ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface for mice).
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Drill a small burr hole at the determined coordinates.
-
-
Injection:
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Lower the Hamilton syringe needle to the target depth.
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Infuse the this compound solution slowly over a period of 1-2 minutes to allow for diffusion and minimize backflow. A typical injection volume is 1-5 µL.
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Leave the needle in place for an additional 1-2 minutes before slowly retracting it.
-
-
Post-operative Care:
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Suture the incision or close it with tissue adhesive.
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Place the animal on a heating pad to maintain body temperature until it recovers from anesthesia.
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Monitor the animal for any signs of distress.
-
Visualizations
Signaling Pathway of this compound at the µ-Opioid Receptor
Caption: Signaling pathway of this compound at the µ-opioid receptor.
Experimental Workflow for In Vivo Behavioral Studies
Caption: General workflow for in vivo behavioral experiments.
Logical Relationship of this compound Dose-Dependent Effects
Caption: Dose-dependent effects of this compound at the µ-opioid receptor.
References
How to prevent Tyr-W-MIF-1 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Tyr-W-MIF-1 in solution during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Loss of Peptide Activity or Inconsistent Results
-
Possible Cause: Degradation of this compound due to improper storage or handling. The presence of Tryptophan and Tyrosine residues makes the peptide susceptible to oxidation.[1][2][3][4]
-
Solutions:
-
Storage:
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Store the lyophilized peptide at -20°C or -80°C for long-term stability.[5]
-
Once reconstituted, aliquot the solution into single-use volumes and store at -20°C or lower to avoid repeated freeze-thaw cycles.
-
-
Reconstitution:
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Use sterile, oxygen-free buffers with a slightly acidic pH (e.g., pH 5-6) to minimize oxidation.
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Briefly centrifuge the vial before opening to ensure all lyophilized powder is at the bottom.
-
-
Handling:
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Minimize the exposure of the solution to atmospheric oxygen.
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Protect the solution from light and elevated temperatures.
-
-
Issue 2: Suspected Oxidation of the Peptide
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Possible Cause: The Tryptophan and Tyrosine residues in this compound are prone to oxidation, which can be accelerated by factors such as exposure to air, light, and certain buffer components.
-
Solutions:
-
Analytical Confirmation:
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Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to detect degradation products, which will appear as new peaks with different retention times.
-
Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass increase associated with oxidation (e.g., +16 Da for a single oxidation).
-
-
Prevention:
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Prepare solutions in degassed, acidic buffers.
-
Consider the addition of antioxidants, such as 1,4-dithio-dl-threitol (DTT), although their compatibility with the specific experimental system must be verified.
-
Avoid using buffers or additives that may contain oxidizing impurities, such as certain grades of polysorbates.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For initial reconstitution, sterile, distilled water or a buffer with a slightly acidic pH (5-6) is recommended. The choice of solvent may depend on the final application. For cell-based assays, the appropriate sterile culture medium should be used for final dilutions.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is likely the oxidation of its Tryptophan and Tyrosine residues. The indole side chain of Tryptophan and the phenol side chain of Tyrosine are susceptible to oxidation, leading to a loss of biological activity.
Q3: How should I store this compound solutions for short-term and long-term use?
A3:
-
Short-term (up to 5 days): After rehydration, the solution can be stored at 4°C.
-
Long-term (up to 3 months): For longer-term storage, it is crucial to aliquot the reconstituted peptide into single-use volumes and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I do anything to improve the stability of this compound in my experimental buffer?
A4: Yes. Using a slightly acidic buffer (pH 5-6) can help reduce the rate of oxidation. Additionally, minimizing the exposure of the solution to oxygen by using degassed buffers and tightly sealed containers can be beneficial. For particularly sensitive experiments, the inclusion of antioxidants could be considered, but their potential interference with the assay must be evaluated.
Quantitative Data on Peptide Stability
While specific quantitative stability data for this compound is not extensively published, the following table can be used as a template to generate and record stability data for your specific experimental conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer/Solvent | e.g., PBS, pH 7.4 | e.g., Acetate Buffer, pH 5.5 | e.g., Water | e.g., DMEM |
| Temperature | 4°C | 25°C (Room Temp) | 37°C | -20°C |
| Time Point | ||||
| 0 hours | 100% | 100% | 100% | 100% |
| 24 hours | ||||
| 48 hours | ||||
| 1 week | ||||
| 1 month | ||||
| % Intact Peptide as determined by RP-HPLC peak area |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using RP-HPLC
This protocol outlines a general method to determine the stability of this compound under various solution conditions.
-
Preparation of this compound Stock Solution: a. Accurately weigh a known amount of lyophilized this compound. b. Reconstitute the peptide in a suitable solvent (e.g., sterile water or 10% acetonitrile in water) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: a. Prepare the different buffer solutions to be tested (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 5.5). b. Dilute the this compound stock solution into each test buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). c. Aliquot the samples for each time point and temperature condition to be tested.
-
Incubation: a. Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
RP-HPLC Analysis: a. At each designated time point (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition. b. Analyze the samples by RP-HPLC. A typical method would be:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV absorbance at 220 nm and/or 280 nm (due to Tyr and Trp). c. The initial time point (t=0) will show a primary peak corresponding to the intact this compound. Degradation will be indicated by a decrease in the area of this peak and the appearance of new peaks.
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Data Analysis: a. Calculate the percentage of intact this compound remaining at each time point relative to the t=0 sample. b. Plot the percentage of intact peptide versus time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound signaling via the Mu-Opioid Receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realpeptides.co [realpeptides.co]
Addressing variability in Tyr-W-MIF-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in experimental results involving the neuropeptide Tyr-W-MIF-1. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, contributing to variability in results.
Peptide Handling and Storage
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Question: My lyophilized this compound powder appears clumpy or has a different appearance than previous batches. Can I still use it?
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Answer: Clumpiness can indicate moisture absorption. While it may not necessarily mean the peptide is degraded, it can affect accurate weighing. It is recommended to briefly centrifuge the vial to collect all the powder at the bottom. If you have concerns about the integrity of the peptide, it is best to use a fresh vial. Consistency in appearance between batches is ideal.
-
-
Question: What is the best way to dissolve this compound to ensure consistency?
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Answer: this compound is generally soluble in water. For consistent results, it is crucial to have a standardized dissolution protocol. Start by reconstituting the peptide in sterile, distilled water to create a concentrated stock solution. Gentle vortexing or sonication in a water bath for short intervals can aid dissolution if needed. Avoid harsh vortexing, which can cause aggregation. For in vivo studies, if using a different vehicle, ensure the peptide is fully dissolved before administration.
-
-
Question: How should I store my this compound stock solutions to prevent degradation?
-
Answer: To maintain the integrity of your this compound stock solution, it is critical to aliquot it into single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles, a major source of peptide degradation. When you need to use the peptide, thaw one aliquot and keep it on ice. Discard any unused portion of the thawed aliquot to ensure consistency in subsequent experiments.
-
Experimental Assays
-
Question: I am seeing significant variability in my radioligand binding assay results. What are the common causes?
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Answer: Variability in binding assays can stem from several factors:
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Inconsistent radioligand concentration: Ensure your radioligand is properly stored and diluted to the correct concentration for each experiment.
-
Membrane preparation quality: The quality and consistency of your cell membrane preparations are critical. Ensure a standardized protocol for membrane preparation and storage.
-
Incubation time and temperature: Optimize and strictly control the incubation time and temperature to ensure the binding reaction reaches equilibrium.
-
Washing steps: Incomplete or inconsistent washing can lead to high background noise. Ensure your washing procedure is optimized and consistently applied.
-
Peptide aggregation: Ensure your this compound is fully dissolved and not aggregated before adding it to the assay.
-
-
-
Question: My functional assay results (e.g., cAMP or ERK phosphorylation) are not reproducible. What should I check?
-
Answer: Lack of reproducibility in functional assays can be due to:
-
Cell passage number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
-
Cell density: Seed cells at a consistent density for each experiment, as this can affect the cellular response.
-
Serum starvation: If your protocol requires serum starvation, ensure the duration is consistent across experiments.
-
Agonist/antagonist concentrations: Double-check the dilution calculations for this compound and any other compounds used in the assay.
-
Time course of stimulation: The kinetics of signaling events like ERK phosphorylation can be rapid and transient. Perform a time-course experiment to determine the optimal stimulation time.
-
-
-
Question: I am observing a high degree of variability in the behavioral responses of my animals in in vivo studies. How can I reduce this?
-
Answer: In vivo experiments are inherently more variable. To minimize this:
-
Animal handling and habituation: Handle the animals consistently and allow for an adequate habituation period to the experimental environment to reduce stress-induced variability.
-
Route of administration: Ensure the route of administration (e.g., intracerebroventricular, intraperitoneal) is consistent and accurately performed.
-
Dose preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to ensure accurate dosing.
-
Time of day for testing: Conduct behavioral testing at the same time of day to minimize the influence of circadian rhythms on animal behavior.
-
Baseline measurements: Always include baseline measurements before drug administration to account for individual differences in animal responsiveness.
-
-
Data Presentation
The following tables summarize quantitative data for this compound from various studies. Note that experimental conditions can influence these values.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| μ-Opioid | [³H]DAMGO | Rat Brain | 71 | [1] |
| μ1-Opioid | Various | Bovine Thalamus | Binds to μ1 sites | [2] |
| μ2-Opioid | Various | Bovine Thalamus | Binds to μ2 sites | [2] |
| δ-Opioid | [³H]DPDPE | Rat Brain | >14,200 (low affinity) | [1] |
| κ-Opioid | [³H]U69,593 | Rat Brain | >14,200 (low affinity) | [1] |
Table 2: this compound In Vivo Efficacy (ED50)
| Assay | Species | Route of Administration | ED50 | Reference |
| Tail-Flick Test (Analgesia) | Mouse | Intracerebroventricular (i.c.v.) | 31.4 µg |
Table 3: this compound Functional Assay Parameters
| Assay | Cell Line | Effect | EC50 / IC50 | Reference |
| [³⁵S]GTPγS Binding | SH-SY5Y Human Neuroblastoma | Minimal stimulation (5% above basal) | ED50 = 2 µM | |
| cAMP-dependent Protein Kinase Activity (for Tyr-MIF-1) | HeLa | Decreased activity | Dose-dependent decrease at 10⁻⁷ to 10⁻⁵ M |
Experimental Protocols
1. Radioligand Binding Assay for μ-Opioid Receptor
This protocol provides a general framework for a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing the μ-opioid receptor (e.g., from rat brain or transfected cell lines).
-
[³H]DAMGO (a selective μ-opioid receptor agonist radioligand).
-
Unlabeled this compound.
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 50-100 µg of protein).
-
Increasing concentrations of unlabeled this compound or naloxone (for non-specific binding) or buffer (for total binding).
-
A fixed concentration of [³H]DAMGO (typically at its Kd concentration).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess naloxone) from total binding.
-
Analyze the data using non-linear regression to determine the Ki value for this compound.
-
2. cAMP Functional Assay
This protocol outlines a general method for measuring changes in intracellular cAMP levels.
-
Materials:
-
Cells expressing the μ-opioid receptor (e.g., CHO-μ cells).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
Stimulation buffer.
-
-
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
If required by the assay, serum-starve the cells overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (if recommended by the kit manufacturer) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for the recommended time.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
-
3. ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK (p-ERK) by Western blotting.
-
Materials:
-
Cells expressing the μ-opioid receptor.
-
This compound.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
-
-
Procedure:
-
Seed cells and grow to near confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold change in ERK phosphorylation.
-
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling
This compound acts as a ligand for the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it can initiate downstream signaling cascades. As a mixed agonist/antagonist, its effects can be complex. The following diagram illustrates a simplified canonical μ-opioid receptor signaling pathway.
Caption: Simplified Mu-Opioid Receptor Signaling Pathway.
Hypothesized Dopamine D2 Receptor Interaction
While direct binding of this compound to dopamine receptors is not well-documented, other members of the MIF-1 family have been shown to modulate dopaminergic systems. The following diagram illustrates a hypothetical interaction.
Caption: Hypothesized Allosteric Modulation of Dopamine D2 Receptor.
Experimental Workflow: In Vivo Analgesia Study (Tail-Flick Test)
Caption: Workflow for an In Vivo Analgesia Study.
References
- 1. Mu, delta, and kappa opiate receptor binding of Tyr-MIF-1 and of this compound, its active fragments, and two potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of this compound (Tyr-Pro-Trp-Gly-NH2) and related peptides to mu 1 and mu 2 opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Tyr-W-MIF-1 for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the neuropeptide Tyr-W-MIF-1 for long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (Tyr-Pro-Trp-Gly-NH2) is a neuropeptide belonging to the Tyr-MIF-1 family of peptides, which have been isolated from human and bovine brain tissue.[1][2] It is known to interact with opioid receptors and exhibits both opioid-like and anti-opioid properties.[1] The stability of this compound is crucial for obtaining reliable and reproducible results in research and for ensuring the potency and safety of potential therapeutic applications. Degradation of the peptide can lead to a loss of biological activity and the formation of impurities.
Q2: What are the main factors that can cause this compound to degrade?
Like many peptides, the stability of this compound is influenced by several factors:
-
Temperature: Higher temperatures accelerate chemical degradation pathways.
-
pH: Non-optimal pH can lead to hydrolysis and other degradation reactions.
-
Oxidation: The presence of a tryptophan residue makes this compound susceptible to oxidation.
-
Repeated Freeze-Thaw Cycles: These can disrupt the peptide's structure and lead to aggregation.
-
Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide.
Q3: How should I store lyophilized this compound powder for the long term?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.
Q4: What is the recommended way to prepare a stock solution of this compound?
It is recommended to allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation. The choice of solvent will depend on the experimental requirements. This compound is soluble in water.[3][4] For peptides with basic residues, dissolving in a slightly acidic buffer (e.g., pH 5-6) can improve stability.
Q5: How should I store this compound solutions?
Peptide solutions are less stable than the lyophilized powder. For long-term storage of solutions, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This helps to avoid repeated freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at 4°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reduced or no biological activity | Peptide degradation due to improper storage (e.g., high temperature, repeated freeze-thaw cycles). | 1. Review storage conditions and handling procedures. 2. Prepare a fresh stock solution from a new vial of lyophilized peptide. 3. Perform a stability analysis using HPLC to check for degradation products. |
| Peptide precipitation upon reconstitution or during storage | The pH of the solution is close to the isoelectric point (pI) of the peptide, or the peptide concentration is too high. | 1. Adjust the pH of the buffer to be at least one unit away from the pI. 2. Try dissolving the peptide at a lower concentration. 3. Consider using a different buffer system. |
| Inconsistent results between experiments | Variability in peptide concentration due to incomplete solubilization or degradation. | 1. Ensure the peptide is fully dissolved before use. Gentle vortexing or sonication may help. 2. Always prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Aliquot stock solutions to minimize handling of the main stock. |
| Presence of unexpected peaks in analytical chromatography (e.g., HPLC) | Peptide degradation (e.g., oxidation, hydrolysis) or contamination. | 1. Analyze the sample using mass spectrometry to identify the molecular weights of the unexpected peaks. 2. Review the handling and storage procedures to identify potential sources of degradation or contamination. 3. Use high-purity solvents and reagents for all experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a tightly sealed container with a desiccant. Protect from light. |
| 4°C | Months | For shorter-term storage. Ensure the container is well-sealed. | |
| Room Temperature | Days to Weeks | Not recommended for long-term storage. Keep in a desiccator. | |
| In Solution | -80°C | Months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Weeks to Months | Suitable for shorter-term storage of aliquots. | |
| 4°C | Days | For working solutions. Prepare fresh as needed. |
Table 2: Potential Degradation Pathways and Susceptible Residues in this compound (Tyr-Pro-Trp-Gly-NH2)
| Degradation Pathway | Susceptible Residue(s) | Potential Degradation Products | Prevention Strategies |
| Oxidation | Tryptophan (Trp), Tyrosine (Tyr) | Hydroxylated and other oxidized forms of the peptide. | Store under an inert gas (e.g., argon or nitrogen). Use antioxidants in the buffer if compatible with the experiment. Avoid exposure to metals. |
| Hydrolysis | Peptide bonds | Shorter peptide fragments (e.g., Tyr-Pro). | Store at a pH of 5-6. Avoid strongly acidic or basic conditions. |
| Aggregation | Entire peptide | Dimers and higher-order aggregates. | Store at low concentrations. Avoid repeated freeze-thaw cycles. Optimize buffer conditions (pH, ionic strength). |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Sample Preparation: a. Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., phosphate buffer at pH 5.0, 7.4, and 9.0). b. Aliquot the solutions into separate vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C).
2. Incubation: a. Store the vials at the designated temperatures and protect them from light. b. At each time point (e.g., 0, 1, 2, 4, 8 weeks), retrieve a vial from each condition for analysis.
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. e. Flow Rate: 1 mL/min. f. Detection: UV at 220 nm and 280 nm. g. Injection Volume: 20 µL.
4. Data Analysis: a. Integrate the peak area of the intact this compound at each time point. b. Calculate the percentage of remaining intact peptide relative to the initial time point (T=0). c. Plot the percentage of intact peptide versus time for each condition to determine the degradation rate.
Protocol 2: Mass Spectrometry Analysis of this compound Degradation Products
This protocol is for identifying the degradation products of this compound.
1. Sample Preparation: a. Use samples from the forced degradation studies (e.g., samples incubated at high temperature or extreme pH).
2. LC-MS/MS Analysis: a. Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). b. Use the same HPLC conditions as in Protocol 1 to separate the degradation products. c. Acquire mass spectra in positive ion mode over a mass range that includes the parent peptide and expected fragments. d. Perform tandem MS (MS/MS) on the parent ion and any significant degradation peaks to obtain fragmentation patterns.
3. Data Analysis: a. Determine the accurate mass of the degradation products. b. Compare the observed masses to the theoretical masses of potential degradation products (e.g., oxidized forms, hydrolysis fragments). c. Use the MS/MS fragmentation data to confirm the structure of the degradation products.
Mandatory Visualizations
This compound Signaling Pathway
This compound is a selective ligand for the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the mu-opioid receptor can initiate a signaling cascade that leads to various cellular responses.
References
Navigating the Synthesis of Tyr-W-MIF-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the neuropeptide Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2). This guide is designed to assist researchers in optimizing their synthetic protocols, improving yield and purity, and overcoming common obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in the solid-phase synthesis of this compound?
The primary challenges in synthesizing this compound stem from its specific amino acid sequence: Tyrosine (Tyr), Proline (Pro), Tryptophan (Trp), and Glycine (Gly). Key difficulties include:
-
Tryptophan Side-Chain Modification: The indole ring of tryptophan is highly susceptible to oxidation and alkylation during the acidic conditions of cleavage from the resin.[1][2][3] This can lead to multiple hard-to-separate byproducts.
-
Diketopiperazine Formation: The presence of a Proline residue at the second position makes the dipeptide (Pro-Trp) susceptible to cyclization and cleavage from the resin, forming a stable diketopiperazine. This side reaction can significantly reduce the yield of the full-length peptide.[4]
-
Incomplete Coupling: Steric hindrance from the Proline and Tryptophan residues can sometimes lead to incomplete coupling reactions, resulting in deletion sequences.
-
Purification Challenges: The hydrophobicity of the peptide can make purification by reverse-phase HPLC challenging, sometimes leading to poor peak resolution and co-elution with closely related impurities.
Q2: How can I prevent the degradation of the Tryptophan residue during cleavage?
Protecting the Tryptophan side chain and using appropriate scavengers during cleavage is crucial.
-
Use of Boc-Protected Tryptophan: Utilizing Fmoc-Trp(Boc)-OH during synthesis is highly recommended. The tert-butyloxycarbonyl (Boc) group provides robust protection for the indole ring against modification during peptide chain elongation and, importantly, during the final trifluoroacetic acid (TFA) cleavage.[3]
-
Optimized Cleavage Cocktail: A well-defined cleavage cocktail containing scavengers is essential to quench reactive carbocations generated during the cleavage process. A commonly used and effective cocktail is "Reagent K".
| Reagent K Component | Purpose | Typical Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups. | 82.5% |
| Water | Scavenger | 5% |
| Phenol | Scavenger, prevents reattachment to resin. | 5% |
| Thioanisole | Scavenger, particularly for protecting Trp. | 5% |
| 1,2-Ethanedithiol (EDT) | Scavenger | 2.5% |
-
Minimize Cleavage Time: Exposure to strong acid should be for the minimum time required for complete cleavage to reduce the risk of side reactions. Typically, 2-4 hours at room temperature is sufficient.
Q3: What strategies can I employ to minimize diketopiperazine formation?
Diketopiperazine formation is a significant risk at the dipeptide stage (Pro-Trp). The following strategies can help mitigate this issue:
-
Use of Bulky Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the back-biting reaction that leads to diketopiperazine formation.
-
Coupling of a Dipeptide: Instead of sequential coupling of Proline and then Tryptophan, using a pre-formed Fmoc-Pro-Trp-OH dipeptide for coupling to the Glycine-resin can bypass the vulnerable dipeptide stage on the resin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low final yield of the desired peptide. | 1. Diketopiperazine formation at the Pro-Trp stage. 2. Incomplete coupling reactions. 3. Loss during purification. | 1. See FAQ Q3 for mitigation strategies. 2. Use a higher excess of activated amino acid and coupling reagents. Consider double coupling for the Trp and Pro residues. Monitor coupling completion with a Kaiser test. 3. Optimize the HPLC gradient to ensure good separation and collection of the correct peak. |
| Multiple peaks close to the main product peak in HPLC analysis. | 1. Oxidation or alkylation of the Tryptophan residue. 2. Deletion sequences from incomplete coupling. 3. Racemization of amino acids. | 1. Ensure the use of Fmoc-Trp(Boc)-OH and an effective scavenger cocktail during cleavage (see FAQ Q2). 2. Implement double coupling for difficult residues and monitor reaction completion. 3. Use high-quality amino acid derivatives and appropriate activation methods (e.g., HBTU/HOBt) to minimize racemization. |
| Broad or tailing peaks during HPLC purification. | 1. Peptide aggregation. 2. Poor solubility in the mobile phase. | 1. Add organic modifiers like isopropanol to the mobile phase. 2. Adjust the pH of the mobile phase. Most peptides are soluble at low pH. |
| Mass spectrometry shows a mass addition of +51 Da. | Formation of a 3-(1-piperidinyl)alanine side product if a C-terminal cysteine is present (not applicable to this compound, but a common peptide synthesis issue). | This is typically caused by base-catalyzed elimination. Using a sterically bulky protecting group on cysteine can minimize this. |
| Mass spectrometry shows unexpected loss of a residue. | Incomplete coupling leading to a deletion sequence. | Re-evaluate the coupling protocol, consider extended coupling times or double coupling for the missing residue. |
Experimental Protocols
Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of this compound on a Rink Amide resin to yield the C-terminal amide.
1. Resin Preparation and First Amino Acid Coupling (Glycine):
-
Start with Rink Amide resin (e.g., 0.5 mmol/g substitution).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Gly-OH (3 equivalents) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
Confirm completion with a Kaiser test.
2. Chain Elongation (Trp, Pro, Tyr):
-
Repeat the deprotection and coupling cycle for each amino acid in the sequence:
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Pro-OH
-
Fmoc-Tyr(tBu)-OH
-
-
Use 3 equivalents of each amino acid and coupling reagents.
-
Perform a Kaiser test after each coupling step to ensure completion. Consider double coupling if the test is positive.
3. Cleavage and Deprotection:
-
After the final coupling, wash the peptidyl-resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) or Reagent K (see FAQ Q2 for composition).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution dropwise into cold diethyl ether (10-fold excess).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen.
4. Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify using a preparative C18 reverse-phase HPLC column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 65% acetonitrile over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Workflow for this compound Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Troubleshooting Logic for Low Peptide Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Best practices for handling and storing Tyr-W-MIF-1 peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing the Tyr-W-MIF-1 peptide in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (Tyr-Pro-Trp-Gly-NH2) is a neuromodulatory tetrapeptide and a member of the Tyr-MIF-1 family of endogenous peptides.[1] It is a selective ligand for the µ-opioid receptor, exhibiting complex, dose-dependent effects.[2] It can act as a µ2-opioid receptor agonist and a µ1-opioid receptor antagonist.[3]
2. What are the primary applications of this compound in research?
This compound is primarily used in neuroscience research to investigate the opioid system. Its applications include studying pain modulation, reward pathways, and stress responses.[2] Specifically, it has been used in studies on analgesia, conditioned place preference, and the inhibition of stress-induced hormone secretion.[2]
3. How should lyophilized this compound peptide be stored?
For optimal stability, lyophilized this compound should be stored in a freezer at or below -20°C. It is also crucial to protect the peptide from moisture and light. Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.
4. How do I reconstitute this compound?
This compound is soluble in water. For reconstitution, use sterile, distilled water. If you require a concentration higher than 2 mg/ml, acetonitrile is recommended. When mixing, gently swirl or pipette the solution; do not vortex, as this can cause the peptide to aggregate or degrade.
5. How should I store reconstituted this compound solutions?
Reconstituted peptide solutions are less stable than the lyophilized powder. For short-term storage (up to one week), the solution can be kept at 2-8°C. For long-term storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptides containing Tryptophan (W), like this compound, have limited shelf life in solution.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term | Protect from moisture and light. |
| Reconstituted Solution | 2-8°C | Up to 1 week | Use sterile buffer. |
| Reconstituted Solution | -20°C to -80°C | Up to 3-4 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) | Selectivity |
| µ-opioid | 71 | 200-fold greater affinity for µ over δ and κ receptors. |
| δ-opioid | ~14,200 | |
| κ-opioid | ~14,200 |
Data from competitive binding assays.
Experimental Protocols
Experimental Protocol: Conditioned Place Preference (CPP) with this compound
This protocol is based on studies investigating the rewarding effects of this compound.
Objective: To determine if this compound induces a conditioned place preference, indicating rewarding properties.
Materials:
-
This compound peptide
-
Sterile saline solution
-
CPP apparatus (typically a three-chamber box with distinct visual and tactile cues in the two outer chambers)
-
Experimental animals (e.g., rats or mice)
-
Syringes for administration (e.g., for intracerebroventricular injection)
Procedure:
-
Habituation (Day 1):
-
Handle the animals to acclimate them to the researcher.
-
Allow each animal to freely explore all three chambers of the CPP apparatus for a set period (e.g., 15-30 minutes) to reduce novelty-induced stress.
-
-
Pre-conditioning Test (Day 2):
-
Place each animal in the central chamber and allow free access to all chambers for 15-30 minutes.
-
Record the time spent in each of the outer chambers to establish any baseline preference. A biased design may assign the drug to the initially non-preferred side, while an unbiased design will randomly assign the drug-paired chamber.
-
-
Conditioning (Days 3-8):
-
This phase consists of alternating daily sessions.
-
On drug conditioning days (e.g., Days 3, 5, 7): Administer this compound at the desired dose (e.g., 200 µg, intracerebroventricularly). Immediately confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days (e.g., Days 4, 6, 8): Administer sterile saline. Immediately confine the animal to the opposite outer chamber for the same duration.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning Test (Day 9):
-
Place each animal in the central chamber with free access to all chambers (no drug or vehicle is administered).
-
Record the time spent in each of the outer chambers for 15-30 minutes.
-
Data Analysis:
-
Compare the time spent in the drug-paired chamber during the post-conditioning test to the time spent in the same chamber during the pre-conditioning test.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Troubleshooting Guides
Issue 1: Inconsistent or No Peptide Activity in Bioassays
-
Possible Cause: Improper storage leading to peptide degradation.
-
Solution: Ensure the lyophilized peptide is stored at -20°C or colder and protected from light and moisture. For reconstituted solutions, use aliquots to avoid freeze-thaw cycles.
-
-
Possible Cause: Oxidation of the Tryptophan (W) residue.
-
Solution: When preparing solutions, use oxygen-free buffers. Store lyophilized peptide under an inert gas like argon or nitrogen.
-
-
Possible Cause: Incorrect peptide concentration.
-
Solution: The net peptide content of a lyophilized powder is often less than the total weight due to the presence of counter-ions (like TFA) and residual water. Refer to the manufacturer's certificate of analysis for the net peptide content and adjust calculations accordingly.
-
Issue 2: Poor Solubility of the Peptide
-
Possible Cause: Reconstituting at too high a concentration.
-
Solution: this compound is soluble in water up to approximately 2 mg/ml. For higher concentrations, consider using acetonitrile.
-
-
Possible Cause: Peptide has aggregated.
-
Solution: Avoid vortexing during reconstitution. Use gentle swirling or pipetting to dissolve the peptide. If aggregation is suspected, sonication may help, but should be used cautiously to avoid heating the sample.
-
Issue 3: Variability in Cellular Assays
-
Possible Cause: Contamination with trifluoroacetic acid (TFA).
-
Solution: TFA is often a residual from the purification process and can be cytotoxic in sensitive cellular assays. If you suspect TFA interference, consider ordering the peptide with TFA removal service or performing a buffer exchange.
-
-
Possible Cause: Biological contamination (e.g., endotoxins).
-
Solution: Endotoxins can cause non-specific immune responses in cellular assays. Use sterile reagents and techniques for reconstitution. If necessary, use endotoxin-free water and test for endotoxin levels.
-
Visualizations
Signaling Pathway of this compound at the µ-Opioid Receptor
References
Interpreting unexpected results in Tyr-W-MIF-1 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyr-W-MIF-1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing an opioid agonist effect with this compound when it is described as an opioid antagonist?
A1: This is a common point of confusion due to the dual nature of this compound. The observed effect (agonist versus antagonist) can depend on several factors:
-
Dose: High doses of this compound tend to produce opioid agonist effects, such as analgesia. In contrast, at lower doses, it may not exhibit these properties.[1]
-
Opioid Receptor Subtype: this compound acts as a mixed µ2-opioid receptor agonist and µ1-opioid receptor antagonist.[2] Therefore, the overall effect will depend on the relative expression and accessibility of these receptor subtypes in your experimental model.
-
Experimental Model: In some models, like the conditioned place preference test, high doses of this compound induce a clear agonistic response, while lower doses show no antagonistic effect against morphine.[1] However, in other scenarios, such as in morphine-tolerant guinea pig ileum, it demonstrates antagonist activity.[3]
Troubleshooting Steps:
-
Review Your Dosing: Compare your experimental dosage to published studies. Consider performing a dose-response curve to fully characterize the effects in your model.
-
Characterize Receptor Subtypes: If possible, determine the expression profile of µ1 and µ2 opioid receptors in your tissue or cell line of interest.
-
Consult Relevant Literature: Carefully examine the experimental conditions of studies that report either agonist or antagonist effects to see which most closely matches your own.
Q2: My dose-response curve for this compound is not linear and shows a decrease in effect at higher doses. Is this expected?
A2: While not definitively documented for this compound, the related peptide MIF-1 is known to exhibit an inverted U-shaped dose-response curve in some studies.[4] This means that as the dose increases, the effect may increase up to a certain point and then decrease with further dose escalations. This phenomenon could also be at play with this compound.
Troubleshooting Steps:
-
Extend Your Dose Range: Ensure you have tested a wide enough range of concentrations, including several points at the higher end, to fully define the shape of the curve.
-
Investigate Receptor Desensitization: High concentrations of an agonist can sometimes lead to receptor desensitization or downregulation, which could explain a decrease in the observed effect.
-
Consider Off-Target Effects: At very high concentrations, the possibility of off-target effects that may counteract the primary effect should be considered.
Q3: I am seeing inconsistent results in my analgesia studies with this compound. What could be the cause?
A3: Inconsistent analgesic effects can arise from several experimental variables:
-
Route of Administration: this compound's potency can differ depending on the route of administration (e.g., intracerebroventricular vs. intrathecal).
-
Metabolic Stability: While this compound is relatively stable, its degradation can vary between different biological matrices.
-
Behavioral Factors: In behavioral tests like the tail-flick or hot-plate, factors such as animal stress and habituation can influence the results.
Troubleshooting Steps:
-
Standardize Administration Route: Ensure consistent and accurate delivery of the peptide in all experiments.
-
Peptide Handling and Stability: Aliquot the peptide upon reconstitution and store it at the recommended temperature to minimize degradation from repeated freeze-thaw cycles. Consider the stability of the peptide in your specific experimental buffer or vehicle.
-
Control for Behavioral Variables: Acclimatize animals to the experimental setup and handle them consistently to minimize stress-induced variability.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound and Related Peptides for Opioid Receptors
| Peptide | µ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) | Reference |
| This compound | 71 nM | ~14.2 µM | ~14.2 µM | |
| Tyr-MIF-1 | 1 µM | ~400 µM | ~700 µM | |
| Cyclized this compound Analog | 1.3 nM | - | - |
Table 2: In Vivo Potency of this compound in Analgesia Studies
| Administration Route | Effect | ED50 | Antagonist | Antagonist ED50 | Reference |
| Intracerebroventricular (i.c.v.) | Analgesia | 31.4 µg | Naloxone (i.c.v.) | 4.46 nmol | |
| Intracerebroventricular (i.c.v.) | Analgesia | 31.4 µg | Naloxone (i.t.) | 0.12 nmol |
Experimental Protocols
1. Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is a general guideline for determining the binding affinity of this compound to opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a microcentrifuge tube, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard opioid ligand.
-
Data are analyzed using non-linear regression to determine the IC50, which can then be converted to the Ki value.
-
2. In Vivo Analgesia Assessment: Tail-Flick Test
This protocol describes a common method for assessing the analgesic effects of this compound in rodents.
-
Materials:
-
Male Sprague-Dawley rats or ICR mice.
-
This compound dissolved in sterile saline.
-
Tail-flick analgesia meter.
-
Apparatus for intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections.
-
-
Procedure:
-
Acclimatize the animals to the testing environment and handling for several days before the experiment.
-
On the day of the experiment, measure the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Administer this compound or vehicle via the desired route (e.g., i.c.v.).
-
At various time points after administration (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.
-
The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
To confirm opioid receptor mediation, a separate group of animals can be pre-treated with an opioid antagonist like naloxone before this compound administration.
-
Mandatory Visualizations
Caption: this compound's dual interaction with µ-opioid receptor subtypes.
Caption: A logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic effects of this compound: a mixed mu2-opioid receptor agonist/mu1-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for off-target effects of Tyr-W-MIF-1
Welcome to the technical support center for Tyr-W-MIF-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its potential off-targets?
This compound (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide belonging to the Tyr-MIF-1 family.[1] Its primary and most well-characterized target is the mu-opioid receptor (μOR) , for which it is a selective ligand.[2] Like other members of its family, it can exhibit complex pharmacology, including both opioid-like and anti-opioid properties.[1][3]
Potential off-target effects or interactions with other systems could arise from several factors:
-
Interaction with other opioid receptors: While selective for the μOR, high concentrations could lead to interactions with delta (δ) or kappa (κ) opioid receptors.
-
Binding to other Tyr-MIF-1 family sites: The Tyr-MIF-1 family of peptides has specific, non-opiate binding sites in the brain.[3] It is possible that this compound interacts with these sites.
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Modulation of other neurotransmitter systems: Related peptides in the MIF-1 family have been shown to modulate dopaminergic and histaminergic systems.
Given this profile, it is crucial to implement rigorous controls to ensure that an observed biological effect is mediated by the intended on-target activity at the mu-opioid receptor.
Q2: How can I be sure the biological effect I'm observing is specific to the this compound sequence?
The most direct way to control for effects not specific to the peptide's primary sequence is to use a scrambled peptide control . A scrambled peptide has the exact same amino acid composition (and therefore the same mass and general physicochemical properties) as this compound, but the sequence of amino acids is randomized.
An ideal scrambled control should show no biological activity in your assay. If this compound elicits a response and the scrambled version does not, it provides strong evidence that the effect is sequence-dependent.
Q3: My scrambled peptide control shows some activity. What does this mean and what should I do?
If your scrambled control peptide elicits a biological response, it could indicate several possibilities:
-
Non-specific peptide effects: The observed phenomenon may be due to the general physicochemical properties of the peptide, such as charge or hydrophobicity, rather than a specific receptor interaction.
-
Contamination: Ensure the purity of both your primary peptide and the scrambled control.
-
The scrambled sequence has unintended activity: By chance, the randomized sequence may interact with an unknown target. It is good practice to test more than one scrambled sequence if possible.
Troubleshooting Steps:
-
Verify Peptide Purity: Use HPLC and mass spectrometry data to confirm the purity of both peptides.
-
Lower the Concentration: High peptide concentrations are more likely to cause non-specific effects. Perform a dose-response curve for both this compound and the scrambled control to find the lowest effective concentration of this compound where the scrambled peptide has no activity.
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Use a Different Control: Consider using an inactive analog from the Tyr-MIF-1 family, if one has been characterized in the literature for your specific assay.
Q4: How do I definitively prove that the effect of this compound is mediated by the mu-opioid receptor?
To confirm that the mu-opioid receptor (μOR) is the specific target mediating the action of this compound, you should employ a combination of pharmacological and genetic validation strategies.
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Pharmacological Antagonism: Pre-treat your cells or animal model with a well-characterized, specific μOR antagonist, such as Naloxone or CTAP. If the antagonist blocks the effect of this compound, it strongly suggests the involvement of the μOR.
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Competitive Binding Assays: Demonstrate that this compound can displace a known radiolabeled μOR ligand from the receptor in a concentration-dependent manner.
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Genetic Knockout/Knockdown: This is considered the gold standard for target validation. Use CRISPR-Cas9 or siRNA/shRNA to eliminate or reduce the expression of the μOR in your cell model. If the biological effect of this compound is abolished in the knockout or knockdown cells compared to wild-type controls, it provides definitive evidence of on-target action.
Q5: What concentrations of this compound should I use to minimize off-target effects?
To minimize off-target binding, it is essential to use the lowest concentration of this compound that produces a reliable on-target effect. A comprehensive dose-response experiment is critical. The ideal concentration range should be reasonably close to the binding affinity (Kd) or functional potency (EC50/IC50) of this compound for the mu-opioid receptor. Using concentrations that are orders of magnitude higher than the Kd dramatically increases the risk of engaging lower-affinity off-targets.
Quantitative Data Summary
The following table summarizes the binding characteristics of this compound and related peptides to provide context for designing experiments.
| Peptide | Target Receptor | Binding Affinity (IC50) | Notes |
| This compound | Mu-Opioid Receptor (μOR) | High Affinity | More selective ligand for the mu receptor than Tyr-MIF-1. |
| Tyr-MIF-1 | Mu-Opioid Receptor (μOR) | ~1 µM | Shows selectivity for the mu-opiate binding site. |
| Tyr-MIF-1 | Delta-Opioid Receptor (δOR) | > 50 µM | Inhibited less than 50% of binding at high concentrations. |
| Tyr-K-MIF-1 | Mu-Opioid Receptor (μOR) | No significant binding | Has a unique binding profile and does not bind to the mu-opiate site. |
| MIF-1 | Mu-Opioid Receptor (μOR) | > 100 µM | Fails to inhibit 50% of binding even at high concentrations. |
Experimental Protocols & Workflows
Below are detailed protocols for key experiments to control for off-target effects, along with diagrams to visualize the workflows and underlying principles.
Logical Workflow for Validating this compound Effects
This diagram outlines the decision-making process for confirming that an observed biological effect is a specific, on-target action of this compound.
Caption: A flowchart detailing the experimental steps to distinguish on-target from off-target effects.
Protocol 1: Validating Specificity with a Scrambled Peptide Control
Objective: To determine if the biological effect of this compound is dependent on its specific amino acid sequence.
Materials:
-
This compound (high purity, >95%)
-
Scrambled this compound peptide (e.g., Trp-Gly-Tyr-Pro-NH2; high purity, >95%)
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Vehicle/buffer used to dissolve peptides
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Your experimental system (e.g., cell culture, in vivo model)
-
Assay reagents to measure the biological endpoint
Methodology:
-
Peptide Preparation: Reconstitute both this compound and the scrambled peptide in the same vehicle to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle Control
-
This compound (at various concentrations)
-
Scrambled Peptide (at the same concentrations as this compound)
-
-
Treatment: Administer the treatments to your experimental system under identical conditions.
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Assay: At the predetermined time point, perform your functional assay to measure the biological response for each group.
-
Data Analysis: Compare the response in the this compound groups to both the vehicle control and the scrambled peptide groups. A statistically significant effect with this compound that is absent in the scrambled peptide group indicates sequence specificity.
On-Target Signaling Pathway of this compound
This diagram illustrates the canonical signaling pathway initiated by the binding of this compound to its target, the mu-opioid receptor (μOR), which is a G-protein coupled receptor (GPCR).
Caption: On-target signaling cascade of this compound via the mu-opioid receptor (μOR).
Protocol 2: Genetic Validation of On-Target Effects using CRISPR-Cas9
Objective: To definitively determine if the mu-opioid receptor (μOR) is required for the biological activity of this compound using gene editing.
Materials:
-
A cell line that endogenously expresses μOR and shows a response to this compound.
-
CRISPR-Cas9 system components:
-
Cas9 nuclease expression vector.
-
Validated guide RNA (gRNA) targeting the μOR gene (OPRM1).
-
Non-targeting (scrambled) gRNA control.
-
-
Transfection reagent.
-
Antibodies for Western blot or flow cytometry to validate μOR knockout.
-
Reagents for your functional assay.
Methodology:
-
gRNA Design & Validation: Design and synthesize 2-3 gRNAs targeting an early exon of the OPRM1 gene.
-
Transfection: Co-transfect the host cell line with the Cas9 plasmid and an individual OPRM1-targeting gRNA. In parallel, create a control cell line by transfecting with Cas9 and a non-targeting gRNA.
-
Clonal Selection: Select single-cell clones and expand them.
-
Knockout Validation: Screen the clones to identify those with successful μOR knockout.
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Genotyping: Use PCR and Sanger sequencing to confirm frameshift-inducing insertions/deletions (indels) at the target site.
-
Protein Validation: Use Western blot or flow cytometry to confirm the complete absence of the μOR protein. Select a validated knockout clone and a non-targeting control clone for further experiments.
-
-
Functional Assay: Treat both the μOR knockout cells and the non-targeting control cells with this compound across a range of concentrations.
-
Data Analysis: Measure the biological response. The effect of this compound should be significantly attenuated or completely absent in the μOR knockout cells compared to the control cells.
CRISPR-Cas9 Target Validation Workflow
Caption: Step-by-step workflow for target validation using CRISPR-Cas9 gene editing.
References
- 1. Endogenous peptide Tyr-Pro-Trp-Gly-NH2 (this compound) is transported from the brain to the blood by peptide transport system-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiopioid properties of the TYR-MIF-1 family - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Tyr-W-MIF-1 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of the neuropeptide Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, a hydrophobic tetrapeptide.
Poor Peak Shape: Tailing, Broadening, and Splitting
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing in hydrophobic peptide separation is often due to secondary interactions with the stationary phase, peptide aggregation, or an inadequate concentration of the ion-pairing agent.[1]
-
Secondary Interactions: Unwanted interactions between the peptide and free silanol groups on silica-based columns can cause tailing.
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Peptide Aggregation: The hydrophobic nature of this compound, rich in aromatic residues like Tyrosine and Tryptophan, makes it prone to aggregation, leading to broad and tailing peaks.[1]
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Insufficient Ion-Pairing: A low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase can result in poor peak shape.[1]
Troubleshooting Steps:
-
Optimize Mobile Phase Additive: TFA is a common ion-pairing agent that effectively masks silanol interactions. Ensure a sufficient concentration (typically 0.1%) is present in both mobile phase A (aqueous) and B (organic).[1]
-
Increase Column Temperature: Elevating the column temperature can disrupt peptide aggregation and improve peak symmetry.[1]
-
Adjust Mobile Phase pH: Maintaining a low pH (around 2-3) with an acid like TFA ensures that the carboxyl groups are protonated, minimizing unwanted ionic interactions.
Q2: The peak for this compound appears broad. What adjustments can I make to achieve a sharper peak?
A2: Broad peaks can stem from poor mass transfer, slow interaction kinetics with the stationary phase, or on-column degradation.
Troubleshooting Steps:
-
Shallow the Gradient: A less steep gradient provides more time for the peptide to interact with the stationary phase and elute in a more focused band, resulting in a sharper peak.
-
Increase Column Temperature: Higher temperatures reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.
-
Optimize Flow Rate: While a lower flow rate can sometimes enhance peak shape, it will also increase the run time. Finding the optimal balance is key.
Q3: Why is my this compound peak splitting into two or more peaks?
A3: Peak splitting can be caused by several factors, including issues with the column, sample solvent incompatibility, or the presence of isomers.
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Column Void: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting.
-
Peptide Isomers: The presence of structural isomers of this compound could result in closely eluting or split peaks.
Troubleshooting Steps:
-
Column Maintenance: If a column void is suspected, it may need to be replaced. Using a guard column can help protect the analytical column.
-
Sample Solvent Matching: Whenever possible, dissolve the this compound sample in the initial mobile phase or a solvent with a weaker elution strength.
-
Method Optimization: Adjusting the gradient, temperature, or even the stationary phase chemistry may be necessary to resolve closely eluting species.
Retention Time and Resolution Issues
Q4: My retention time for this compound is shifting between injections. What could be the cause?
A4: Retention time variability is a common problem in HPLC and can often be traced back to the HPLC system or mobile phase preparation.
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Inadequate Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to shifts in retention time.
-
Temperature Fluctuations: Inconsistent column temperature can cause retention time variability.
Troubleshooting Steps:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the starting mobile phase composition before each injection.
-
Proper Mobile Phase Preparation: Prepare mobile phases fresh and ensure they are thoroughly mixed. Keep solvent reservoirs capped to minimize evaporation.
-
Use a Column Thermostat: Maintaining a constant and controlled column temperature is crucial for reproducible retention times.
Q5: How can I improve the resolution between this compound and other impurities?
A5: Improving resolution involves manipulating the selectivity and efficiency of the separation.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient will increase the separation window and can improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: While acetonitrile is common, trying a different organic solvent like methanol can alter the selectivity of the separation.
-
Select a Different Stationary Phase: If resolution is still an issue on a C18 column, consider a different stationary phase like C8 or Phenyl, which can offer different selectivities for aromatic peptides.
-
Adjust the Temperature: Temperature can affect selectivity. Experiment with different temperatures to see if the resolution of the critical pair improves.
Quantitative Data Summary
The following tables provide a summary of how different HPLC parameters can influence the separation of peptides like this compound.
Table 1: Effect of TFA Concentration on Peptide Peak Shape
| TFA Concentration | Peak Shape | Rationale |
| < 0.05% (v/v) | Poor (Tailing) | Insufficient ion-pairing leads to secondary interactions with the stationary phase. |
| 0.1% (v/v) | Good | Optimal concentration for ion-pairing and achieving symmetrical peaks. |
| > 0.1% (v/v) | May decrease recovery | Enhanced hydrophobic interactions can lead to stronger retention and potential sample loss. |
Table 2: Influence of Column Temperature on a Hydrophobic Peptide
| Temperature (°C) | Retention Time | Peak Width | Resolution |
| 30 | Decreases with increasing temp. | Decreases with increasing temp. | Can increase or decrease depending on the specific peptide pair. |
| 40 | ↓ | ↓ | Variable |
| 50 | ↓ | ↓ | Variable |
| 60 | ↓ | ↓ | Variable |
Illustrative data showing the general trend of decreased retention time and peak width with increasing temperature.
Table 3: General Guide for Stationary Phase Selection for Peptides
| Stationary Phase | Peptide Hydrophobicity | Retention Characteristics |
| C18 | High | High retention, good for small to medium-sized hydrophobic peptides like this compound. |
| C8 | Moderate to High | Medium retention, can be a good alternative to C18 for optimizing selectivity. |
| C4 | Low to Moderate | Low retention, generally used for larger, more hydrophobic proteins. |
This table provides general guidance; the optimal column choice is peptide-dependent.
Experimental Protocols
Protocol 1: Sample Preparation for this compound
-
Initial Solubility Test: Test the solubility of a small amount of lyophilized this compound in various solvents (e.g., water with 0.1% TFA, 50% acetonitrile, DMSO). Due to its hydrophobic nature, it may have limited solubility in purely aqueous solutions.
-
Dissolution: Dissolve the peptide in the strongest solvent in which it is readily soluble, using the minimum volume necessary.
-
Dilution: If a strong organic solvent like DMSO was used, dilute the sample with the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration suitable for injection. The final concentration of the strong solvent should be low enough to not cause peak distortion.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with the solvents used to remove any particulate matter.
Protocol 2: General HPLC Method Development for this compound
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: Start at 40°C.
-
Detection: UV at 214 nm (peptide backbone) and 280 nm (aromatic residues Tyr and Trp).
-
-
Scouting Gradient:
-
Perform an initial broad gradient run (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of this compound.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide eluted at 40% B, a new gradient could be 30% to 50% B over 20 minutes.
-
Perform several runs with varying gradient slopes to find the optimal balance between resolution and run time.
-
-
Temperature Optimization:
-
If peak shape is suboptimal, increase the column temperature in increments of 10°C (e.g., from 30°C to 60°C) and observe the effect on peak shape, retention time, and resolution.
-
Visualizations
References
Troubleshooting low yield in Tyr-W-MIF-1 purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yield during the purification of the neuropeptide Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a naturally occurring neuropeptide that demonstrates high selectivity for μ-opioid receptors, acting as a mixed μ2-opioid receptor agonist and μ1-opioid receptor antagonist.[1] Purification challenges often stem from its synthetic origin, typically through Solid-Phase Peptide Synthesis (SPPS), which can introduce various impurities. The presence of tryptophan in its sequence also makes it susceptible to oxidation.
Q2: What are the most common causes of low yield during this compound purification?
Low yield can originate from either the synthesis or the purification stage. Common issues include:
-
Inefficient Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling or deprotection steps during synthesis can lead to a low abundance of the full-length peptide in the crude product.
-
Peptide Precipitation: The peptide may precipitate during cleavage from the resin or in the purification buffers.
-
Suboptimal HPLC Conditions: Improper column selection, mobile phase composition, or gradient profile can result in poor separation and loss of product.
-
Oxidation of Tryptophan: The indole side chain of tryptophan is prone to oxidation, leading to byproducts and a decrease in the desired peptide.
-
Inaccurate Quantification: Overestimation of the crude peptide amount can lead to a perceived low yield after purification.
Q3: What level of purity and yield can I realistically expect?
While specific yield data for this compound is not extensively published, yields for solid-phase synthesis and purification of similar short peptides can vary widely. Purity of ≥95% is a common target for biological assays. The following table provides representative yields for other synthetic peptides to offer a general benchmark.
| Peptide Sequence | Synthesis Scale | Purification Method | Crude Yield (%) | Purified Yield (%) | Purity (%) |
| NBC112 | 5g resin | Manual SPPS | Not Reported | 64 | >95 |
| NBC759 | 5g resin | Manual SPPS | Not Reported | 78 | >95 |
| Model Tetrapeptide (phosphonated) | Not Specified | RP-HPLC | Not Reported | ~90 | >90 |
Note: This data is illustrative and not specific to this compound. Yields are highly dependent on the specific sequence and synthesis/purification protocols.
Troubleshooting Low Yield
This section provides a structured approach to troubleshooting low yield in your this compound purification workflow.
Problem 1: Low abundance of the target peptide in the crude material.
Possible Cause: Inefficient Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Steps:
-
Review Synthesis Protocol:
-
Coupling Reactions: Ensure a sufficient excess of amino acids and coupling reagents. For the Tyr-Pro-Trp-Gly-NH₂ sequence, pay special attention to the coupling after proline, which can be sterically hindered. A double coupling strategy may be beneficial.
-
Deprotection: Confirm complete removal of the Fmoc protecting group after each cycle. The Kaiser test can be used to detect free primary amines, although it is not applicable to the proline residue.
-
-
Analyze Crude Product: Before preparative HPLC, analyze a small aliquot of the crude peptide by analytical HPLC-MS to confirm the presence of the desired mass and estimate its relative abundance.
Problem 2: Poor peak shape and resolution during HPLC purification.
Possible Cause: Suboptimal chromatography conditions.
Troubleshooting Steps:
-
Column Selection: A C18 reversed-phase column is typically suitable for this compound purification.
-
Mobile Phase Optimization:
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used to improve peak shape.
-
Organic Modifier: Acetonitrile is the most common organic solvent for peptide purification.
-
-
Gradient Optimization: Develop a shallow gradient around the elution point of this compound, as determined by an initial analytical run. A gradient of 1% acetonitrile increase per minute is a good starting point.
-
Sample Preparation: Ensure the crude peptide is fully dissolved in the initial mobile phase. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution with the aqueous mobile phase. Always filter your sample before injection.[2]
Problem 3: Presence of multiple peaks close to the main product peak.
Possible Cause: Presence of synthesis-related impurities.
Troubleshooting Steps:
-
Identify Impurities: Use mass spectrometry (MS) to identify the nature of the impurities. Common impurities in synthetic peptides include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that have stopped growing prematurely.
-
Oxidized tryptophan: The addition of 16 Da to the mass of the peptide.
-
Incomplete deprotection: Residual protecting groups from synthesis.
-
-
Optimize HPLC for Separation: Adjust the gradient to improve the resolution between the desired peptide and the identified impurities.
-
Optimize Synthesis: If a particular impurity is prevalent, revisit the SPPS protocol to minimize its formation. For example, to reduce tryptophan oxidation, consider using scavengers during cleavage.
Experimental Protocols
General Protocol for this compound Purification by Preparative RP-HPLC
This protocol provides a general guideline. Optimization will be required for your specific instrumentation and crude peptide quality.
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A (see below).
-
If solubility is low, use a small amount of acetonitrile or DMSO to dissolve the peptide, then dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: Based on an initial analytical run, create a shallow gradient around the elution point of this compound. For example, if the peptide elutes at 35% Mobile Phase B in a fast analytical gradient, a preparative gradient could be 25-45% Mobile Phase B over 40 minutes.
-
Flow Rate: Adjust according to the column diameter.
-
Detection: Monitor at 220 nm (peptide bond) and 280 nm (tyrosine and tryptophan).[3]
-
-
Fraction Collection: Collect fractions across the main peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC-MS to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound synthesis and purification.
Mu-Opioid Receptor Signaling Pathway
This compound interacts with μ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist to the receptor initiates a signaling cascade.
Caption: Simplified μ-opioid receptor signaling cascade.
References
Ensuring consistent Tyr-W-MIF-1 activity across experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent activity of Tyr-W-MIF-1 across experimental batches. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Tyr-Pro-Trp-Gly-NH2) is a synthetic tetrapeptide that is a selective ligand for the µ-opioid receptor (MOR). It is a member of the Tyr-MIF-1 family of peptides and can exhibit both opioid agonist and antagonist properties, depending on the experimental context. Its primary mechanism of action is through binding to and modulating the activity of the µ-opioid receptor, a G-protein coupled receptor (GPCR).
Q2: How should I properly store and handle lyophilized this compound powder?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Lyophilized powder is the most stable form.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or colder | Minimizes chemical degradation over the long term. |
| Light Exposure | Store in the dark (e.g., in an amber vial or a dark box) | The tryptophan residue in this compound is susceptible to photo-oxidation. |
| Moisture | Keep in a tightly sealed container with desiccant | Peptides are hygroscopic; moisture absorption can lead to hydrolysis and degradation. |
| Before Opening | Allow the vial to warm to room temperature in a desiccator | Prevents condensation from forming inside the vial, which can compromise peptide stability. |
| Initial Handling | Briefly centrifuge the vial | Ensures that all the lyophilized powder is at the bottom of the vial before reconstitution. |
Q3: What is the recommended procedure for reconstituting this compound?
Reconstitution is a critical step where variability can be introduced. Following a consistent protocol is essential.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Sterile, distilled water | For concentrations up to 2 mg/mL. |
| Alternative Solvent | Acetonitrile | For concentrations higher than 2 mg/mL. |
| Solvent for Trp-containing peptides | Use oxygen-free (degassed) solvents | The tryptophan (W) residue is prone to oxidation. |
| Reconstitution Process | Add the solvent to the vial and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking. | Vigorous shaking can cause peptide aggregation. |
| Stock Solution Storage | Aliquot the reconstituted peptide into single-use volumes and store at -20°C. | Avoids repeated freeze-thaw cycles which can lead to peptide degradation. |
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
This is a common issue that can arise from several factors related to peptide integrity and experimental setup.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | - Ensure the peptide has been stored correctly (see FAQ 2).- Prepare fresh stock solutions from lyophilized powder.- Avoid multiple freeze-thaw cycles of stock solutions. |
| Incorrect Peptide Concentration | - Confirm the net peptide content of your vial (often 70-90% of the total weight due to counter-ions like TFA).- Perform a concentration determination of your stock solution using a method like UV spectrophotometry at 280 nm (due to the Tyr and Trp residues). |
| Oxidation | - Use degassed solvents for reconstitution, especially for long-term storage of solutions.- Minimize exposure of the peptide solution to air. |
| Cellular Health and Passage Number | - Ensure the cells used are healthy, within a consistent and low passage number range, and show good morphology.- High passage numbers can lead to altered receptor expression and signaling. |
| Assay Conditions | - Optimize serum concentration in your assay medium, as serum components can sometimes interfere with peptide activity.- Ensure consistent incubation times and temperatures. |
Issue 2: My this compound solution appears cloudy or shows visible precipitates.
Precipitation indicates that the peptide is not fully soluble at the prepared concentration, which will lead to inaccurate dosing and inconsistent results.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | - Try sonicating the solution briefly to aid dissolution.- If using an aqueous buffer, check the pH. This compound has a net neutral charge; adjusting the pH slightly away from neutral may improve solubility.- For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or acetonitrile before diluting with the aqueous buffer can help. However, ensure the final concentration of the organic solvent is compatible with your assay. |
| Aggregation | - Avoid vigorous vortexing during reconstitution.- Store the peptide solution at the recommended temperature and avoid temperature fluctuations. |
Experimental Protocols
1. Quality Control of this compound Stock Solution
To ensure consistency, it is recommended to perform a quality control check on newly prepared stock solutions.
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Objective: To verify the purity and concentration of the this compound stock solution.
-
Procedure:
-
Prepare a standard curve using a known concentration of a reference standard of this compound.
-
Inject a small volume of your newly prepared stock solution into the HPLC system.
-
Use a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Compare the peak area of your sample to the standard curve to determine the concentration. The presence of a single major peak will confirm the purity.
-
2. In Vitro Bioassay: cAMP Inhibition Assay
This assay measures the functional activity of this compound by quantifying its ability to inhibit adenylyl cyclase activity through the Gαi-coupled µ-opioid receptor.
-
Cell Line: A cell line endogenously or recombinantly expressing the human µ-opioid receptor (e.g., HEK293-µOR, CHO-µOR).
-
Principle: Activation of the µ-opioid receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Methodology:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with a known concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Incubate for the optimized duration.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Generate a dose-response curve and calculate the EC50 value for this compound.
-
Visualizations
Signaling Pathway of this compound via the µ-Opioid Receptor
Caption: this compound signaling cascade via the µ-opioid receptor.
Experimental Workflow for Ensuring Consistent this compound Activity
Caption: Workflow for consistent this compound experimentation.
Troubleshooting Logic for Inconsistent this compound Activity
Caption: Decision tree for troubleshooting inconsistent results.
Mitigating potential Tyr-W-MIF-1 peptide aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential aggregation of the Tyr-W-MIF-1 peptide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a synthetic tetrapeptide with the amino acid sequence Tyr-Pro-Trp-Gly-NH2. It is an analogue of the endogenous peptide MIF-1 and is known to be a selective ligand for the μ-opioid receptor.[1] Peptide aggregation, the self-association of peptide monomers into larger, often insoluble complexes, is a significant concern as it can lead to a loss of biological activity, inaccurate quantification, and potential immunogenicity in therapeutic applications.
Q2: What are the primary factors that can induce this compound aggregation?
A2: Several factors can contribute to peptide aggregation, including:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH: The solubility of a peptide is generally lowest at its isoelectric point (pI). Operating at a pH away from the pI can help maintain solubility.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions.
-
Ionic Strength: The effect of salt concentration can be complex, either stabilizing or destabilizing the peptide depending on the specific ions and their concentration.
-
Mechanical Stress: Agitation or shear stress, such as vigorous vortexing or repeated freeze-thaw cycles, can induce aggregation.
-
Presence of Hydrophobic Surfaces: Contact with hydrophobic surfaces (e.g., certain plastics, air-water interface) can promote peptide unfolding and subsequent aggregation.
Q3: How can I visually identify if my this compound solution has aggregated?
A3: Aggregation may be indicated by the appearance of cloudiness, turbidity, or visible precipitates in the solution. A clear, transparent solution is generally indicative of a well-dissolved, non-aggregated peptide.
Q4: What is the recommended solvent for this compound?
A4: For concentrations up to 2 mg/ml, sterile distilled water is a suitable solvent. For higher concentrations, the use of acetonitrile is recommended. It is always advisable to first attempt to dissolve a small amount of the peptide to test its solubility before preparing a bulk solution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate this compound aggregation.
Issue 1: Peptide fails to dissolve completely or forms a cloudy solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration is too high | Dilute the peptide solution with the recommended solvent. | Reducing the concentration decreases the probability of intermolecular collisions that lead to aggregation. |
| pH is near the isoelectric point (pI) | Adjust the pH of the buffer. Since this compound is a basic peptide, using a slightly acidic buffer (e.g., pH 5-6) can increase its net positive charge and promote repulsion between peptide molecules. | Electrostatic repulsion between similarly charged peptide molecules can prevent them from aggregating. |
| Inappropriate solvent | If using an aqueous buffer, try dissolving the peptide first in a small amount of an organic solvent like DMSO or acetonitrile and then slowly adding it to the aqueous buffer with gentle stirring. | Organic solvents can disrupt hydrophobic interactions that often drive peptide aggregation. |
| Low Temperature | Gently warm the solution to 37°C. | Increasing the temperature can sometimes improve the solubility of peptides. However, prolonged heating should be avoided as it can also promote aggregation. |
Issue 2: Peptide solution becomes cloudy or precipitates over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Storage conditions are not optimal | Store the peptide solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. | Repeated freezing and thawing can introduce mechanical stress and promote aggregation at the ice-liquid interface. |
| Interaction with container surface | Use low-protein-binding microcentrifuge tubes. | This minimizes the interaction of the peptide with the container surface, which can be a nucleation site for aggregation. |
| Presence of nucleating agents | Filter the peptide solution through a 0.22 µm sterile filter. | This removes any particulate matter that could act as a seed for aggregation. |
| Buffer instability | Ensure the buffer components are stable and compatible with the peptide. Consider adding excipients like sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol, mannitol) to the buffer. | Excipients can stabilize the native conformation of the peptide and reduce its propensity to aggregate. |
Experimental Protocols
Protocol 1: Solubilization of this compound Peptide
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
For a concentration up to 2 mg/ml, add the appropriate volume of sterile, distilled water to the vial.
-
For concentrations above 2 mg/ml, first dissolve the peptide in a minimal amount of acetonitrile and then dilute to the final concentration with sterile, distilled water or an appropriate buffer.
-
Gently swirl or pipet the solution to dissolve the peptide. Avoid vigorous vortexing.
-
If solubility is still an issue, sonicate the solution in a water bath for short intervals (e.g., 10-15 seconds) while keeping the sample on ice to prevent heating.
Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay
This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregates.
Materials:
-
This compound peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare the this compound peptide solution at the desired concentration in the assay buffer.
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
In a 96-well plate, add the this compound solution and the ThT working solution to each well. Include control wells with buffer and ThT only.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a desired temperature (e.g., 37°C) in the plate reader.
-
Monitor the fluorescence intensity at regular intervals. An increase in fluorescence indicates the formation of ThT-positive aggregates.
Protocol 3: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique to measure the size distribution of particles in a solution.
Procedure:
-
Prepare the this compound solution in a suitable, filtered buffer.
-
Ensure the sample is free of dust and other particulates by filtering it through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Acquire the data. The presence of larger particles (aggregates) will be indicated by a shift in the size distribution profile towards larger hydrodynamic radii.
Data Presentation
Table 1: Factors Influencing this compound Aggregation and Recommended Mitigation Strategies.
| Factor | Effect on Aggregation | Mitigation Strategy |
| Peptide Concentration | Increased concentration leads to a higher rate of aggregation. | Work with the lowest feasible concentration. Prepare fresh solutions and avoid long-term storage of concentrated stocks. |
| pH | Aggregation is maximal at the isoelectric point (pI). | Adjust the pH of the solution to be at least 1-2 units away from the pI. For the basic this compound, a slightly acidic pH may be beneficial. |
| Temperature | Higher temperatures can accelerate aggregation kinetics. | Conduct experiments at the lowest practical temperature. Store stock solutions at -20°C or -80°C. |
| Ionic Strength | Can either increase or decrease aggregation depending on the salt and its concentration. | Optimize the salt concentration in the buffer. Start with a low ionic strength buffer (e.g., 10-50 mM). |
| Excipients | Can stabilize the peptide and prevent aggregation. | Add stabilizing excipients such as sugars (e.g., 5% sucrose), polyols (e.g., 5% glycerol), or non-ionic surfactants (e.g., 0.01% Polysorbate 80). |
Visualizations
Caption: Troubleshooting workflow for this compound peptide aggregation.
Caption: Hypothesized signaling pathway of this compound via the μ-opioid receptor.
References
Technical Support Center: Refining Animal Models for Tyr-W-MIF-1 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal model studies for the endogenous peptide Tyr-W-MIF-1.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound (Tyrosine-Proline-Tryptophan-Glycinamide) is an endogenous tetrapeptide that belongs to the Tyr-MIF-1 family of neuropeptides. It is a selective ligand for the mu-opioid receptor and exhibits both agonist and antagonist properties in a dose-dependent manner.[1] |
| What are the primary research applications for this compound in animal models? | Animal models are primarily used to investigate the role of this compound in analgesia, reward processing, and its potential antidepressant and anti-stress effects.[1][2][3] |
| What are the common animal models used for this compound research? | Mice and rats are the most common animal models. Specific strains like Sprague-Dawley and Wistar rats are often used.[4] |
| How is this compound typically administered in animal studies? | Common routes of administration include intracerebroventricular (ICV), intrathecal (i.t.), and intraperitoneal (IP) injections. The choice of administration route depends on the specific research question and the target site of action. |
| What is the stability of this compound in solution? | While specific data for this compound is limited, the related peptide Tyr-MIF-1 shows extreme stability in cerebrospinal fluid (CSF) with a calculated half-life of 11.4 days. For in vitro and in vivo studies, it is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C for short-term and long-term storage, respectively, to minimize degradation. |
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Studies
Question: We are observing significant variability and sometimes contradictory results (e.g., analgesia at one dose, no effect or antagonism at another) in our dose-response studies with this compound. What could be the cause and how can we address it?
Answer:
This is a common challenge in this compound research due to its mixed agonist/antagonist profile at the mu-opioid receptor.
Possible Causes and Solutions:
-
Dose-Dependent Biphasic Effects: this compound can act as a mu-opioid receptor agonist at higher doses, producing effects like analgesia, while at lower doses, it can act as an antagonist, blocking the effects of endogenous or exogenous opioids.
-
Recommendation: Conduct a wide and finely spaced dose-response curve to fully characterize the agonist and antagonist phases. Include both a positive control (e.g., morphine) and a saline control group.
-
-
Route of Administration: The bioavailability and central nervous system (CNS) penetration of this compound can vary significantly with the route of administration, influencing the effective concentration at the receptor.
-
Recommendation: If using peripheral administration (e.g., IP), consider that the peptide needs to cross the blood-brain barrier. While this compound is transported across the BBB, the efficiency may vary. Direct central administration (e.g., ICV) can provide more consistent CNS concentrations.
-
-
Metabolism: this compound can be metabolized in different brain regions at varying rates, which can affect its local concentration and activity.
-
Recommendation: Be consistent with the timing of behavioral testing after administration. Consider including satellite animal groups for pharmacokinetic analysis to correlate plasma and brain levels with behavioral outcomes.
-
Issue 2: Inconsistent Results in Behavioral Assays
Question: Our results from behavioral assays, such as the tail-flick test for analgesia or conditioned place preference, are not consistent across experiments. What are the potential confounding factors?
Answer:
In addition to the dose-response issues mentioned above, several factors related to the experimental setup can contribute to variability in behavioral assays.
Possible Causes and Solutions:
-
Animal Handling and Stress: Stress can induce analgesia and alter the animal's response to pain and reward stimuli, potentially masking the effects of this compound.
-
Recommendation: Acclimate animals to the experimental room and handling procedures for several days before the experiment. Handle animals gently and consistently.
-
-
Choice of Behavioral Assay: The sensitivity of different behavioral assays to the effects of this compound may vary.
-
Recommendation: For analgesia, consider using multiple assays that measure different pain modalities (e.g., thermal vs. mechanical). For reward, the conditioned place preference (CPP) paradigm is a well-established model.
-
-
Injection Procedure: Improper injection technique, especially for ICV administration, can lead to inconsistent delivery of the peptide to the target brain region.
-
Recommendation: Ensure accurate stereotactic coordinates and a slow, consistent infusion rate. Verify cannula placement histologically at the end of the study. For IP injections, ensure the injection is into the peritoneal cavity and not into an organ.
-
Issue 3: Unexpected Side Effects
Question: We have observed "barrel-rolling" behavior in some animals after ICV administration of this compound. Is this a known side effect, and how should we interpret it?
Answer:
Yes, "barrel-rolling" has been reported as a short-lived side effect following ICV injection of this compound in rats.
Interpretation and Recommendations:
-
Not a Prerequisite for Analgesia: This behavior does not appear to be a prerequisite for the analgesic effects of the peptide.
-
Dose-Related Effect: It may be a dose-related phenomenon.
-
Recommendation: Carefully document the incidence and duration of this behavior in relation to the dose administered. If it interferes with the primary behavioral endpoint, consider using a lower dose that still produces the desired effect without inducing this side effect.
-
-
Exclude from Analysis: If an animal exhibits severe or prolonged barrel-rolling that could interfere with its performance in the behavioral task, it may be necessary to exclude that animal from the data analysis for that specific endpoint.
Quantitative Data Summary
Table 1: In Vivo Analgesic Effects of this compound in Rodents
| Species | Route of Administration | Behavioral Test | Dose Range | Effect | Reference |
| Mouse | Intracerebroventricular (ICV) | Tail-flick | ED50 = 31.4 µg | Dose-dependent analgesia | |
| Rat | Intracerebroventricular (ICV) | Tail-flick | Not specified | Significant increase in tail-flick latency | |
| Rat | Intraperitoneal (IP) | Paw-pressure & Tail-flick | 1 mg/kg | Antagonism of morphine-induced analgesia |
Table 2: Conditioned Place Preference (CPP) with this compound in Rats
| Route of Administration | Dose | Effect | Reference |
| Intracerebroventricular (ICV) | 200 µg | Agonist effect (induced CPP) | |
| Intracerebroventricular (ICV) | 25, 50, 100 µg | No antagonist effect on morphine-induced CPP |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) in Rats
This protocol is adapted from studies investigating the rewarding properties of this compound.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
-
House individually and maintain on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimate animals to the facility for at least one week before surgery.
2. Surgical Procedure (for ICV Administration):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle. Stereotactic coordinates for Wistar rats relative to bregma are typically: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 to ±1.6 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.
-
Secure the cannula with dental cement and anchor screws.
-
Allow a recovery period of at least one week.
3. Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
4. Experimental Phases:
-
Pre-conditioning (Baseline Preference):
-
On Day 1, place the rat in the central compartment and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference. Assign the non-preferred chamber as the drug-paired side and the preferred chamber as the vehicle-paired side (unbiased design).
-
-
Conditioning (Days 2-7):
-
Perform conditioning trials once daily for six days, alternating between drug and vehicle injections.
-
Drug Conditioning: Inject this compound (e.g., 200 µg in saline for agonist effect) via the ICV cannula and immediately confine the rat to the drug-paired chamber for 30 minutes.
-
Vehicle Conditioning: Inject saline and confine the rat to the vehicle-paired chamber for 30 minutes.
-
-
Post-conditioning (Test Day):
-
On Day 8, place the rat in the central compartment with free access to all chambers for 15-20 minutes (no injection).
-
Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.
-
5. Data Analysis:
-
Analyze the data using a paired t-test or a two-way ANOVA to compare the time spent in the drug-paired chamber before and after conditioning.
Protocol 2: Tail-Flick Test for Analgesia in Rats
This protocol is a standard method for assessing spinal nociceptive reflexes.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimate animals to the testing procedure for several days to minimize stress-induced analgesia.
2. Apparatus:
-
A tail-flick analgesia meter with a radiant heat source.
3. Procedure:
-
Baseline Latency:
-
Gently restrain the rat and place its tail over the radiant heat source.
-
Measure the time it takes for the rat to flick its tail away from the heat. This is the baseline latency.
-
Apply a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.
-
Take at least two baseline measurements and average them.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., ICV or IP).
-
-
Post-treatment Latency:
-
Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, and 90 minutes).
-
-
Data Calculation:
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
4. Data Analysis:
-
Analyze the data using a repeated-measures ANOVA to compare the %MPE between treatment groups over time.
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound.
Caption: Experimental workflow for Conditioned Place Preference.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Analgesic effects of this compound: a mixed mu2-opioid receptor agonist/mu1-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged analgesia after intracerebroventricular this compound (Tyr-Pro-Trp-Gly-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tyr-W-MIF-1 and MIF-1 on Catalepsy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both MIF-1 (Pro-Leu-Gly-NH2) and the Tyr-MIF-1 family of peptides, which includes Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) and Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), have been shown to modulate catalepsy, a condition often induced experimentally by dopamine D2 receptor antagonists like haloperidol. The primary mechanism of action appears to involve the modulation of central dopaminergic and opioid systems.
Available data suggests that both MIF-1 and Tyr-MIF-1 can inhibit haloperidol-induced catalepsy, indicating an activation of dopaminergic neuronal activity.[1] this compound, being a more selective ligand for the µ-opioid receptor than Tyr-MIF-1, is also expected to influence catalepsy, given the intricate interplay between the opioid and dopaminergic systems in motor control.
Quantitative Data Comparison
The following table summarizes the quantitative data from a study comparing the effects of MIF-1 and Tyr-MIF-1 on haloperidol-induced catalepsy in rats. It is important to note that this data is for Tyr-MIF-1 and is used here as a proxy for this compound due to the lack of direct comparative studies.
| Parameter | MIF-1 | Tyr-MIF-1 (as a proxy for this compound) | Reference |
| Maximal Effect on Catalepsy Inhibition | Occurred at 1.0 mg/kg | Occurred at 1.0 mg/kg | [1] |
| Dose-Response Relationship | Inverted U-shape | Inverted U-shape | [1] |
| Optimal Dose for Catalepsy Inhibition | 1.0 mg/kg (SC) | 1.0 mg/kg (SC) | [1] |
Experimental Protocols
The primary experimental model used to assess the effects of these peptides on catalepsy is the haloperidol-induced catalepsy test in rats .
Induction of Catalepsy
-
Animal Model: Male rats are commonly used.
-
Inducing Agent: Haloperidol, a dopamine D2 receptor antagonist, is administered to induce a cataleptic state.[1]
-
Dosage and Administration: A typical dose of haloperidol is 1.0 mg/kg, injected subcutaneously (SC) one hour before testing for catalepsy.
Measurement of Catalepsy (Bar Test)
-
Apparatus: A horizontal bar is placed at a specific height.
-
Procedure: The rat's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the rat to remove both paws from the bar (descent latency) is recorded as a measure of catalepsy. A longer latency indicates a more severe cataleptic state.
-
Peptide Administration: MIF-1 or Tyr-MIF-1 is typically administered subcutaneously (SC) 30 minutes before the catalepsy test.
Signaling Pathways
The effects of MIF-1 and the Tyr-MIF-1 family on catalepsy are mediated through their interactions with central neurotransmitter systems, primarily the dopaminergic and opioid pathways.
MIF-1 Signaling
MIF-1 is known to modulate dopaminergic activity. While it doesn't directly bind to dopamine receptors, it is thought to allosterically modulate them, influencing their affinity for dopamine and other ligands. This modulation of the dopaminergic system is the likely mechanism behind its anti-cataleptic effects.
This compound Signaling
This compound is a member of the Tyr-MIF-1 family and is characterized by its affinity for µ-opioid receptors. The interaction with the opioid system is crucial as opioid pathways are known to modulate the nigrostriatal dopamine system, which is heavily implicated in catalepsy. This compound's anti-cataleptic effects are likely mediated through its influence on this interconnected network. It has been shown to be an even more selective ligand for the mu-opioid receptor than Tyr-MIF-1.
Conclusion
Both MIF-1 and the Tyr-MIF-1 family of peptides, including this compound, demonstrate the potential to counteract catalepsy, primarily through the modulation of the central dopaminergic and opioid systems. The available data on Tyr-MIF-1 suggests that this compound, with its higher selectivity for the µ-opioid receptor, would likely exhibit at least a comparable, if not more potent, anti-cataleptic effect. Further direct comparative studies are warranted to fully elucidate the specific efficacy and mechanisms of this compound in ameliorating catalepsy. This information is critical for the development of novel therapeutic strategies for disorders involving motor disturbances.
References
A Comparative Guide to Tyr-W-MIF-1 and Naloxone as Mu-Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tyr-W-MIF-1 and naloxone as antagonists of the mu-opioid receptor (MOR). The information presented is based on available experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Naloxone |
| Receptor Activity | Mixed μ1-opioid receptor antagonist / μ2-opioid receptor agonist | Non-selective, competitive μ-opioid receptor antagonist |
| Binding Affinity (Ki) | ~71 nM for μ-opioid receptors | ~1.1 - 3.9 nM for μ-opioid receptors |
| In Vivo Effect | Can antagonize morphine- and DAMGO-induced analgesia | Potent and widely used to reverse opioid overdose and related effects |
| Chemical Nature | Endogenous neuropeptide (Tyr-Pro-Trp-Gly-NH2) | Synthetic derivative of oxymorphone |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and naloxone based on published experimental data.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [3H]DAMGO | Rat brain membranes | 71 | [1] |
| Naloxone | [3H]Naloxone | Rat brain membranes | 1.1 - 1.4 | [2] |
| Naloxone | Not Specified | Mu-opioid receptors | 2.3 | [3] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Agonist | pA2 Value | Reference |
| This compound | Guinea Pig Ileum | Morphine | Not Reported | |
| Naloxone | Guinea Pig Ileum | Morphine | 8.56 ± 0.22 | [4] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 3: In Vivo Antagonist Activity
| Antagonist | Agonist | Animal Model | Route of Administration | ED50 | Reference |
| Naloxone | This compound | Mouse (Tail-flick) | Intracerebroventricular (i.c.v.) | 4.46 nmol | [4] |
| Naloxone | This compound | Mouse (Tail-flick) | Intrathecal (i.t.) | 0.12 nmol |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Intrathecal this compound produces potent, naloxone-reversible analgesia modulated by alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyr-MIF-1 and hemorphin can act as opiate agonists as well as antagonists in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pA2 Online - Volume 1 - Issue 2 - Physiology and Pharmacology at the University of Manchester [pa2online.org]
- 4. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Activity of Tyr-W-MIF-1 on Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of the tetrapeptide Tyr-W-MIF-1 at opioid receptors against other relevant endogenous and exogenous opioid ligands. The data presented herein is supported by experimental findings from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel opioid receptor modulators.
Comparative Analysis of Opioid Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter in determining its potential pharmacological activity. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. The data summarized in Table 1 compares the Ki values of this compound with the endogenous opioid peptide Tyr-MIF-1, the highly selective mu-opioid agonist Endomorphin-1, and the non-selective opioid antagonist Naloxone at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Table 1: Comparison of Opioid Receptor Binding Affinities (Ki in nM)
| Compound | µ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) |
| This compound | 71[1] | ~14,200[1] | ~14,200[1] |
| Tyr-MIF-1 | 1,000[1] | ~400,000[1] | ~700,000 |
| Endomorphin-1 | 0.36 | >10,000 | >10,000 |
| Naloxone | 1.1 - 2.3 | 16 - 67.5 | 2.5 - 12 |
Note: Ki values for this compound at δ and κ receptors were calculated based on its reported 200-fold selectivity for the µ receptor. Similarly, values for Tyr-MIF-1 at δ and κ receptors were calculated based on its reported 400- and 700-fold selectivity for the µ receptor, respectively.
The data clearly indicates that this compound possesses a significantly higher affinity for the µ-opioid receptor compared to Tyr-MIF-1. Furthermore, this compound demonstrates a remarkable selectivity for the µ-opioid receptor over the δ and κ subtypes. While Endomorphin-1 exhibits the highest affinity and selectivity for the µ-receptor among the agonists, this compound's profile suggests it is a potent and selective µ-opioid ligand. Naloxone, as expected, shows high affinity across all three receptor subtypes, consistent with its role as a non-selective antagonist.
In Vitro Functional Activity of this compound
Beyond binding affinity, the functional activity of a ligand determines whether it activates (agonist) or blocks (antagonist) the receptor. In vitro functional assays, such as the guinea pig ileum assay and electrophysiological recordings, provide insights into a compound's intrinsic efficacy and potency.
Studies have demonstrated that this compound acts as an opiate agonist in the guinea pig ileum, an effect that can be reversed by the opioid antagonist naloxone. This confirms that its biological activity is mediated through opioid receptors. Further in vitro studies using intracellular recordings of rat locus coeruleus neurons have shown that this compound causes a dose-dependent inhibition of spontaneous firing, with a half-maximal inhibitory concentration (IC50) of 3.8 µM. This provides a quantitative measure of its functional potency as an inhibitory neuromodulator.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69,593 for κ-receptors).
-
Test compound (this compound or comparators).
-
Non-specific binding control (e.g., Naloxone at a high concentration).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound (agonist).
-
GDP (to enhance agonist-stimulated binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity on the filters.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
Visualizing Key Processes
To further aid in the understanding of the experimental and biological contexts, the following diagrams illustrate the workflow of a radioligand binding assay and the canonical opioid receptor signaling pathway.
References
Tyr-W-MIF-1: A Comparative Analysis of its Cross-Reactivity with Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of Tyr-W-MIF-1 across various peptide receptors. The information is compiled from peer-reviewed scientific literature and presented to aid in the research and development of novel therapeutics targeting these pathways.
Summary of this compound Receptor Binding Profile
This compound (Tyr-Pro-Trp-Gly-NH2) is an endogenous peptide that primarily interacts with opioid receptors, displaying a notable selectivity for the mu (µ)-opioid receptor.[1] While it belongs to the Tyr-MIF-1 family of peptides, which are known to have their own specific non-opiate binding sites, quantitative data on this compound's affinity for other peptide receptors, such as cholecystokinin (CCK) and neuropeptide FF (NPFF) receptors, is limited in publicly available literature.[2][3][4]
Quantitative Analysis of Receptor Binding
The binding affinity of this compound to opioid receptors has been characterized using radioligand binding assays. The inhibition constant (Ki) is a measure of the peptide's binding affinity, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Mu (µ)-Opioid | This compound | 71 | [1] |
| Delta (δ)-Opioid | This compound | ~14,200 (200-fold lower than µ) | |
| Kappa (κ)-Opioid | This compound | ~14,200 (200-fold lower than µ) |
Note: The Ki values for delta and kappa receptors are estimated based on the reported 200-fold selectivity for the mu receptor.
Cross-Reactivity with Other Peptide Receptors
-
Cholecystokinin (CCK) Receptors: Some studies suggest an interaction between the Tyr-MIF-1 family and CCK receptors, but direct binding assays with this compound have not been extensively reported. One study showed that CCK-8 did not significantly inhibit the binding of a radiolabeled Tyr-MIF-1 analog, suggesting low affinity.
-
Neuropeptide FF (NPFF) Receptors: The NPFF system is another area of interest for potential cross-reactivity due to its role in opioid modulation. However, direct binding studies of this compound to NPFF receptors are lacking. It has been noted that NPFF itself does not show significant affinity for opioid receptors.
Signaling Pathways
This compound exerts its effects primarily through G-protein coupled receptors (GPCRs), particularly the µ-opioid receptor. Upon binding, it initiates a signaling cascade that can have both agonistic and antagonistic effects.
Caption: General signaling pathway of this compound via the µ-opioid receptor.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., this compound) for a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ-receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of radioligand binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Guinea Pig Ileum Bioassay
This is a classic functional assay to determine the opioid-like (agonist) or anti-opioid (antagonist) activity of a compound.
Objective: To assess the functional effect of this compound on the contractility of guinea pig ileum, which is rich in opioid receptors.
Materials:
-
Isolated guinea pig ileum segment.
-
Organ bath with Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic transducer and recording system.
-
Electrical field stimulator.
-
This compound and reference opioid agonists/antagonists.
Procedure:
-
Mount a segment of the guinea pig ileum in the organ bath.
-
Apply electrical field stimulation to induce twitch contractions.
-
Record the baseline contractile responses.
-
Add increasing concentrations of this compound to the organ bath and record the effect on twitch amplitude. A decrease in amplitude suggests agonist activity.
-
To test for antagonist activity, pre-incubate the tissue with this compound and then add a known opioid agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
Functional Assays: cAMP and Intracellular Calcium Mobilization
These cell-based assays measure the downstream effects of receptor activation.
-
cAMP Assay: Opioid receptors are typically Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Assays that measure changes in cAMP can therefore be used to determine the functional activity of this compound.
-
Intracellular Calcium Mobilization Assay: Activation of some GPCRs can lead to the release of intracellular calcium stores. Measuring changes in intracellular calcium concentration using fluorescent dyes can be another indicator of receptor activation.
General Protocol for Cell-Based Functional Assays:
-
Culture cells expressing the receptor of interest.
-
Load the cells with a fluorescent indicator dye (for calcium assays) or use a commercial kit to measure cAMP levels.
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in fluorescence (for calcium) or the level of cAMP.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: General workflow for cell-based functional assays.
References
- 1. Mu, delta, and kappa opiate receptor binding of Tyr-MIF-1 and of this compound, its active fragments, and two potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Opioid Peptides Targeting Opioid Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyr-W-MIF-1 and Endomorphin Signaling at the Mu-Opioid Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of endogenous neuropeptides at the mu-opioid receptor (MOR) is critical for the development of novel therapeutics. This guide provides a detailed comparative analysis of two such peptide families: Tyr-W-MIF-1 and the endomorphins, focusing on their distinct signaling properties and the experimental methodologies used to characterize them.
Endomorphin-1 and endomorphin-2 are potent, highly selective endogenous agonists for the mu-opioid receptor, playing a significant role in pain modulation.[1][2] In contrast, this compound (Tyr-Pro-Trp-Gly-NH2), a member of the Tyr-MIF-1 family of peptides, exhibits a more complex pharmacological profile, demonstrating both agonist and antagonist activities at the mu-opioid receptor.[3][4][5] This comparative guide delves into the specifics of their signaling pathways, presents quantitative data on their receptor interactions, and provides detailed experimental protocols for their characterization.
Quantitative Comparison of Receptor Binding and Functional Activity
The interaction of this compound and endomorphins with the mu-opioid receptor has been quantified through various binding and functional assays. The following tables summarize key data from published studies, providing a direct comparison of their binding affinities (Ki) and functional potencies (EC50/ED50).
| Peptide | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | Mu-Opioid | [3H]-DAMGO | Rat Brain | 71 | |
| Mu1-Opioid | [125I]-FK-33824 | Bovine Thalamus | 45.3 | ||
| Mu2-Opioid | [3H]-Naloxone + | Bovine Thalamus | 28.5 | ||
| Endomorphin-1 | Mu-Opioid | [3H]-DAMGO | Rat Brain | 0.36 | |
| Mu-Opioid | Not Specified | CHO-K1 cells | 1.11 | ||
| Endomorphin-2 | Mu-Opioid | [3H]-DAMGO | Rat Brain | 0.69 | |
| Mu-Opioid | [3H]-Endomorphin-2 | Rat Brain | 1.77 (Kd) |
Table 1: Comparative Binding Affinities (Ki) of this compound and Endomorphins for the Mu-Opioid Receptor.
| Peptide | Assay | Tissue/Cell Line | EC50/ED50 (nM) | Maximal Stimulation (%) | Reference |
| This compound | [35S]GTPγS Binding | SH-SY5Y Membranes | 2000 | 5 | Zadina et al., 1998 |
| Analgesia (i.c.v.) | Mouse | 31,400 (µg) | N/A | ||
| Endomorphin-1 | [35S]GTPγS Binding | SH-SY5Y Membranes | 38 | 47 | Zadina et al., 1998 |
| Endomorphin-2 | [35S]GTPγS Binding | SH-SY5Y Membranes | 64 | 43 | Zadina et al., 1998 |
Table 2: Comparative Functional Activity of this compound and Endomorphins.
Signaling Pathways
Endomorphins act as classical full agonists at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). Their binding initiates a canonical inhibitory signaling cascade. In contrast, this compound displays a mixed agonist-antagonist profile, suggesting a more complex interaction with the receptor and its downstream effectors.
Endomorphin Signaling Pathway
Upon binding of endomorphins to the mu-opioid receptor, the associated heterotrimeric G-protein (Gαi/o) is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, including activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This combination of effects leads to neuronal hyperpolarization and reduced neurotransmitter release, resulting in the analgesic and other opioid effects.
Endomorphin Signaling Cascade at the Mu-Opioid Receptor.
This compound Signaling Pathway
The signaling of this compound is more intricate. It has been shown to act as an agonist at the µ2-opioid receptor subtype, likely leading to some degree of G-protein activation and downstream signaling similar to endomorphins. However, it also functions as an antagonist at the µ1-opioid receptor subtype, where it can block the signaling of other opioid agonists like morphine. This dual activity suggests that the overall effect of this compound is dependent on the relative expression of µ1 and µ2 receptor subtypes in a given tissue.
Dual Agonist/Antagonist Action of this compound.
Experimental Protocols
The characterization of this compound and endomorphin signaling relies on a suite of in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effects of this compound: a mixed mu2-opioid receptor agonist/mu1-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Opioid and antiopioid actions of Tyr-MIF-1, this compound and hemorphin-4 on rat locus coeruleus neurons: intracellular recording in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyr-W-MIF-1 and Tyr-MIF-1: Receptor Binding and Functional Divergence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Tyr-W-MIF-1 and Tyr-MIF-1, two endogenous neuropeptides with overlapping yet distinct pharmacological profiles. By examining their receptor binding affinities and functional activities, this document aims to elucidate the key differences that may inform future research and therapeutic development.
Introduction
Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) and its tryptophan-substituted analog, this compound (Tyr-Pro-Trp-Gly-NH2), are members of the Tyr-MIF-1 family of peptides, which have been shown to modulate opioid signaling and other central nervous system functions.[1] While structurally similar, the substitution of leucine with tryptophan imparts significant differences in their receptor interactions and subsequent biological effects. This guide synthesizes available experimental data to provide a clear comparison of these two important peptides.
Receptor Binding Profiles
The primary distinction between this compound and Tyr-MIF-1 lies in their affinity and selectivity for opioid receptors, particularly the mu-opioid receptor (MOR).
Opioid Receptor Binding
Quantitative data from radioligand binding assays consistently demonstrate that this compound exhibits a significantly higher affinity for mu-opioid receptors compared to Tyr-MIF-1. Both peptides show selectivity for the mu receptor over delta (DOR) and kappa (KOR) opioid receptors.[2]
| Peptide | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound | Mu (μ) | 71 | [3] |
| Mu1 (μ1) | Binds | [2] | |
| Mu2 (μ2) | Binds | [2] | |
| Tyr-MIF-1 | Mu (μ) | ~1000 | |
| Mu1 (μ1) | Binds | ||
| Mu2 (μ2) | Binds |
Table 1: Comparative Opioid Receptor Binding Affinities. This table summarizes the reported binding affinities (Ki) of this compound and Tyr-MIF-1 for mu-opioid receptors. Lower Ki values indicate higher binding affinity.
Macrophage Migration Inhibitory Factor (MIF) Receptor (CD74) Binding
While both peptides are structurally related to Macrophage Migration Inhibitory Factor (MIF), direct comparative binding studies of this compound and Tyr-MIF-1 to the MIF receptor, CD74, are not extensively available in the current literature. MIF itself binds to CD74, initiating a signaling cascade involved in inflammatory and immune responses. The potential interaction of this compound and Tyr-MIF-1 with this receptor system remains an area for further investigation to fully understand their physiological roles.
Functional Differences
The disparities in receptor binding translate to distinct functional activities, particularly in the context of analgesia and opioid modulation.
Analgesic and Anti-Opioid Effects
This compound generally displays more potent opioid-like agonist activity, inducing analgesia, whereas Tyr-MIF-1 is often characterized by its anti-opioid properties.
| Function | This compound | Tyr-MIF-1 | Reference |
| Analgesic Effect | Potent, mediated by mu-opioid receptors. | Weak or context-dependent. | |
| Anti-Opioid Effect | Can attenuate the effects of other opioids. | Potent antagonist of morphine-induced analgesia. |
Table 2: Functional Comparison of this compound and Tyr-MIF-1. This table highlights the key functional differences observed between the two peptides in in vivo studies.
Signaling Pathways
The differential receptor interactions of this compound and Tyr-MIF-1 suggest they modulate distinct downstream signaling cascades.
Opioid Receptor Signaling
Activation of mu-opioid receptors by agonists like this compound typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. This compound has been shown to stimulate G-protein activation, albeit to a lesser extent than classic opioid agonists like DAMGO. In contrast, as an anti-opioid peptide, Tyr-MIF-1 can antagonize these effects.
Figure 1: Opioid Receptor Signaling Pathway. This diagram illustrates the canonical signaling cascade initiated by the binding of a mu-opioid receptor agonist.
MIF-CD74 Signaling Pathway
The binding of MIF to its receptor CD74 initiates a signaling cascade that can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), promoting cell proliferation and inflammatory responses. The extent to which this compound and Tyr-MIF-1 engage this pathway is not yet fully elucidated and represents a critical area for future research.
Figure 2: General MIF-CD74 Signaling Pathway. This diagram outlines the signaling pathway activated upon MIF binding to its receptor CD74.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Tyr-MIF-1.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound and Tyr-MIF-1 for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain tissue).
-
Radioligand (e.g., [³H]DAMGO for mu-receptors).
-
Unlabeled competitor peptides (this compound, Tyr-MIF-1).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor peptide in the binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) and determine the Ki value using the Cheng-Prusoff equation.
Figure 3: Radioligand Binding Assay Workflow. This diagram shows the key steps in a competitive radioligand binding assay.
In Vivo Analgesia Assays
1. Tail-Flick Test
Objective: To assess the analgesic effects of this compound and Tyr-MIF-1 in response to a thermal stimulus.
Materials:
-
Male Wistar rats or mice.
-
Tail-flick apparatus with a radiant heat source.
-
Test peptides (this compound, Tyr-MIF-1) and vehicle control.
Procedure:
-
Acclimatize the animals to the testing environment and handling.
-
Administer the test peptide or vehicle via the desired route (e.g., intraperitoneally).
-
At a predetermined time after injection, place the animal's tail in the path of the radiant heat source.
-
Measure the latency for the animal to flick its tail away from the heat.
-
A longer latency period compared to the control group indicates an analgesic effect.
2. Hot-Plate Test
Objective: To evaluate the analgesic response to a constant temperature thermal stimulus.
Materials:
-
Mice.
-
Hot-plate apparatus set to a specific temperature (e.g., 55°C).
-
Test peptides and vehicle control.
Procedure:
-
Acclimatize the mice to the testing room.
-
Administer the test peptide or vehicle.
-
At a specified time post-administration, place the mouse on the hot plate.
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
An increased latency to respond indicates analgesia.
References
Probing Opioid Receptor Subtype Selectivity with the Tyr-W-MIF-1 Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Tyr-W-MIF-1 analog and its performance in comparison to other opioid receptor ligands. The information presented is supported by experimental data to aid in the exploration of opioid receptor subtype selectivity. This compound (Tyr-Pro-Trp-Gly-NH2) is an endogenous peptide that demonstrates notable selectivity for the µ-opioid receptor, making it a valuable tool for investigating the nuanced roles of opioid receptor subtypes in various physiological and pathological processes.[1][2]
Comparative Analysis of Receptor Binding and Functional Activity
The selectivity of this compound for the µ-opioid receptor is a key characteristic that distinguishes it from other endogenous and synthetic opioids. This section presents quantitative data comparing the binding affinities and functional potencies of this compound with other well-characterized opioid ligands.
Opioid Receptor Binding Affinities
The binding affinity of a ligand to its receptor is a primary determinant of its potency and selectivity. The following table summarizes the equilibrium dissociation constants (Ki) of this compound and other standard opioid ligands for the µ (mu), δ (delta), and κ (kappa) opioid receptors. Lower Ki values indicate higher binding affinity.
| Ligand | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | µ/δ Selectivity Ratio | µ/κ Selectivity Ratio | Reference |
| This compound | 71 | >10,000 | >10,000 | >140 | >140 | [1] |
| Tyr-MIF-1 | 1000 | >10,000 | >10,000 | >10 | >10 | [1] |
| DAMGO | ~2.3 | 230 | 4600 | ~100 | ~2000 | |
| Endomorphin-1 | 0.34 | 16.2 | 4300 | 47.6 | 12647 | |
| Endomorphin-2 | 0.65 | 4.8 | 15.4 | 7.4 | 23.7 | |
| Morphine | 1.2 | 230 | 340 | 191.7 | 283.3 |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.
Functional Activity at the µ-Opioid Receptor
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The data below compares the potency (EC50 or ED50) and efficacy of this compound with other ligands in assays measuring G-protein activation and analgesic effects.
| Ligand | Assay | Potency (EC50/ED50) | Efficacy | Reference |
| This compound | GTPγS Binding | 2 µM | Low Stimulation (5% above basal) | |
| This compound | Analgesia (i.c.v.) | 31.4 µg | Dose-dependent analgesia | [3] |
| DAMGO | GTPγS Binding | 49 ± 8 nM | Full Agonist (60 ± 9% stimulation) | |
| Endomorphin-1 | GTPγS Binding | 38 ± 8 nM | Full Agonist (47 ± 9% stimulation) | |
| Endomorphin-2 | GTPγS Binding | 64 ± 13 nM | Full Agonist (43 ± 6% stimulation) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key experiments used to characterize the interaction of this compound with opioid receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Receptor Source: Rat brain homogenates or cell membranes from cell lines expressing the desired opioid receptor subtype (e.g., CHO-µ, HEK293-δ, HEK293-κ).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).
-
Test Compound: this compound analog.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., naloxone) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Prepare serial dilutions of the this compound analog in assay buffer.
-
In a 96-well plate, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the this compound analog.
-
For total binding wells, add only the receptor and radioligand.
-
For non-specific binding wells, add the receptor, radioligand, and a high concentration of naloxone.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound analog.
-
Agonist Control: A known full agonist for the receptor (e.g., DAMGO for µ-receptors).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the this compound analog and the agonist control.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound or control.
-
Incubate for a short period to allow for ligand binding.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the dose-response curve.
Guinea Pig Ileum Bioassay
This classic ex vivo functional assay assesses the agonist or antagonist properties of a compound on the contractility of the guinea pig ileum, which is rich in µ and κ opioid receptors.
Principle: Opioid agonists inhibit the electrically stimulated contractions of the ileum by inhibiting the release of acetylcholine from myenteric plexus neurons.
Procedure Outline:
-
A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
The tissue is subjected to electrical field stimulation to induce regular twitch contractions, which are recorded using an isometric transducer.
-
After a stabilization period, cumulative concentrations of the this compound analog are added to the organ bath.
-
The inhibitory effect on the twitch response is measured as a percentage of the baseline contraction.
-
An IC50 value can be determined from the concentration-response curve.
-
To assess antagonist activity, the assay is performed in the presence of a known opioid agonist (e.g., morphine), and the ability of the this compound analog to reverse the agonist-induced inhibition is measured.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the key pathways and workflows.
Caption: Signaling pathway of this compound at the µ-opioid receptor.
Caption: Experimental workflow for characterizing this compound.
Caption: Structure-activity relationship of this compound analogs.
References
- 1. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Physiological Role of Tyr-W-MIF-1: A Comparative Guide to Research Models
For Researchers, Scientists, and Drug Development Professionals
Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide belonging to the Tyr-MIF-1 family of neuropeptides that exhibits complex modulatory effects on the central nervous system.[1] Its dualistic nature as both an agonist and antagonist at mu-opioid receptors presents a compelling case for its role in pain perception, stress responses, and reward pathways.[2][3] However, the validation of its precise physiological functions has been undertaken without the availability of a specific knockout mouse model. This guide provides a comprehensive comparison of the existing in vivo and in vitro models used to elucidate the physiological significance of this compound, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methodologies for their investigations.
Comparative Analysis of Research Models
Given the absence of a dedicated this compound knockout mouse model, researchers have employed a variety of pharmacological and behavioral models to probe its functions. The following sections compare these alternative approaches, presenting quantitative data in a structured format for ease of comparison.
In Vivo Models: Pharmacological and Behavioral Assays
In vivo studies have been instrumental in characterizing the systemic effects of this compound. These typically involve the administration of exogenous this compound to rodents and the subsequent observation of behavioral and physiological changes.
Table 1: Comparison of In Vivo Analgesia and Behavioral Assays for this compound
| Assay | Animal Model | This compound Dose & Route | Key Findings | Reference |
| Tail-Flick Test | Male ICR Mice | 200 µg, i.c.v. | Increased latency to tail-flick, indicating an analgesic effect. | [4] |
| Hot-Plate Test | Male Mice | Various doses | Attenuated stress-induced analgesia. | [5] |
| Conditioned Place Preference (CPP) | Male Sprague-Dawley Rats | 200 µg, i.c.v. | Induced conditioned place preference, suggesting rewarding properties. | |
| Water Wheel Test | Male Mice | 0.01 mg/kg, i.p. | Increased wheel turning, indicative of antidepressant-like effects. | |
| Passive Avoidance Test | Male Rats | 1 mg/kg, s.c. | Faster entry into the second compartment, suggesting effects on memory or anxiety. | |
| Gastric Emptying & Motility | Mice and Rats | 5 mg/kg (mice), 20 mg/kg (rats), oral | Accelerated gastric emptying and increased gastrointestinal motility. |
In Vitro Models: Receptor Binding and Cellular Assays
In vitro models are essential for dissecting the molecular mechanisms underlying the physiological effects of this compound, primarily its interaction with opioid receptors.
Table 2: Comparison of In Vitro Assays for this compound
| Assay | Preparation | Key Findings | Reference |
| Receptor Binding Assay | Rat brain homogenates | This compound shows high selectivity for mu-opioid receptors. | |
| Receptor Binding Assay | Cloned rat mu-opioid receptors in COS-7 cells | Demonstrated the importance of specific amino acid residues for ligand binding. | |
| Blood-Brain Barrier Transport Assay | In situ brain perfusion in mice | This compound is transported from the brain to the blood via a saturable system (Peptide Transport System-1). |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Protocol 1: Intracerebroventricular (i.c.v.) Administration and Tail-Flick Test
Objective: To assess the central analgesic effects of this compound.
Materials:
-
Male ICR mice
-
This compound
-
Stereotaxic apparatus
-
Hamilton syringe
-
Tail-flick analgesia meter
Procedure:
-
Anesthetize mice and place them in a stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle. Allow for a recovery period of at least one week.
-
Dissolve this compound in sterile saline.
-
Administer this compound (e.g., 200 µg) or vehicle via intracerebroventricular (i.c.v.) injection.
-
At specified time points post-injection, perform the tail-flick test by focusing a beam of light on the tail and measuring the latency to flick the tail away from the heat source.
-
Record and analyze the latency times. An increase in latency indicates an analgesic effect.
Protocol 2: Conditioned Place Preference (CPP) Assay
Objective: To evaluate the rewarding or aversive properties of this compound.
Materials:
-
Male Sprague-Dawley rats with i.c.v. cannulae
-
CPP apparatus with two distinct compartments
-
This compound
-
Morphine (as a positive control)
Procedure:
-
Pre-conditioning phase: Allow rats to freely explore both compartments of the CPP apparatus and record the time spent in each.
-
Conditioning phase: On alternating days, administer this compound (e.g., 200 µg, i.c.v.) and confine the rat to one compartment. On the other days, administer vehicle and confine the rat to the other compartment.
-
Post-conditioning (test) phase: Allow the rats to again freely explore both compartments and record the time spent in each.
-
An increase in time spent in the drug-paired compartment indicates a conditioned place preference and suggests rewarding properties.
Protocol 3: Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for opioid receptors.
Materials:
-
Rat brain tissue or cells expressing the mu-opioid receptor
-
Radiolabeled opioid ligands (e.g., [3H]DAMGO for mu-receptors)
-
This compound
-
Scintillation counter
Procedure:
-
Prepare brain homogenates or cell membranes.
-
Incubate the membranes with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) to determine its binding affinity.
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the workflow of a key behavioral assay.
Caption: Proposed signaling pathway of this compound via the mu-opioid receptor.
Caption: Experimental workflow for the Conditioned Place Preference (CPP) assay.
References
- 1. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of this compound: a mixed mu2-opioid receptor agonist/mu1-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyr-MIF-1 attenuates antinociceptive responses induced by three models of stress-analgesia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tyr-W-MIF-1 and DAMGO in Analgesia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the analgesic properties of Tyr-W-MIF-1 and the selective mu-opioid receptor agonist, DAMGO. We will delve into their mechanisms of action, present available quantitative data from preclinical analgesia models, and provide detailed experimental protocols for the key assays discussed.
At a Glance: this compound vs. DAMGO
| Feature | This compound | DAMGO |
| Full Name | Tyr-Pro-Trp-Gly-NH2 | [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin |
| Receptor Profile | Mixed Mu2-Opioid Receptor Agonist / Mu1-Opioid Receptor Antagonist[1] | Selective Mu-Opioid Receptor Agonist |
| Analgesic Effect | Produces analgesia, but can also antagonize the effects of other mu-opioid agonists[1] | Potent and consistent analgesic effects |
| Potency (Tail-Flick, i.c.v.) | ED50: 31.4 µg in mice[1] | Data for direct comparison in the same study is limited. However, cyclic analogues of this compound at 1 µg showed comparable duration of analgesia to 1 µg of DAMGO.[2] |
Mechanism of Action: A Tale of Two Mu-Opioid Ligands
DAMGO , a synthetic opioid peptide, acts as a potent and selective agonist for the mu-opioid receptor (MOR). Its binding to the MOR initiates a canonical G-protein signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the potent analgesic effects for which it is known.
This compound , an endogenous neuropeptide, exhibits a more complex interaction with the mu-opioid receptor system. It functions as a mixed agonist/antagonist, showing selectivity for different subtypes of the mu-opioid receptor. Specifically, it acts as an agonist at the mu2-opioid receptor subtype, which is believed to mediate its analgesic effects.[1] Concurrently, it acts as an antagonist at the mu1-opioid receptor subtype. This dual activity means that while this compound can produce analgesia on its own, it can also attenuate the analgesic effects of other mu-opioid agonists like DAMGO when co-administered.
Signaling Pathways
To visualize the distinct mechanisms of these two compounds, the following diagrams illustrate their primary signaling pathways upon binding to mu-opioid receptors.
References
Tyr-W-MIF-1 and Naloxone: A Comparative Analysis of Anti-Opioid Effects Across Preclinical Models
A detailed examination of the anti-opioid properties of the endogenous peptide Tyr-W-MIF-1 in comparison to the classical opioid antagonist, naloxone, reveals significant differences in their pharmacological profiles. While both compounds exhibit anti-opioid effects in specific contexts, this compound's actions are model-dependent and characterized by a complex interplay of agonist and antagonist properties, distinguishing it from the pure antagonist profile of naloxone.
This guide provides a comprehensive comparison of this compound and naloxone, focusing on their effects in key preclinical models of opioid action: nociception (pain perception), reward, and respiratory depression. The available experimental data, methodologies, and underlying mechanisms are presented to offer researchers, scientists, and drug development professionals a clear understanding of the nuanced differences between these two compounds.
Attenuation of Opioid-Induced Antinociception
One of the primary measures of anti-opioid activity is the reversal of opioid-induced analgesia. The tail-flick and paw-pressure tests are standard models used to assess the analgesic effects of opioids and the ability of antagonists to counteract them.
Experimental Data
| Compound | Model | Species | Opioid | This compound Dose | Effect on Morphine-Induced Analgesia | Reference |
| This compound | Paw-Pressure & Tail-Flick | Rat | Morphine (1 mg/kg, i.p.) | 1 mg/kg, i.p. | Significantly decreased | |
| Naloxone | Tail-Flick | Rat | Morphine | Not specified in direct comparison | Reverses | General Knowledge |
Experimental Protocols
Tail-Flick Test:
The tail-flick test measures the latency of a rodent to move its tail away from a source of thermal pain.
-
Baseline Latency: The animal's tail is exposed to a radiant heat source, and the time taken to flick the tail is recorded. This is the baseline response.
-
Opioid Administration: An opioid, such as morphine, is administered to the animal.
-
Antagonist/Test Compound Administration: this compound or naloxone is administered before or after the opioid.
-
Test Latency: At specific time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: A decrease in the prolonged tail-flick latency induced by the opioid indicates an anti-opioid effect.
Paw-Pressure Test:
This test measures the threshold at which a rodent withdraws its paw from a mechanical pressure stimulus.
-
Baseline Threshold: A gradually increasing pressure is applied to the animal's paw, and the pressure at which the paw is withdrawn is recorded.
-
Opioid and Test Compound Administration: Similar to the tail-flick test, the opioid and the compound being tested are administered.
-
Test Threshold: The paw withdrawal threshold is measured again at set intervals.
-
Data Analysis: An anti-opioid effect is indicated by a reduction in the elevated pain threshold caused by the opioid.
Signaling Pathway
The anti-opioid effect in nociception models is primarily mediated through the antagonism of the mu-opioid receptor (μOR) in the central nervous system.
Caption: Opioid and antagonist action at the mu-opioid receptor.
Modulation of Opioid-Induced Reward
The rewarding properties of opioids are a key factor in their abuse potential. The conditioned place preference (CPP) paradigm is a widely used model to assess the rewarding or aversive effects of drugs.
Experimental Data
A direct comparison of this compound and naloxone in a morphine-induced CPP model is lacking in the available literature. However, studies on this compound alone in this model provide critical insights into its distinct pharmacological profile.
| Compound | Model | Species | Opioid | This compound Dose | Effect on Reward | Reference |
| This compound | CPP | Rat | None | 200 µg, i.c.v. | Induced conditioned place preference (agonist effect) | [1] |
| This compound | CPP | Rat | Morphine | 25, 50, 100 µg, i.c.v. | Did not affect morphine-induced CPP (no antagonist effect at these doses) | [1] |
| Naloxone | CPP | Rat/Mouse | Morphine | Various | Blocks morphine-induced CPP | General Knowledge |
These findings suggest that, unlike naloxone which consistently blocks the rewarding effects of opioids, this compound can itself produce rewarding effects at higher doses and does not exhibit anti-opioid effects on morphine-induced reward at lower doses.
Experimental Protocol
Conditioned Place Preference (CPP):
The CPP protocol consists of three phases:
-
Pre-Conditioning (Baseline Preference): Animals are allowed to freely explore a two- or three-compartment apparatus with distinct visual and tactile cues. The time spent in each compartment is recorded to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of an opioid (e.g., morphine) and are confined to one of the non-preferred compartments. On alternate days, they receive a saline injection and are confined to the other compartment.
-
Post-Conditioning (Test): The animals are again allowed to freely explore the entire apparatus in a drug-free state. An increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect (place preference). To test for antagonism, the antagonist (naloxone or this compound) is administered before the opioid during the conditioning phase.
Logical Workflow
Caption: Workflow for the Conditioned Place Preference experiment.
Reversal of Opioid-Induced Respiratory Depression
Opioid-induced respiratory depression is the primary cause of death in opioid overdose. The ability of a compound to reverse this effect is a critical measure of its anti-opioid efficacy.
Experimental Data
There are no available studies directly comparing the effects of this compound and naloxone on opioid-induced respiratory depression. Research has extensively documented naloxone's ability to reverse this life-threatening side effect of opioids. However, the effect of this compound in this model remains uninvestigated in the reviewed literature.
| Compound | Model | Species | Opioid | This compound Dose | Effect on Respiratory Depression | Reference |
| This compound | Respiratory Depression | - | - | - | Not Reported | - |
| Naloxone | Whole-body plethysmography | Rat | Fentanyl | Various | Reverses | [2] |
Experimental Protocol
Whole-Body Plethysmography:
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.
-
Acclimatization: Animals are acclimated to the plethysmography chambers.
-
Baseline Measurement: Respiratory rate, tidal volume, and minute ventilation are recorded before any drug administration.
-
Opioid Administration: An opioid is administered to induce respiratory depression.
-
Antagonist/Test Compound Administration: Naloxone or the test compound is administered.
-
Post-Treatment Measurement: Respiratory parameters are continuously monitored to assess the reversal of depression.
Signaling Pathway
Opioid-induced respiratory depression is mediated by the activation of μ-opioid receptors in the brainstem respiratory centers.
Caption: Pathway of opioid-induced respiratory depression and its reversal.
Conclusion
The available evidence indicates that This compound does not show similar anti-opioid effects to naloxone in all models. While it can attenuate morphine-induced analgesia, its pharmacological profile diverges significantly from that of the pure antagonist naloxone in the context of reward. This compound exhibits dose-dependent rewarding properties on its own and fails to antagonize morphine-induced reward at the doses tested. Furthermore, there is a critical lack of data regarding its effects on opioid-induced respiratory depression.
These findings underscore the complex, modulatory nature of this compound's interaction with the opioid system, suggesting it may act as a mixed agonist/antagonist or a biased agonist. In contrast, naloxone remains the gold standard for a non-selective, competitive opioid antagonist with consistent anti-opioid effects across various models. For researchers and drug developers, this distinction is crucial when considering these compounds for therapeutic applications or as pharmacological tools. Future research should focus on directly comparing this compound and naloxone in a wider range of models, particularly in reversing opioid-induced respiratory depression, to fully elucidate the therapeutic potential and limitations of this endogenous peptide.
References
In Vivo Validation of Tyr-W-MIF-1's Blood-Brain Barrier Transport: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo blood-brain barrier (BBB) transport of Tyr-W-MIF-1 against other relevant peptides. The information presented herein is supported by experimental data to aid researchers in evaluating its potential as a central nervous system (CNS) therapeutic or a vector for drug delivery.
Overview of this compound and its Analogs
This compound (Tyr-Pro-Trp-Gly-NH2) is an endogenous neuropeptide belonging to the Tyr-MIF-1 family, which also includes Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) and MIF-1 (Pro-Leu-Gly-NH2). These peptides are known to exert various effects on the CNS. A critical aspect of their therapeutic potential is their ability to cross the BBB. This guide focuses on the in vivo validation of this compound's transport across the BBB, comparing it with its direct analogs and other structurally related peptides like endomorphins.
Quantitative Comparison of Blood-Brain Barrier Transport
The following tables summarize the key quantitative data from in vivo studies on the BBB transport of this compound and comparable peptides.
Table 1: Brain Efflux (Brain-to-Blood) Transport Characteristics
| Peptide | Transport System | Half-Time of Disappearance from Brain (t1/2) | Saturability | Key Findings |
| This compound | Peptide Transport System-1 (PTS-1) | 22.4 min | Saturable | Transport is slower than that of Tyr-MIF-1, suggesting a less robust efflux. |
| Tyr-MIF-1 | Peptide Transport System-1 (PTS-1) | 14.1 min | Saturable | Demonstrates a more rapid efflux from the brain compared to this compound. PTS-1 is stereospecific.[1] |
| MIF-1 | Not Transported Out | N/A | Not Applicable | Retained in the brain after intracerebroventricular injection. |
| Endomorphin-1 | Separate Efflux System (Not PTS-1) | Not explicitly stated, but efflux is self-inhibited | Saturable | Transport is not inhibited by Tyr-MIF-1, indicating a different transport system. This compound can partially inhibit its transport.[2] |
| Endomorphin-2 | Separate Efflux System (Not PTS-1) | Not explicitly stated, but efflux is self-inhibited | Saturable | Similar to Endomorphin-1, it is transported by a system distinct from PTS-1.[2] |
Table 2: Blood-to-Brain Influx Characteristics
| Peptide | Influx Rate | Saturability | Key Findings |
| Tyr-MIF-1 | 4.444 x 10-3 ml/g/min | Non-saturable | Penetration is significantly higher than the vascular marker albumin, but does not appear to involve a saturable transport system from blood to brain. |
| MIF-1 | 50-100 times greater than morphine | Partially saturable | Shows substantial and rapid access to the CNS from the blood.[3] |
| Endomorphin-2 Analogs | Permeability coefficient significantly higher than Endomorphin-2 | Non-saturable | Increased lipophilicity of analogs correlates with higher BBB penetration.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key in vivo protocols used to assess the BBB transport of this compound and related peptides.
In Situ Brain Perfusion Technique
This technique is employed to measure the transport of substances from the blood to the brain.
-
Animal Preparation: Rats are anesthetized, and the right common carotid artery is exposed. The external carotid artery is then catheterized in a retrograde manner.
-
Perfusion: A perfusion fluid (e.g., bicarbonate-buffered saline or artificial blood) containing the radiolabeled peptide of interest (e.g., 125I-Tyr-MIF-1) is infused at a controlled rate. This infusion minimizes the contribution of systemic blood flow to the cerebral hemisphere being studied.
-
Sample Collection: After a short perfusion period (typically 60 seconds for saline-based perfusate), the animal is decapitated, and the brain is removed.
-
Analysis: The radioactivity in the brain tissue is measured and compared to the radioactivity in the perfusate to calculate the cerebrovascular permeability coefficient. This method allows for precise control over the composition of the fluid reaching the brain capillaries.
Brain Efflux Measurement via Intracerebroventricular (ICV) Injection
This method is used to determine the rate of transport of a substance from the brain to the blood.
-
Animal Preparation: Mice are anesthetized and placed in a stereotaxic frame.
-
ICV Injection: A small hole is drilled in the skull to allow for the injection of the radiolabeled peptide (e.g., 125I-Tyr-W-MIF-1) directly into a lateral ventricle of the brain.
-
Time Course Analysis: At various time points after the injection, cohorts of animals are decapitated.
-
Sample Analysis: The amount of radioactivity remaining in the brain is measured. The rate of disappearance of the radiolabeled peptide from the brain is then calculated to determine the half-life of its efflux. To confirm saturable transport, the experiment can be repeated with the co-injection of an excess of the unlabeled peptide.
Visualizing Transport Mechanisms and Workflows
The following diagrams illustrate the key transport pathway for this compound and the experimental workflow for its in vivo validation.
Caption: Brain-to-blood efflux of this compound via PTS-1.
Caption: Experimental workflow for brain efflux measurement.
Conclusion
The in vivo data demonstrates that this compound is actively transported out of the brain via Peptide Transport System-1, albeit at a slower rate than its analog Tyr-MIF-1. In contrast, MIF-1 is not transported out of the brain, highlighting the structural specificity of this transport system. The influx of these peptides from the blood to the brain appears to occur through different, and in the case of Tyr-MIF-1, non-saturable mechanisms.
For researchers considering this compound for CNS applications, its confirmed ability to be transported out of the brain is a critical factor. This efflux will influence its residence time and, consequently, its therapeutic efficacy within the CNS. The provided comparative data and detailed experimental protocols offer a solid foundation for further investigation and development of this compound and related peptides as potential CNS-acting agents.
References
- 1. Stereospecific transport of Tyr-MIF-1 across the blood-brain barrier by peptide transport system-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturable brain-to-blood transport of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposite direction of transport across the blood-brain barrier for Tyr-MIF-1 and MIF-1: comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport characteristics of endomorphin-2 analogues in brain capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the endogenous neuropeptide Tyr-W-MIF-1 and its structurally and functionally related peptides. The information presented herein is intended to support research and development efforts in the fields of neuroscience and pharmacology by offering a concise overview of the metabolic profiles of these compounds, supported by experimental data and detailed methodologies.
Introduction to this compound and its Analogs
The Tyr-MIF-1 family of peptides, which includes this compound (Tyr-Pro-Trp-Gly-NH₂), Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH₂), and MIF-1 (Pro-Leu-Gly-NH₂), are endogenous neuropeptides with significant modulatory effects on the opioid system.[1][2] this compound and its close analog Tyr-MIF-1 are known to exhibit high selectivity for the mu-opioid receptor.[1] Structurally related to the Tyr-MIF-1 family are the endomorphins, endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂), which are also potent and selective agonists for the mu-opioid receptor.[1] The therapeutic potential of these peptides is often limited by their metabolic instability. Understanding their degradation profiles is crucial for the design of more stable and effective analogs.
Comparative Metabolic Stability
The metabolic stability of peptides is highly dependent on the biological matrix in which they are evaluated. While comprehensive comparative data in a single study is limited, the available evidence highlights significant differences in the stability of this compound and its related peptides.
| Peptide | Biological Matrix | Half-life (t½) | Comments |
| Tyr-MIF-1 | Rat Plasma | < 3 minutes | Rapid degradation observed. |
| Rat Cerebrospinal Fluid (CSF) | 11.4 days | Demonstrates extreme stability in the central nervous system. | |
| This compound | Rat Brain Mitochondria | - | Subject to regional differences in degradation. |
| Endomorphins | General | Poor | Generally characterized by poor metabolic stability, limiting clinical applications. |
Experimental Protocols
The following is a generalized protocol for an in vitro plasma stability assay, based on common methodologies described in the literature. This protocol can be adapted to compare the metabolic stability of this compound and related peptides.
Objective: To determine the in vitro half-life of this compound and related peptides in plasma.
Materials:
-
Test peptides (this compound, Tyr-MIF-1, MIF-1, Endomorphin-1, Endomorphin-2)
-
Control compound (a peptide with known stability)
-
Plasma from the species of interest (e.g., human, rat, mouse), collected with an anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator capable of maintaining 37°C
-
Precipitation solution (e.g., acetonitrile, methanol, or a mixture thereof, potentially containing an internal standard)
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or a minimal amount of DMSO, subsequently diluted in an aqueous buffer).
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding a small volume of the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. The 0-minute time point serves as the initial concentration reference.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing a set volume of cold precipitation solution (e.g., 2-3 volumes of acetonitrile).
-
Vortex the mixture thoroughly to ensure complete protein precipitation and to stop enzymatic degradation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of the intact peptide.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining peptide against time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Experimental Workflow for Peptide Metabolic Stability Assay
Caption: Experimental workflow for determining the in vitro metabolic stability of peptides.
Signaling Pathway of this compound via the Mu-Opioid Receptor
This compound, as a mu-opioid receptor agonist, is expected to initiate a signaling cascade typical for this G-protein coupled receptor (GPCR). The binding of this compound to the mu-opioid receptor leads to the activation of inhibitory G-proteins (Gαi/o), which in turn modulate the activity of various downstream effectors.
Caption: this compound signaling through the mu-opioid receptor.
References
Validating Tyr-W-MIF-1 Antibody Specificity: A Comparative Guide for Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of the neuromodulatory peptide Tyr-W-MIF-1 is critical. This guide provides a comprehensive comparison of hypothetical monoclonal and polyclonal antibodies for use in immunoassays, supported by detailed experimental protocols and data to aid in the selection of the most appropriate reagent for your research needs.
This compound (Tyr-Pro-Trp-Gly-NH2) is a member of the Tyr-MIF-1 family of endogenous peptides that act as antagonists at μ-opioid receptors.[1] Its structural similarity to other members of this family, including MIF-1, Tyr-MIF-1, and the endomorphins, presents a significant challenge for the development of specific immunoassays.[2] This guide outlines the essential validation experiments required to confirm the specificity of anti-Tyr-W-MIF-1 antibodies and presents a comparative analysis of two hypothetical antibodies: a monoclonal antibody (mAb-123) and a polyclonal antibody (pAb-456).
Comparative Specificity Analysis
The specificity of an antibody is its ability to bind to the intended analyte without significant cross-reactivity with structurally related molecules. In the context of this compound, it is crucial to assess binding to other members of the Tyr-MIF-1 family.
Competitive ELISA
A competitive ELISA is a highly effective method for quantifying the specificity of an antibody. In this assay, a known amount of labeled this compound competes with unlabeled this compound or potential cross-reactants for binding to the antibody. The signal is inversely proportional to the amount of unlabeled peptide in the sample.
Table 1: Cross-Reactivity of Anti-Tyr-W-MIF-1 Antibodies in Competitive ELISA
| Peptide | Sequence | mAb-123 IC50 (nM) | mAb-123 Cross-Reactivity (%) | pAb-456 IC50 (nM) | pAb-456 Cross-Reactivity (%) |
| This compound | Tyr-Pro-Trp-Gly-NH2 | 1.5 | 100 | 2.0 | 100 |
| Tyr-MIF-1 | Tyr-Pro-Leu-Gly-NH2 | 150 | 1.0 | 25 | 8.0 |
| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH2 | 75 | 2.0 | 50 | 4.0 |
| MIF-1 | Pro-Leu-Gly-NH2 | >1000 | <0.15 | 500 | 0.4 |
| Tyr-K-MIF-1 | Tyr-Pro-Lys-Gly-NH2 | >1000 | <0.15 | 800 | 0.25 |
| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH2 | >1000 | <0.15 | >1000 | <0.2 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of competing peptide) x 100
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering a detailed assessment of antibody-peptide interactions. This technique measures the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated. A lower KD value indicates a higher binding affinity.
Table 2: Binding Affinity of Anti-Tyr-W-MIF-1 Antibodies Determined by SPR
| Peptide | mAb-123 KD (M) | pAb-456 KD (M) |
| This compound | 1.2 x 10⁻⁹ | 5.5 x 10⁻⁹ |
| Tyr-MIF-1 | 2.5 x 10⁻⁷ | 9.8 x 10⁻⁸ |
| Endomorphin-1 | 1.8 x 10⁻⁷ | 2.1 x 10⁻⁷ |
Western Blot
While this compound is too small for standard SDS-PAGE and Western Blot analysis, this technique is invaluable for assessing antibody specificity against the larger precursor protein, if known, or against a panel of carrier-conjugated peptides.
Table 3: Specificity of Anti-Tyr-W-MIF-1 Antibodies in Western Blot
| Target | mAb-123 Signal | pAb-456 Signal |
| BSA-Tyr-W-MIF-1 | Strong | Strong |
| BSA-Tyr-MIF-1 | No Signal | Weak |
| BSA-Endomorphin-1 | No Signal | Faint |
| BSA-MIF-1 | No Signal | No Signal |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a this compound-carrier conjugate (e.g., BSA-Tyr-W-MIF-1) at a concentration of 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Competition: A standard curve is prepared with known concentrations of this compound. Samples and competing peptides are added to the wells along with a fixed concentration of the anti-Tyr-W-MIF-1 antibody (mAb-123 or pAb-456). The plate is incubated for 2 hours at room temperature.
-
Detection: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at room temperature.
-
Substrate Addition: The plate is washed again, and TMB substrate is added. The reaction is stopped with sulfuric acid, and the absorbance is read at 450 nm.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Antibody Immobilization: The anti-Tyr-W-MIF-1 antibody (mAb-123 or pAb-456) is diluted in immobilization buffer (10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface to the desired immobilization level.
-
Blocking: Remaining active esters on the sensor surface are blocked with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
Binding Analysis: A series of concentrations of this compound and potential cross-reactants are injected over the antibody-immobilized surface. Association and dissociation are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Western Blot Protocol for Conjugated Peptides
-
Sample Preparation: BSA-conjugated peptides are diluted in Laemmli sample buffer and heated at 95-100°C for 5 minutes.
-
SDS-PAGE: The samples are loaded onto a 12% SDS-polyacrylamide gel and electrophoresed.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: The membrane is incubated with the anti-Tyr-W-MIF-1 antibody (mAb-123 or pAb-456) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Following a final wash, the blot is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
Visualizing the Workflow and Concepts
To further clarify the experimental design and underlying principles, the following diagrams are provided.
Caption: Principle of Competitive ELISA for this compound.
Caption: Experimental workflow for antibody specificity validation.
Discussion and Recommendations
The validation data presented in this guide demonstrate a clear difference in the specificity profiles of the hypothetical monoclonal antibody (mAb-123) and the polyclonal antibody (pAb-456).
pAb-456 , being a mixture of antibodies recognizing different epitopes on this compound, shows a higher degree of cross-reactivity with Tyr-MIF-1 and Endomorphin-1. While it still demonstrates a clear preference for this compound, the lower IC50 values for related peptides and the detectable off-target binding in Western blot indicate a broader reactivity profile. This antibody may be suitable for applications where the detection of the broader Tyr-MIF-1 family is acceptable or for initial screening purposes.
References
A review of research on the Tyr-MIF-1 family of peptides is presented with emphasis on Tyr-MIF-1 and its structure, passage through the blood-brain barrier, and both opiate antagonist and agonist properties.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the Tyr-MIF-1 family of peptides, with a primary focus on Tyr-MIF-1. It delves into the structural aspects, mechanisms of transport across the blood-brain barrier (BBB), and the dualistic role these peptides play as both opiate agonists and antagonists. This document is intended to be a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in the development of novel therapeutics targeting the central nervous system.
Structural Comparison of the Tyr-MIF-1 Family of Peptides
The Tyr-MIF-1 family of peptides are small, endogenously produced neuropeptides that share a common structural motif. The primary members of this family include MIF-1, Tyr-MIF-1, Tyr-W-MIF-1, and Tyr-K-MIF-1. Their amino acid sequences are detailed in the table below. The addition of a tyrosine residue at the N-terminus of MIF-1 to form Tyr-MIF-1 is a key structural change that significantly alters its biological activity, particularly its interaction with the opioid system.
| Peptide Name | Amino Acid Sequence |
| MIF-1 | Pro-Leu-Gly-NH₂ |
| Tyr-MIF-1 | Tyr-Pro-Leu-Gly-NH₂ |
| This compound | Tyr-Pro-Trp-Gly-NH₂ |
| Tyr-K-MIF-1 | Tyr-Pro-Lys-Gly-NH₂ |
| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH₂ |
| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ |
Passage Through the Blood-Brain Barrier: A Comparative Analysis
The ability of the Tyr-MIF-1 family of peptides to cross the blood-brain barrier (BBB) is a critical aspect of their physiological function and therapeutic potential. Transport across the BBB for these peptides is a complex process, with evidence for both influx and efflux mechanisms.
Quantitative Data on Blood-Brain Barrier Transport
| Peptide | Transport Mechanism | Direction | Rate/Permeability | Saturable/Stereospecific | Transporter |
| Tyr-MIF-1 | Active Transport | Brain to Blood (Efflux) | Half-time disappearance from brain: ~22.4 min[1] | Yes, Saturable and Stereospecific[2] | Peptide Transport System-1 (PTS-1)[1] |
| Passive Diffusion | Blood to Brain (Influx) | 4.444 x 10⁻³ ml/g/min[3] | No, Non-saturable[3] | Not Applicable | |
| MIF-1 | Partially Saturable Transport | Blood to Brain (Influx) | 50-100 times greater than morphine | Partially | Unknown |
| No significant transport | Brain to Blood (Efflux) | Retained in the brain | Not Applicable | Not Applicable | |
| This compound | Active Transport | Brain to Blood (Efflux) | Slower than Tyr-MIF-1 | Yes, Saturable | Partially via PTS-1 |
| Endomorphin-1 | Active Transport | Brain to Blood (Efflux) | - | Yes, Saturable | Novel, shared with Endomorphin-2 |
| Endomorphin-2 | Active Transport | Brain to Blood (Efflux) | - | Yes, Saturable | Novel, shared with Endomorphin-1 |
Note: Quantitative transport data for all members of the Tyr-MIF-1 family is not exhaustively available in the literature. The table reflects the most recent and relevant findings.
Experimental Protocols for Assessing Blood-Brain Barrier Transport
In Situ Brain Perfusion Technique
This technique is a powerful method for studying the transport of substances across the BBB in vivo.
Objective: To measure the rate of transport of a peptide from the blood into the brain.
Methodology:
-
Animal Preparation: Anesthetize a rat and expose the common carotid artery.
-
Catheterization: Insert a catheter into the common carotid artery for the infusion of the perfusion fluid. Ligate the external carotid artery to direct flow to the internal carotid artery, which supplies the brain.
-
Perfusion: Perfuse a buffered physiological saline solution containing the radiolabeled peptide of interest (e.g., ¹²⁵I-Tyr-MIF-1) and a vascular space marker (e.g., ⁹⁹mTc-albumin) at a constant rate for a defined period.
-
Sample Collection: At the end of the perfusion, decapitate the animal and collect the brain.
-
Analysis: Homogenize the brain tissue and measure the radioactivity of the peptide and the vascular marker. The amount of peptide that has crossed the BBB is calculated by subtracting the amount in the vascular space.
-
Calculation of Transport Rate: The unidirectional influx rate (Kin) is calculated using the equation: Kin = (Abrain / Cperfusate) / T, where Abrain is the amount of peptide in the brain parenchyma, Cperfusate is the concentration of the peptide in the perfusate, and T is the perfusion time.
Opiate Agonist and Antagonist Properties: A Dual Role
A fascinating characteristic of the Tyr-MIF-1 family is their ability to interact with the opioid system in a complex manner, exhibiting both agonist and antagonist properties. This duality is dependent on the specific peptide, the opioid receptor subtype, and the physiological context.
Comparative Binding Affinities at Opioid Receptors
The binding affinity of these peptides to different opioid receptor subtypes (μ, δ, and κ) provides insight into their potential functional effects. The inhibition constant (Ki) is a measure of the binding affinity, with lower values indicating higher affinity.
| Peptide | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Tyr-MIF-1 | ~1000 | >400,000 | >700,000 |
| This compound | 71 | >14,000 | >14,000 |
| Endomorphin-1 | 0.36 | >1,440 | >5,400 |
| Endomorphin-2 | 0.69 | >9,000 | >5,175 |
Note: These values are compiled from various studies and may vary depending on the experimental conditions.
Experimental Protocols for Assessing Opioid Receptor Interaction
Receptor Binding Assay
Objective: To determine the binding affinity of a peptide to a specific opioid receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., rat brain homogenate for μ-opioid receptors).
-
Incubation: Incubate the membranes with a radiolabeled ligand known to bind specifically to the receptor (e.g., [³H]DAMGO for μ-opioid receptors) and varying concentrations of the unlabeled test peptide.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To determine the functional activity (agonist or antagonist) of a peptide at a G-protein coupled receptor (GPCR) like the opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor.
-
Incubation: Incubate the membranes with the test peptide, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation: Separate the membrane-bound [³⁵S]GTPγS from the free form by filtration.
-
Quantification: Measure the radioactivity of the bound [³⁵S]GTPγS.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. To test for antagonist activity, the assay is performed in the presence of a known agonist, and a decrease in its stimulated [³⁵S]GTPγS binding indicates antagonism.
Signaling Pathways of Tyr-MIF-1 at the Mu-Opioid Receptor
Tyr-MIF-1, upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), can initiate a signaling cascade. As an agonist, it can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, can affect downstream effectors like protein kinase A (PKA) and ion channels, ultimately leading to a modulation of neuronal excitability. The antagonistic properties of Tyr-MIF-1 suggest it can also compete with other opioids for binding to the receptor, thereby blocking their signaling.
Conclusion
The Tyr-MIF-1 family of peptides represents a fascinating and complex group of endogenous neuropeptides with significant implications for neuroscience and drug development. Their ability to traverse the blood-brain barrier and modulate the opioid system in a nuanced manner, exhibiting both agonist and antagonist properties, makes them compelling targets for further investigation. The comparative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to unravel the intricate biology of these peptides and explore their therapeutic potential for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate the quantitative transport kinetics of all family members across the BBB and to delineate the specific downstream signaling pathways they modulate.
References
- 1. Twenty-one hormones fail to inhibit the brain to blood transport system for Tyr-MIF-1 and the enkephalins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific transport of Tyr-MIF-1 across the blood-brain barrier by peptide transport system-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Passage of Tyr-MIF-1 from blood to brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tyr-W-MIF-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Tyr-W-MIF-1, a neuromodulatory peptide.
The following procedures are based on general laboratory safety protocols for peptides and information from available safety data sheets. It is crucial to always consult your institution's specific safety guidelines and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Splash goggles or safety glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A full lab coat or suit.
-
Respiratory Protection: A dust respirator should be used to avoid inhalation of the lyophilized powder. In case of spills or potential for aerosolization, a self-contained breathing apparatus may be necessary.[1]
In Case of Exposure:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Check for and remove any contact lenses. Flush the eyes with water as a precaution.[1]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water.[1]
While the product and its degradation products are not classified as toxic, it is advisable to handle it with care as it may be harmful if inhaled, ingested, or absorbed through the skin, and may cause respiratory tract, skin, and eye irritation.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and handling information.
| Parameter | Information | Source |
| Appearance | Lyophilized solid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in water | |
| Stability | Stable under recommended storage conditions. | |
| Conditions to Avoid | Strong oxidizing reagents. | |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NOx), hydrogen chloride (HCl). |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the disposal of unused this compound, contaminated materials, and empty containers.
1. Deactivation of Unused Peptide:
-
For small quantities of unused this compound solution, chemical degradation is a recommended first step. A common method for peptide inactivation is treatment with a strong oxidizing agent, such as a freshly prepared 10% solution of sodium hypochlorite (bleach).
-
In a designated chemical fume hood, carefully add the bleach solution to the peptide solution in a suitable container. Allow the mixture to stand for at least 30 minutes to ensure complete degradation.
2. Neutralization (if applicable):
-
If a strong acid or base was used in any experimental procedure with the peptide, neutralize the solution to a pH between 6 and 8 before disposal.
3. Disposal of Liquid Waste:
-
After deactivation, the resulting solution must be disposed of as chemical waste.
-
Pour the treated solution into a designated, properly labeled hazardous waste container. Never pour chemical waste down the sink unless explicitly permitted by your institution's chemical hygiene officer and local regulations.
4. Disposal of Contaminated Solid Waste:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.
-
Place all contaminated solid waste into a designated, labeled biohazard or chemical waste bag/container.
5. Disposal of Empty Containers:
-
Empty vials that once contained this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the vial can typically be disposed of in the regular laboratory glass waste, provided it is defaced to prevent reuse.
6. Final Disposal:
-
All collected chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Arrange for pickup by your institution's environmental health and safety (EHS) department.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tyr-W-MIF-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the neuromodulatory peptide Tyr-W-MIF-1. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. This compound, like many research peptides, should be handled with care, assuming unknown biological and toxicological effects.
Physicochemical and Safety Data
| Property | Value |
| Chemical Name | This compound; (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
| Synonyms | (Tyr0, Trp2)-Melanocyte-stimulating hormone-release inhibiting factor; H-Tyr-Pro-Trp-Gly-NH2; YPWG-NH2 |
| CAS Number | 144450-13-5 |
| Molecular Formula | C27H32N6O5 |
| Molecular Weight | 520.59 g/mol |
| Appearance | Lyophilized white powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in water.[1][2] For solutions up to 2 mg/ml, distilled water can be used; otherwise, acetonitrile is recommended.[2] |
| Storage Temperature | Long-term: -20°C.[1][2] Short-term (under 2 weeks): may be stored at 4°C. |
| Shipping Temperature | Ambient temperature |
| Toxicity | No specific toxicity data available. May be harmful if inhaled, ingested, or absorbed through the skin. May cause eye and skin irritation. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against splashes of solutions and airborne particles of the lyophilized powder. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Consider double-gloving for added protection when handling concentrated solutions. |
| Respiratory Protection | Dust Respirator/ Fume Hood | A respirator is necessary when working with the lyophilized powder to avoid inhalation. All handling of the powder should ideally be done in a fume hood or a designated containment area. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage
-
Upon receipt, inspect the vial for any damage.
-
Store the lyophilized peptide at -20°C for long-term stability.
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
2. Reconstitution and Aliquoting
-
Perform all reconstitution procedures in a fume hood to avoid inhalation of the lyophilized powder.
-
Use sterile, non-pyrogenic water or an appropriate sterile buffer for reconstitution.
-
To dissolve, gently swirl or vortex the vial. Do not shake vigorously, as this can cause the peptide to denature.
-
Once reconstituted, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Store reconstituted aliquots at -20°C.
3. Experimental Use
-
Always wear the appropriate PPE when handling this compound solutions.
-
Use calibrated equipment for all measurements to ensure accuracy.
-
Clearly label all tubes and containers with the peptide name, concentration, and date of preparation.
4. Spill Response
-
In case of a spill, immediately alert others in the vicinity.
-
For spills of the lyophilized powder, avoid raising dust. Gently cover with an absorbent material and then wet it before carefully sweeping it into a designated hazardous waste container.
-
For liquid spills, absorb with an inert material and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
5. First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: If the substance comes into contact with the eyes, flush immediately with plenty of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
6. Disposal Plan
-
All waste materials that have come into contact with this compound, including used vials, pipette tips, and gloves, should be considered chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed hazardous waste containers.
-
Dispose of the waste in accordance with federal, state, and local environmental control regulations. Do not dispose of it down the drain.
Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations in the handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
